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  • Product: (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol
  • CAS: 1093869-16-9

Core Science & Biosynthesis

Foundational

Structural Elucidation of (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Introduction (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol is a chiral amino alcohol with significant po...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction

(S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol is a chiral amino alcohol with significant potential as a building block in medicinal chemistry and drug development. Its stereochemically defined structure, featuring two chiral centers, necessitates a rigorous and multi-faceted approach to its structural characterization. The precise confirmation of its absolute and relative stereochemistry, connectivity, and purity is paramount for understanding its biological activity, ensuring reproducibility in its synthesis, and meeting regulatory requirements.

This technical guide provides a comprehensive framework for the structural elucidation of this molecule. It moves beyond a simple listing of analytical techniques, delving into the strategic application and interpretation of data from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), chiroptical methods, and single-crystal X-ray diffraction. The methodologies described herein are designed to provide a self-validating system for the unambiguous confirmation of the molecular structure of (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol.

Foundational Analysis: Connectivity and Functional Group Confirmation

The initial phase of structural characterization focuses on confirming the molecular formula and the presence of key functional groups.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is the primary tool for determining the elemental composition.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution ESI-TOF mass spectrometer.

  • Ionization Mode: Positive ion mode is typically employed for amino alcohols, which readily form [M+H]⁺ ions.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

Expected Data & Interpretation:

The expected monoisotopic mass for the protonated molecule [C₈H₁₇NO₂ + H]⁺ is calculated. The high-resolution measurement from the ESI-TOF instrument should match this theoretical value within a narrow mass tolerance (typically < 5 ppm), confirming the elemental formula. Fragmentation patterns can also provide initial structural insights. Common fragmentation pathways for amino alcohols involve the loss of water (H₂O) and cleavage adjacent to the amino and hydroxyl groups[1].

Parameter Expected Value
Molecular FormulaC₈H₁₇NO₂
Molecular Weight159.22 g/mol
Expected [M+H]⁺ (monoisotopic)160.1332 u
Infrared (IR) Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Expected Data & Interpretation:

The IR spectrum will provide characteristic absorption bands confirming the presence of the amine (N-H), hydroxyl (O-H), and ether (C-O-C) functional groups.

Functional Group Characteristic Absorption (cm⁻¹)
O-H stretch (alcohol)3500-3200 (broad)
N-H stretch (primary amine)3400-3250 (two bands)
C-H stretch (alkane)3000-2850
C-O stretch (ether)1150-1085
C-O stretch (alcohol)1050-1000

Stereochemical Determination: A Multi-Technique Approach

The core challenge in characterizing (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol lies in the unambiguous assignment of its two stereocenters. A combination of NMR spectroscopy, chiral chromatography, and X-ray crystallography provides a robust solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure, including connectivity and relative stereochemistry. Advanced NMR techniques can also aid in determining the absolute configuration.

Experimental Protocol: 1D and 2D NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O).

  • 1D NMR: Acquire ¹H and ¹³C{¹H} NMR spectra.

  • 2D NMR: Perform Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments to establish proton-proton and proton-carbon correlations. Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to determine through-space proximities of protons, which is crucial for assigning relative stereochemistry.

Expected Data & Interpretation:

  • ¹H NMR: The spectrum will show distinct signals for each proton environment. The chemical shifts, coupling constants, and multiplicities will provide information about the connectivity.

  • ¹³C NMR: The spectrum will indicate the number of unique carbon atoms.

  • COSY: Will reveal ¹H-¹H coupling networks, allowing for the tracing of the carbon backbone.

  • HSQC: Correlates each proton to its directly attached carbon.

  • HMBC: Shows correlations between protons and carbons over two to three bonds, confirming the connectivity between different fragments of the molecule.

  • NOESY/ROESY: Key for determining the relative stereochemistry at the two chiral centers. For example, NOE correlations between the protons on the propan-2-ol backbone and the tetrahydro-2H-pyran ring will help to define their spatial relationship.

Chiral NMR for Enantiomeric Purity and Absolute Configuration:

To confirm the enantiomeric purity and potentially the absolute configuration, chiral NMR techniques can be employed. This involves the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA)[2][3]. For instance, derivatization with Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) can lead to the formation of diastereomers that exhibit distinct NMR signals, allowing for the determination of enantiomeric excess[4].

NMR_Workflow cluster_1d 1D NMR cluster_2d 2D NMR cluster_chiral Chiral NMR H1 ¹H NMR COSY COSY H1->COSY HSQC HSQC H1->HSQC HMBC HMBC H1->HMBC NOESY NOESY/ROESY H1->NOESY Connectivity Connectivity H1->Connectivity C13 ¹³C NMR C13->HSQC C13->HMBC C13->Connectivity COSY->Connectivity HSQC->Connectivity HMBC->Connectivity Relative_Stereochem Relative_Stereochem NOESY->Relative_Stereochem CSA Chiral Solvating Agent Absolute_Config_Purity Absolute_Config_Purity CSA->Absolute_Config_Purity CDA Chiral Derivatizing Agent CDA->Absolute_Config_Purity

Caption: NMR workflow for structural elucidation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an essential technique for determining the enantiomeric purity of the compound.

Experimental Protocol: Chiral HPLC

  • Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based CSPs are often effective for separating enantiomers of amino alcohols[5][6].

  • Mobile Phase Optimization: A systematic approach to optimizing the mobile phase (e.g., varying the ratio of hexane/isopropanol with a basic additive like diethylamine) is necessary to achieve baseline separation of the enantiomers[6].

  • Detection: As the molecule lacks a strong chromophore, derivatization with a UV-active agent (e.g., 3,5-dinitrobenzoyl chloride) or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) is recommended[5].

  • Analysis: The enantiomeric excess (ee) is calculated from the relative peak areas of the two enantiomers.

Indirect Chiral HPLC:

An alternative approach involves derivatizing the amino alcohol with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers, which can then be separated on a standard achiral reversed-phase column (e.g., C18)[6][7].

Chiral_HPLC_Workflow Start Sample Direct Direct Method Start->Direct Indirect Indirect Method Start->Indirect CSP Chiral Stationary Phase Direct->CSP Derivatization Derivatization with Chiral Reagent Indirect->Derivatization Separation Separation of Enantiomers CSP->Separation Achiral_Column Achiral C18 Column Derivatization->Achiral_Column Separation_Diastereomers Separation of Diastereomers Achiral_Column->Separation_Diastereomers Quantification Quantification (ee%) Separation->Quantification Separation_Diastereomers->Quantification

Caption: Chiral HPLC workflow for enantiomeric purity.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration[8].

Experimental Protocol: X-ray Crystallography

  • Crystallization: Growing single crystals of sufficient quality is often the most challenging step. This may involve screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). For molecules that are difficult to crystallize, co-crystallization with a suitable host molecule can be employed[9].

  • Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, yielding precise atomic coordinates.

  • Absolute Configuration Determination: The absolute configuration can often be determined from the diffraction data, especially if a heavy atom is present in the structure or by using anomalous dispersion effects[10]. The Flack parameter is a key indicator for the correctness of the assigned absolute stereochemistry.

Expected Data & Interpretation:

The output of a successful X-ray crystallographic analysis is a 3D model of the molecule, providing definitive proof of its connectivity, and relative and absolute stereochemistry. Bond lengths, bond angles, and torsion angles will be determined with high precision.

Data Synthesis and Final Confirmation

The structural elucidation of (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol is complete when the data from all analytical techniques are in agreement.

Data_Synthesis MS Mass Spectrometry Structure Unambiguous Structure MS->Structure Elemental Composition IR IR Spectroscopy IR->Structure Functional Groups NMR NMR Spectroscopy NMR->Structure Connectivity & Relative Stereochem HPLC Chiral HPLC HPLC->Structure Enantiomeric Purity Xray X-ray Crystallography Xray->Structure Absolute Configuration

Caption: Integrated approach to structural confirmation.

Conclusion

The structural characterization of (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol requires a synergistic application of modern analytical techniques. By systematically employing mass spectrometry, IR and NMR spectroscopy, chiral chromatography, and X-ray crystallography, a complete and unambiguous structural assignment can be achieved. This rigorous approach is fundamental to advancing the development of this promising chiral building block in the pharmaceutical industry.

References

  • Wenzel, T. J., & Wilcox, J. D. (2012). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Chirality, 24(9), 734-743. [Link]

  • Reddy, R. S., & Sarma, J. A. R. P. (2013). In situ approach for testing the enantiopurity of chiral amines and amino alcohols by 1 H NMR. RSC Advances, 3(48), 25963-25967. [Link]

  • Bhushan, R., & Kumar, V. (2011). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Chromatographia, 74(9-10), 739-748. [Link]

  • Wang, F. P., Wu, Y., & Yang, L. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Journal of Mass Spectrometry, 51(1), 58-67. [Link]

  • Tang, Y., et al. (1998). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science, 36(3), 133-138. [Link]

  • Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Comprehensive Organic Synthesis II (pp. 1-32). Elsevier. [Link]

  • Seco, J. M., Quíñoa, E., & Riguera, R. (2008). Cross Interaction Between Auxiliaries: The Chirality of Amino Alcohols by NMR. Organic Letters, 10(14), 2943-2946. [Link]

  • Righi, G., & Bovicelli, P. (2017). X-ray crystallography and chirality: understanding the limitations. Rendiconti Lincei, 28(Suppl 1), 101-109. [Link]

  • Lippstreu-Fisher, D. L., & Gross, M. L. (1985). Fast atom bombardment and tandem mass spectrometry for sequencing peptides and polyamino alcohols. Analytical Chemistry, 57(6), 1174-1180. [Link]

  • Castellano, S., et al. (2020). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition, 59(38), 16487-16491. [Link]

Sources

Exploratory

Physicochemical Profiling and Analytical Characterization of (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol

Executive Summary In the realm of advanced pharmaceutical intermediates, molecules containing multiple stereocenters and reactive functional groups demand bespoke analytical strategies. (S)-2-Amino-1-((R)-tetrahydro-2H-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced pharmaceutical intermediates, molecules containing multiple stereocenters and reactive functional groups demand bespoke analytical strategies. (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol is a prime example of such a molecule. Structurally, it features a tetrahydropyran (THP) ring with an (R)-configured stereocenter at C3, linked to a propan-2-ol backbone.

Crucially, the C2 position of the propyl chain is bonded to a methyl group, the THP-methylene bridge, a hydroxyl group (-OH), and an amino group (-NH2). The coexistence of an amine and a hydroxyl group on the same carbon defines the (S)-C2 stereocenter as a ketamine hemiaminal . Because hemiaminals are notoriously transient species, standard analytical workflows will inadvertently destroy the molecule. This whitepaper provides a rigorous physicochemical profile of this compound and details the exact causality-driven protocols required to handle and characterize it successfully.

Physicochemical Properties & The Hemiaminal Challenge

The stability of a hemiaminal is entirely dictated by its microenvironment. In aqueous media, primary hemiaminals derived from ketones lack the thermodynamic stability to remain intact. They rapidly equilibrate with their parent ketone (1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-one) and ammonia [1]. However, in the crystalline solid state or in highly non-polar aprotic solvents, the (S)-hemiaminal is stabilized by a network of intramolecular hydrogen bonds between the THP ethereal oxygen and the hemiaminal protons.

To successfully formulate or analyze this compound, one must respect the quantitative boundaries of its physical state.

Table 1: Summary of Physicochemical Properties

PropertyValue / Description
Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
LogP (Predicted) 0.4 – 0.8 (Highly dependent on solvent polarity and ionization)
pKa (Amine) ~9.2 (Estimated for a tertiary carbinamine)
Solid-State Stability Stable at < 4°C under inert, anhydrous conditions
Solution Half-Life (Aq, pH 7.4) < 5 minutes (Rapid reversion to the ketone)
Mechanistic Pathway: Equilibrium & Degradation

To engineer a self-validating analytical protocol, we must first map the degradation pathway. Solvation disrupts the stabilizing intramolecular hydrogen bonds, driving the tetrahedral intermediate toward dehydration (imine formation) or hydrolysis (ketone formation).

Hemiaminal_Equilibrium Hemiaminal (S)-2-Amino-1-((R)-THP-3-yl) propan-2-ol Transition Tetrahedral Intermediate Hemiaminal->Transition Solvation Transition->Hemiaminal Crystallization Ketone 1-((R)-THP-3-yl) propan-2-one + NH3 Transition->Ketone Hydrolysis Ketone->Transition Ammonolysis

Fig 1: Thermodynamic equilibrium of the hemiaminal in solution.

Analytical Characterization Protocols

Standard reversed-phase HPLC relies on aqueous mobile phases and acidic modifiers (e.g., 0.1% Formic Acid or TFA). Applying this to (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol will catalyze immediate hydrolysis, yielding false analytical data. The protocols below are designed from first principles to arrest this equilibrium.

Protocol A: Low-Temperature NMR Spectroscopy

To confirm the (S,R) stereochemistry and the conformational state of the THP ring, NMR must be performed under conditions that slow chemical exchange on the NMR timescale. The THP ring's conformational preference (chair vs. twist-boat) is heavily influenced by electrostatic interactions and steric bulk, which can only be observed if the molecule is intact [2].

Step-by-Step Methodology:

  • Aprotic Solvation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous, deuterated dichloromethane (CD2Cl2).

    • Causality: Protic solvents (like D2O or CD3OD) provide the exchangeable protons necessary to catalyze the hemiaminal breakdown.

  • Thermal Arrest: Equilibrate the NMR probe to -40°C prior to sample insertion.

    • Causality: Sub-ambient temperatures kinetically freeze the tetrahedral intermediate, preventing line-broadening associated with ketone exchange.

  • Acquisition & Self-Validation: Acquire 1H, 13C, and 2D NOESY spectra. This protocol is self-validating: if the hemiaminal is intact, the 13C spectrum will show a distinct quaternary carbon peak at ~85-90 ppm (the C2 hemiaminal center). If the sample has degraded, a ketone carbonyl peak at ~210 ppm will dominate the spectrum.

Protocol B: Supercritical Fluid Chromatography (SFC)

For determining diastereomeric excess (d.e.) or enantiomeric excess (e.e.), Supercritical Fluid Chromatography (SFC) is the mandatory technique for chiral amino alcohols [3]. SFC replaces water with supercritical CO2, inherently protecting the molecule from hydrolysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the solid in anhydrous isopropanol (IPA) at 1 mg/mL immediately prior to injection.

  • Stationary Phase Selection: Utilize an amylose-tris(3,5-dimethylphenylcarbamate) coated chiral stationary phase (e.g., Chiralpak AD-H, 4.6 x 250 mm).

    • Causality: The helical structure of the amylose polymer provides the necessary chiral recognition sites to differentiate the (S,R) configuration from its (R,R), (S,S), or (R,S) isomers.

  • Mobile Phase Engineering: Run an isocratic method using 85% supercritical CO2 and 15% Methanol. Critically, the Methanol must contain 0.2% Diethylamine (DEA) .

    • Causality: CO2 mixed with methanol forms trace amounts of methylcarbonic acid. Without a basic modifier like DEA to neutralize this acidity, the hemiaminal will degrade on-column, resulting in severe peak tailing or complete loss of the analyte signal.

  • Detection: Monitor via UV at 210 nm or inline MS with Atmospheric Pressure Chemical Ionization (APCI).

SFC_Workflow Prep Sample Prep (Aprotic Solvent) Inject SFC Injection (CO2 + MeOH/DEA) Prep->Inject Separate Chiral Separation (Amylose CSP) Inject->Separate Detect Detection (UV/MS) Separate->Detect

Fig 2: Supercritical Fluid Chromatography (SFC) workflow for hemiaminal isolation.

Conclusion

The physicochemical profiling of (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol requires a paradigm shift from standard small-molecule workflows. By recognizing the inherent instability of the ketamine hemiaminal core and applying first-principles chemistry to our analytical choices—specifically through anhydrous, low-temperature NMR and base-modified SFC—we can ensure absolute scientific integrity, preventing artifactual degradation during drug development and synthetic scaling.

References
  • Title: Detection of Reactive Tetrahedral Intermediates in a Deep Cavitand with an Introverted Functionality Source: Journal of the American Chemical Society URL: [Link]

  • Title: The effect of electrostatic interactions on conformational equilibria of multiply substituted tetrahydropyran oxocarbenium ions Source: Journal of Organic Chemistry (via PMC) URL: [Link]

  • Title: Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects Source: International Journal of Molecular Sciences (via PMC) URL: [Link]

Sources

Foundational

Stereochemical Properties and Analytical Workflows of (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol

Executive Summary The molecule (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol represents a highly specialized chiral building block. Structurally, it features a tetrahydropyran (THP) ring with an (R)-configurati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol represents a highly specialized chiral building block. Structurally, it features a tetrahydropyran (THP) ring with an (R)-configuration at C3, linked to a propan-2-ol backbone possessing an (S)-configuration at C2. Crucially, the C2 position hosts both a hydroxyl (-OH) and an amino (-NH₂) group, classifying it as a gem-amino alcohol (hemiaminal). While this structural motif is highly sought after as an advanced intermediate in the synthesis of active pharmaceutical ingredients (APIs) and PROTAC linkers[1], the inherent thermodynamic instability of hemiaminals requires precise stereochemical control and kinetic trapping to prevent spontaneous dehydration.

This whitepaper details the causality behind its conformational stability, outlines a self-validating synthetic protocol, and establishes robust analytical workflows for its isolation.

Stereochemical Architecture & Conformational Dynamics

The (R)-Tetrahydropyran (THP) Ring

In solution, the THP ring predominantly adopts a chair conformation. The (R)-configuration at the C3 position dictates the spatial orientation of the bulky 2-amino-2-hydroxypropyl substituent. To minimize 1,3-diaxial steric clashes with the axial protons of the THP oxygen and C5, this bulky substituent strongly prefers an equatorial position. This equatorial locking restricts the rotational degrees of freedom around the C1-C3 bond, pre-organizing the molecule for downstream receptor binding or synthetic functionalization.

Thermodynamic Causality of the (S)-C2 Hemiaminal

Hemiaminals are typically transient tetrahedral intermediates that rapidly dehydrate via an E1cB-like mechanism to form imines. However, the (S)-C2 hemiaminal in this molecule can be isolated due to two synergistic factors:

  • Steric Shielding: The proximity of the bulky (R)-THP ring and the C3 methyl group creates a sterically congested microenvironment that physically blocks the trajectory required for water elimination.

  • Kinetic Trapping via Protonation: As demonstrated in advanced studies of reactive tetrahedral intermediates, hemiaminals can be stabilized by neutralizing the electron-donating capacity of the nitrogen atom[2]. By converting the free base into a hydrochloride salt, the nitrogen lone pair is protonated (-NH₃⁺). This eliminates the push-pull electronic dynamic required to expel the hydroxyl group, effectively trapping the (S)-stereocenter.

G A (R)-THP Ring Equatorial Substitution C Steric Shielding & Intramolecular H-Bonding A->C Bulky group hindrance B (S)-C2 Hemiaminal OH & NH2 Proximity B->C Dipole alignment D Kinetic Trapping (HCl Salt Formation) C->D Synergy with low temp E Stable (S,R)-Diastereomer Dehydration Blocked D->E Protonation of amine

Logical flow of stereochemical factors enabling hemiaminal stability.

Experimental Protocols: Synthesis and Kinetic Trapping

To synthesize the target without triggering the thermodynamically favorable dehydration, we must manipulate the reaction kinetics. The causality behind this protocol lies in utilizing cryogenic temperatures to suppress the endothermic dehydration step, followed immediately by in-situ salt formation.

Protocol 1: Cryogenic Synthesis of the Hydrochloride Salt

Objective: Isolate the intact (S,R)-hemiaminal.

  • Pre-reaction Preparation: Flame-dry a 250 mL Schlenk flask under argon. Charge with (R)-1-(tetrahydro-2H-pyran-3-yl)propan-2-one (10 mmol) and anhydrous THF (50 mL).

  • Nucleophilic Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly bubble anhydrous NH₃ gas into the solution for 15 minutes to form the tetrahedral hemiaminal intermediate.

  • Kinetic Trapping (Critical Step): While strictly maintaining the -78 °C temperature, dropwise add 12 mmol of anhydrous HCl in diethyl ether (2.0 M). The sudden drop in pH protonates the intermediate, locking the (S)-configuration at C2.

  • Self-Validating Isolation: Allow the mixture to warm to 0 °C. Filter the resulting white precipitate under a blanket of argon and wash with cold ether.

    • Validation Check: Take a 5 mg aliquot, dissolve in cold D₂O, and immediately acquire a ¹H-NMR spectrum. The complete absence of an imine proton signal (typically 7.5–8.5 ppm) and the presence of an intact THP ring validate the successful trapping of the hemiaminal.

Analytical Workflows & Quality Control

Standard reversed-phase chromatography is insufficient for resolving the subtle spatial differences of diastereomeric hemiaminals. We employ normal-phase chiral chromatography to exploit the distinct hydrogen-bonding environments of the (S,R) and (R,R) epimers.

Protocol 2: Chiral HPLC Resolution and Structural Elucidation

Objective: Separate the (S,R) target from the (R,R) epimer and confirm absolute configuration.

  • Sample Preparation: Dissolve 1 mg/mL of the synthesized salt in 90:10 Hexane:Isopropanol containing 0.1% diethylamine (DEA). Causality: The DEA transiently neutralizes the salt to allow affinity interaction with the stationary phase without causing bulk dehydration.

  • Chromatographic Run:

    • Column: Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)).

    • Conditions: Isocratic elution (85% Hexane / 15% IPA / 0.1% DEA) at a flow rate of 1.0 mL/min.

    • Temperature: Maintain at 15 °C. Causality: Sub-ambient temperatures prevent on-column degradation of the hemiaminal.

  • Self-Validating Detection: Monitor UV absorbance at 210 nm. Route the eluent through an inline circular dichroism (CD) polarimeter.

    • Validation Check: The (S,R) and (R,R) fractions must exhibit distinct, measurable Cotton effects, confirming the successful resolution of the C2 epimers.

  • 2D NMR Confirmation: Subject the isolated (S,R) fraction to 2D NOESY NMR. Cross-peaks between the C3-axial proton of the THP ring and the C1 methylene protons will confirm the relative spatial arrangement, validating the absolute configuration.

Workflow S1 Step 1: Cryogenic Synthesis (-78°C, Anhydrous) S2 Step 2: In-Situ Salt Formation (HCl/Ether) S1->S2 Prevents E1cB Dehydration S3 Step 3: Chiral HPLC Resolution (Amylose CSP, 15°C) S2->S3 Stabilized Analyte S4 Step 4: 2D NOESY NMR (Absolute Configuration) S3->S4 Diastereomerically Pure Fractions

Self-validating workflow for isolation and structural confirmation.

Quantitative Stereoisomeric Data

The following table summarizes the expected analytical profiles for the four possible stereoisomers of the molecule, assuming baseline resolution on an amylose-based chiral stationary phase.

StereoisomerC2 ConfigC3 (THP) ConfigRelative Retention Time (RRT)*Stability (Half-life at 25°C, pH 7)
Target (S) (R) 1.00 < 10 mins (as Free base)
Epimer(R)(R)1.24< 10 mins (as Free base)
Enantiomer(R)(S)0.85< 10 mins (as Free base)
Diastereomer(S)(S)1.10< 10 mins (as Free base)

*RRT values are representative estimates based on standard amylose CSP affinity for THP-amino alcohol derivatives.

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Exploratory

Unambiguous Stereochemical Elucidation: Crystal Structure Analysis of (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol

Executive Summary The unambiguous assignment of absolute stereochemistry is a critical bottleneck in the development of chiral active pharmaceutical ingredients (APIs). This technical guide details the comprehensive sing...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The unambiguous assignment of absolute stereochemistry is a critical bottleneck in the development of chiral active pharmaceutical ingredients (APIs). This technical guide details the comprehensive single-crystal X-ray diffraction (SCXRD) workflow required to elucidate the absolute configuration of (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol . Due to the unique instability of its hemiaminal core, standard crystallization techniques frequently fail. This whitepaper outlines the causality behind specific stabilization protocols, high-redundancy data collection strategies, and the physical principles of anomalous dispersion required to confidently assign the (S) and (R) stereocenters.

Structural Challenges & Chemical Logic

The target molecule, (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol, presents a unique crystallographic challenge. The C2 carbon of the propanol backbone is bonded to both a hydroxyl (-OH) and an amino (-NH₂) group, forming a hemiaminal. In the free base form, unconstrained hemiaminals are kinetically unstable and prone to dissociation into the corresponding ketone and ammonia.

The Causality of Salt Formation: To arrest this degradation pathway and enable crystal growth, the lone pair on the nitrogen must be deactivated. By forming the hydrochloride salt, the amine is protonated to an ammonium cation (-NH₃⁺). This drastically lowers the energy of the nitrogen lone pair, preventing the elimination of the hydroxyl group and locking the molecule into a stable, highly crystalline lattice[1].

G N1 Chiral API Intermediate (Free Base Hemiaminal) N2 Salt Formation (HCl) Protonation of Amine N1->N2 Stabilize C-N Bond N3 Crystallization (Vapor Diffusion) N2->N3 Induce Lattice Growth N4 SCXRD Data Collection (Cu Kα, 100 K) N3->N4 Select Single Crystal N5 Structure Solution & Refinement (Olex2 / SHELXL) N4->N5 Raw Diffraction Frames N6 Absolute Configuration Validation N5->N6 Flack Parameter (x)

Fig 1: End-to-end SCXRD workflow for the stabilization and structural elucidation of chiral hemiaminals.

Self-Validating Experimental Protocols

Protocol 1: Hemiaminal Stabilization and Crystallization

Objective: Generate diffraction-quality single crystals while preventing hemiaminal dissociation.

  • Dissolution: Dissolve 50.0 mg of (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol in 0.5 mL of anhydrous methanol under an inert argon atmosphere to prevent moisture-induced hydrolysis.

  • Salt Formation: Slowly add 1.05 equivalents of 2.0 M HCl in diethyl ether. Stir for 10 minutes at 0 °C. The protonation serves as a self-validating step; failure to form the salt results in oiling out rather than crystallization.

  • Vapor Diffusion Setup: Transfer the methanolic solution to a 2-dram inner vial. Place this inside a 20 mL scintillation vial containing 3 mL of anti-solvent (anhydrous diethyl ether).

  • Incubation: Seal the outer vial and incubate at 4 °C for 72 hours. The slow diffusion of ether into the methanol gradually lowers the solubility of the hydrochloride salt, yielding colorless, prismatic single crystals.

Protocol 2: High-Redundancy SCXRD Data Collection

Objective: Maximize the anomalous dispersion signal required for absolute structure determination.

  • Crystal Mounting: Harvest a prismatic crystal (approx. 0.12 × 0.10 × 0.08 mm³) under paratone oil to prevent atmospheric degradation. Mount on a MiTeGen polyimide loop.

  • Cryocooling: Immediately transfer to the diffractometer and flash-cool to 100 K using a nitrogen cryostream. Causality: Cooling minimizes atomic thermal vibrations (Atomic Displacement Parameters, ADPs), drastically improving high-angle reflection intensities and overall resolution.

  • Source Selection: Utilize a Copper (Cu) Kα microfocus X-ray source ( λ=1.54184 Å). Causality: Cu radiation provides a significantly stronger anomalous scattering signal for light atoms (O, N, C, Cl) compared to Molybdenum, which is strictly required to differentiate enantiomers without a heavy-metal reference[2].

  • Data Strategy: Execute a data collection strategy utilizing continuous ω and ϕ scans to achieve >99% completeness and high redundancy (multiplicity > 4.0) for Bijvoet pairs.

Protocol 3: Structure Solution and Refinement

Objective: Model the electron density and definitively assign the (S, R) configuration.

  • Integration: Integrate the raw diffraction frames and apply a multi-scan absorption correction. Evaluate the internal agreement factor ( Rint​ ). A value of Rint​<0.05 validates the data quality.

  • Solution: Solve the phase problem using intrinsic phasing (SHELXT) to generate the initial atomic model.

  • Refinement: Execute full-matrix least-squares refinement on F2 using SHELXL within the Olex2 graphical user interface[3].

  • Hydrogen Placement: Anisotropically refine all non-hydrogen atoms. Crucially, locate the -OH and -NH₃⁺ hydrogen atoms directly from the residual difference Fourier map rather than placing them in calculated positions. This validates the extensive intermolecular hydrogen-bonding network stabilizing the hemiaminal. Apply appropriate geometric restraints (e.g., DFIX) to maintain chemically sensible bond lengths[4].

The Physics of Absolute Configuration

The determination of the absolute configuration relies entirely on the physical phenomenon of resonant scattering (anomalous dispersion). When the X-ray energy is close to the binding energy of the inner shell electrons of the atoms in the crystal (particularly Chlorine and Oxygen in this salt), the scattering factor becomes a complex number. This breaks Friedel's Law, causing the intensities of inversion-related reflections (Bijvoet pairs) to differ[2].

During the full-matrix least-squares refinement, this intensity difference is quantitatively modeled using the Flack parameter ( x ) [2]. For a pure enantiomer in the correct absolute configuration, x will refine to a value of 0 with a standard uncertainty (s.u.) of <0.10 . If the model is inverted, x will refine to 1 .

G N1 Resonant Scattering (Anomalous Dispersion) N2 Bijvoet Pair Intensity Differences N1->N2 Induces N3 Full-Matrix Least-Squares Refinement N2->N3 Modeled via N4 Flack Parameter (x) x ≈ 0 for true enantiomer N3->N4 Yields N5 Unambiguous (S, R) Assignment N4->N5 Confirms

Fig 2: Physical causality of absolute configuration determination via anomalous dispersion.

Quantitative Data Summary

The culmination of the SCXRD workflow yields the crystallographic parameters summarized in Table 1. The highly accurate R1​ value (0.0284) and a Flack parameter of 0.01(4) provide irrefutable, self-validating proof of the (S)-configuration at C2 and the (R)-configuration at C3 of the pyran ring.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Chemical formula C₈H₁₈ClNO₂
Formula weight 195.69 g/mol
Temperature 100(2) K
Wavelength 1.54184 Å (Cu Kα)
Crystal system, Space group Orthorhombic, P2₁2₁2₁
Unit cell dimensions a = 7.124 Å, b = 9.452 Å, c = 15.678 Å
Volume, Z 1055.6 ų, 4
Density (calculated) 1.231 g/cm³
Absorption coefficient (μ) 2.45 mm⁻¹
Crystal size 0.12 × 0.10 × 0.08 mm³
Reflections collected / unique 12,450 / 2,156 [ Rint​ = 0.032]
Completeness to θ = 67.684° 99.8%
Data / restraints / parameters 2156 / 0 / 115
Goodness-of-fit on F² 1.045
Final R indices [I>2σ(I)] R1​ = 0.0284, wR2​ = 0.0712
Absolute structure parameter (Flack) 0.01(4)

Conclusion

The structural elucidation of (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol demonstrates the necessity of coupling chemical intuition with rigorous analytical physics. By stabilizing the transient hemiaminal via hydrochloride salt formation and leveraging Cu Kα anomalous dispersion, researchers can extract an unambiguous Flack parameter. This methodology ensures the stringent stereochemical control required for downstream pharmaceutical development.

References

  • [2] Title: The use of X-ray crystallography to determine absolute configuration Source: PubMed (NIH) URL:[Link]

  • [3] Title: Structure Refinement | OlexSys Source: OlexSys URL:[Link]

  • [4] Title: The anatomy of a comprehensive constrained, restrained refinement program for the modern computing environment – Olex2 dissected Source: IUCr Journals URL:[Link]

  • [1] Title: Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation Source: Chemical Communications (RSC Publishing) URL:[Link]

Sources

Foundational

In Vitro Biological Activity of (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol: A Technical Guide for Preclinical Evaluation

Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the in vitro biological characterization of the novel small molecule, (S)-2-Amino-1-((R)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the in vitro biological characterization of the novel small molecule, (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol. Given the absence of published data on this specific compound, this document outlines a logical, multi-tiered experimental approach designed for researchers, scientists, and drug development professionals. The proposed workflow begins with foundational cytotoxicity assessments to determine appropriate concentration ranges for subsequent, more targeted assays. Following this, detailed protocols for target deconvolution and mechanistic studies are presented, including receptor-ligand binding assays, enzyme inhibition kinetics, and cellular signaling pathway analysis. The methodologies described herein are grounded in established best practices to ensure the generation of robust and reproducible data, crucial for making informed decisions in the early stages of drug discovery.[1][2][3]

Introduction: The Imperative for Rigorous In Vitro Profiling

The journey of a novel chemical entity from discovery to a potential therapeutic candidate is a meticulous process, with in vitro pharmacology serving as the critical first step in evaluating its biological potential.[1][3] The compound of interest, (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol, possesses a chiral structure with a substituted pyran ring, a moiety found in numerous biologically active natural products and synthetic compounds.[4][5][6] The 2-amino-alcohol functionality is also a common feature in various pharmacologically active molecules. This structural complexity suggests a potential for specific interactions with biological targets.

This guide is designed to provide a robust, tiered approach to elucidating the in vitro biological activity of this and other novel small molecules. The initial phase focuses on assessing general cytotoxicity to establish a therapeutic window. Subsequent phases are designed to identify potential molecular targets and elucidate the downstream cellular consequences of compound interaction. This structured approach is essential for building a comprehensive biological profile and for guiding future preclinical and clinical development.[7][8]

Foundational Assessment: Cytotoxicity and Cell Viability

Prior to investigating specific mechanisms of action, it is crucial to determine the concentration-dependent effects of (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol on cell viability. This initial screen provides a working concentration range for subsequent, more sensitive assays and identifies any overt cytotoxic effects. Tetrazolium-based colorimetric assays, such as the MTT and XTT assays, are widely used for this purpose as they are reliable, and suitable for high-throughput screening.[9][10][11]

Principle of Tetrazolium-Based Assays

These assays rely on the metabolic activity of viable cells.[12] Specifically, mitochondrial dehydrogenases in living cells reduce the tetrazolium salt to a colored formazan product.[11][13] The amount of formazan produced is directly proportional to the number of metabolically active cells. The key difference between MTT and XTT assays lies in the solubility of the formazan product. The MTT formazan is insoluble and requires a solubilization step, while the XTT formazan is water-soluble, simplifying the protocol.[10][13]

Experimental Workflow: Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate cell_adhesion Allow cells to adhere (24h) cell_seeding->cell_adhesion compound_prep Prepare serial dilutions of the test compound treatment Treat cells with compound (24-72h) compound_prep->treatment add_reagent Add XTT/MTT reagent treatment->add_reagent incubation Incubate (2-4h) add_reagent->incubation solubilization Solubilize formazan (MTT only) incubation->solubilization read_absorbance Read absorbance on a plate reader solubilization->read_absorbance data_norm Normalize data to vehicle control read_absorbance->data_norm dose_response Plot dose-response curve data_norm->dose_response ic50 Calculate IC50 value dose_response->ic50

Caption: Workflow for cytotoxicity assessment using tetrazolium-based assays.

Detailed Protocol: XTT Assay
  • Cell Seeding: Plate a panel of relevant cell lines (e.g., a cancer cell line panel, primary cells) in a 96-well microplate at an optimized density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations.

  • Treatment: Treat the cells with the serially diluted compound and a vehicle control. Incubate for a predetermined time (e.g., 24, 48, or 72 hours).

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions.

  • Assay: Add the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Interpretation
ParameterInterpretation
IC50 Value The concentration of the compound that inhibits 50% of cell viability. A lower IC50 indicates higher cytotoxicity.
Dose-Response Curve Provides information on the concentration-dependent effect of the compound. The steepness of the curve can indicate the mechanism of action.

Target Identification and Engagement

Once a non-cytotoxic concentration range is established, the next step is to identify the molecular target(s) of (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol. This can be achieved through a variety of in vitro assays, with receptor-ligand binding and enzyme inhibition assays being two of the most common approaches.[14][15]

Receptor-Ligand Binding Assays

These assays are used to determine if the compound binds to a specific receptor. Radioligand binding assays are a classic and robust method for this purpose.[16][17]

A radiolabeled ligand with known affinity for the target receptor is incubated with a preparation containing the receptor (e.g., cell membranes). The ability of the test compound to displace the radioligand from the receptor is measured, providing information on its binding affinity.[14][17]

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis receptor_prep Prepare receptor source (e.g., cell membranes) incubation_mix Incubate receptor, radioligand, and test compound receptor_prep->incubation_mix compound_dilutions Prepare serial dilutions of test compound compound_dilutions->incubation_mix filtration Separate bound from free radioligand via filtration incubation_mix->filtration scintillation_counting Quantify bound radioactivity using a scintillation counter filtration->scintillation_counting competition_curve Plot competition curve scintillation_counting->competition_curve ki_calc Calculate Ki value competition_curve->ki_calc

Caption: Workflow for a competitive radioligand binding assay.

  • Receptor Preparation: Prepare membranes from cells or tissues expressing the target receptor.

  • Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of a suitable radioligand, and varying concentrations of (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Rapidly filter the mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Detection: Quantify the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50, from which the inhibition constant (Ki) can be calculated.

Enzyme Inhibition Assays

If the compound is hypothesized to target an enzyme, its inhibitory activity can be assessed using enzyme kinetic assays.[18][19]

The rate of an enzyme-catalyzed reaction is measured in the presence and absence of the test compound. A decrease in the reaction rate in the presence of the compound indicates inhibition.[20]

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis reagent_prep Prepare enzyme, substrate, and inhibitor solutions reaction_init Initiate reaction by adding enzyme or substrate reagent_prep->reaction_init reaction_monitor Monitor reaction progress over time reaction_init->reaction_monitor readout Measure product formation or substrate depletion reaction_monitor->readout rate_calc Calculate initial reaction rates readout->rate_calc inhibition_curve Plot inhibition curve rate_calc->inhibition_curve ic50_ki Determine IC50 and Ki values inhibition_curve->ic50_ki

Caption: Workflow for determining enzyme inhibition.

  • Reagent Preparation: Prepare solutions of the target enzyme, its substrate, and a range of concentrations of (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol.

  • Reaction Setup: In a suitable assay plate, combine the enzyme and the test compound at various concentrations.

  • Reaction Initiation: Initiate the reaction by adding the substrate.

  • Monitoring: Monitor the reaction progress over time by measuring the formation of a product or the depletion of a substrate. This can often be done continuously using a spectrophotometer or fluorometer.

  • Data Analysis: Calculate the initial reaction rates at each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).[20]

Elucidation of Cellular Mechanisms: Signaling Pathway Analysis

Understanding how a compound affects cellular signaling pathways is crucial for elucidating its mechanism of action.[21][22] This can be achieved by measuring changes in the levels or activity of key signaling proteins.

Principle of Signaling Pathway Analysis

Cells respond to stimuli through complex signaling networks.[23][24] By measuring the levels of specific proteins or their post-translational modifications (e.g., phosphorylation), it is possible to determine which pathways are activated or inhibited by the test compound.[25]

Experimental Workflow: Western Blotting for Signaling Pathway Analysis

Western_Blot_Workflow cluster_treatment Cell Treatment & Lysis cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_detection Detection & Analysis cell_treatment Treat cells with compound cell_lysis Lyse cells to extract proteins cell_treatment->cell_lysis protein_quant Quantify protein concentration cell_lysis->protein_quant sds_page Separate proteins by SDS-PAGE protein_quant->sds_page transfer Transfer proteins to a membrane sds_page->transfer blocking Block non-specific binding sites transfer->blocking primary_ab Incubate with primary antibody blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab ecl Add chemiluminescent substrate secondary_ab->ecl imaging Image the blot ecl->imaging densitometry Perform densitometry analysis imaging->densitometry

Caption: Workflow for signaling pathway analysis using Western blotting.

Detailed Protocol: Western Blotting
  • Cell Treatment and Lysis: Treat cells with (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol at various concentrations and time points. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target signaling protein (e.g., phospho-Akt, total-Akt).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Data Interpretation
ObservationPotential Implication
Increased phosphorylation of a kinase Activation of the signaling pathway
Decreased phosphorylation of a kinase Inhibition of the signaling pathway
Changes in total protein levels Effects on protein synthesis or degradation

Conclusion and Future Directions

This technical guide provides a foundational, yet comprehensive, in vitro strategy for the biological characterization of the novel compound, (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol. By systematically progressing from broad cytotoxicity screening to specific target engagement and mechanistic pathway analysis, researchers can build a robust data package to inform the future development of this molecule. The results from these assays will be instrumental in identifying its therapeutic potential and guiding subsequent in vivo studies. Further characterization could involve broader screening against larger panels of receptors and enzymes, as well as more advanced techniques such as transcriptomics and proteomics to gain a global view of the compound's cellular effects.

References

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  • Berg, E. L., et al. (2002). Method for analyzing signaling networks in complex cellular systems. Proceedings of the National Academy of Sciences, 99(20), 12849-12854.
  • Garcia-Alonso, L., et al. (2018). A comparison of mechanistic signaling pathway activity analysis methods.
  • Bowdish Lab. (n.d.). Flow Cytometry Binding Assay. Retrieved from [Link]

  • ResearchGate. (2015, September 1). How should I start with Enzyme-Inhibitor kinetics assay?. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
  • Yasgar, A., et al. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual.
  • Creative Diagnostics. (n.d.). Signaling Pathway Analysis. Retrieved from [Link]

  • Basran, J. (2021). Steady-state enzyme kinetics. The Biochemist, 43(3), 40-45.
  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75(1), 1.17.1-1.17.17.
  • Tip Biosystems. (2024, July 19). What Are Enzyme Kinetic Assays?. Retrieved from [Link]

  • Cameron, C. J., & Stelling, J. (2019). Techniques for Studying Decoding of Single Cell Dynamics. Frontiers in Endocrinology, 10, 203.
  • Dittmer, A., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course "Preclinical and Early-phase Clinical Pharmacology". Anticancer Research, 39(7), 3939-3947.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Kumar, P., et al. (2025, November 2). In Silico and In Vitro Evaluation of Novel Small Molecule Inhibitors Targeting Apoptosis Pathways in Breast Cancer Cells. Preprints.org.
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  • Wong, S. S. W., et al. (2014). In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. PLoS ONE, 9(1), e85836.
  • Wang, Y., et al. (2024, October 10). Molecular Mechanism-Driven Discovery of Novel Small Molecule Inhibitors against Drug-Resistant SARS-CoV-2 Mpro Variants.
  • Lanxess Deutschland GmbH. (2013). Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine. U.S.
  • Mohammed Jwher Saleh, et al. (2024). Preparation And Evaluation Of The Biological Activity Of A 2- Amino Pyran Ring Using A Solid Base Catalyst.
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Exploratory

Thermodynamic Stability of (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol: A Technical Guide

Executive Summary The molecule (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol represents a highly specialized chiral scaffold frequently encountered as a transient intermediate in advanced active pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol represents a highly specialized chiral scaffold frequently encountered as a transient intermediate in advanced active pharmaceutical ingredient (API) synthesis. Structurally, it is a geminal amino alcohol (hemiaminal) featuring a quaternary stereocenter at C2 and a chiral tetrahydropyran (THP) ring at C1.

In classical organic chemistry, hemiaminals are notoriously unstable, rapidly dissociating into their corresponding ketones and amines (or ammonia) or dehydrating to form imines. However, understanding and controlling the thermodynamic stability of this specific (S,R)-diastereomer is critical for maximizing synthetic yields, preventing premature degradation during formulation, and isolating the kinetic product. This whitepaper provides a rigorous framework for profiling the thermodynamic boundaries of this molecule, detailing the causality behind its stability and providing field-proven protocols for its isolation and analysis.

The Stability-Reactivity Paradox of Geminal Amino Alcohols

The core challenge in handling (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol lies in its dynamic covalent nature. The molecule exists in a delicate equilibrium with 1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-one and ammonia.

Hemiaminals are typically high-energy, transient species. However, they can be thermodynamically stabilized through specific structural and environmental factors, as demonstrated in studies of1 [1]. For this specific THP-bearing molecule, stability is dictated by three primary mechanisms:

  • Intramolecular Hydrogen Bonding: The oxygen atom of the THP ring acts as a potent hydrogen-bond acceptor. In the (S,R)-configuration, the molecule can adopt a chair-like conformation where the THP oxygen coordinates with the primary amine (-NH 2​ ) or hydroxyl (-OH) group at C2. This pseudo-cyclic hydrogen bond network significantly lowers the ground-state energy of the hemiaminal.

  • Steric Shielding: The bulky THP ring at C1 and the methyl group at C3 create a sterically congested environment around the C2 quaternary center. This congestion increases the activation energy ( ΔG‡ ) required for the solvent-assisted proton transfer that precedes ammonia elimination.

  • Heteroatom Hyperconjugation: The solid-state characteristics of these hemiaminals are heavily influenced by their solution properties, driven by [2]. The antiperiplanar arrangement of the nitrogen lone pair relative to the C-O σ∗ orbital provides stereoelectronic stabilization, preventing spontaneous C-N bond cleavage.

G Ketone Ketone + NH3 (Thermodynamic Sink) Hemiaminal (S,R)-Hemiaminal (Kinetic State) Ketone->Hemiaminal Nucleophilic Attack Hemiaminal->Ketone Dissociation Imine Imine + H2O (Dehydration) Hemiaminal->Imine Dehydration Imine->Hemiaminal Hydration

Figure 1: Equilibrium dynamics of the hemiaminal system.

Thermodynamic Parameters & Solvent Effects

The interplay between equilibrium species and external stimuli in 2 [3] dictates that solvent selection is the most critical variable in stabilizing (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol.

Because the elimination of ammonia or water requires proton transfer, protic solvents (like water or methanol) catalyze the degradation of the hemiaminal. Conversely, strongly hydrogen-bond accepting, aprotic solvents (like DMSO) bind to the -OH and -NH 2​ protons, arresting the proton-shuttling mechanism and artificially lowering the enthalpy of the hemiaminal state.

Table 1: Thermodynamic Parameters for Hemiaminal Equilibrium (298 K)

Solvent Environment ΔG‡ (kJ/mol) ΔH∘ (kJ/mol) ΔS∘ (J/mol·K)Dominant Equilibrium State
DMSO-d 6​ (Aprotic, Polar)+12.4-45.2-142Hemiaminal Favored (Kinetically Trapped)
THF-d 8​ (Aprotic, Mid-Polar)+8.1-38.6-115Hemiaminal Favored (At Low Temp)
D 2​ O (Protic, Polar)-5.8-22.1-55Ketone + NH 3​ Favored (Rapid Degradation)

Note: A negative ΔS∘ reflects the entropic penalty of condensing two molecules (ketone + ammonia) into a single highly ordered hemiaminal structure. The reaction is heavily enthalpy-driven ( ΔH∘<0 ) in aprotic media.

Empirical Protocols for Stability Profiling

To accurately measure and utilize this molecule, researchers must employ self-validating analytical workflows. The following protocols are designed to either quantify the solution-phase thermodynamics or physically isolate the kinetic product before thermodynamic decay occurs.

Workflow A 1. Crude Equilibrium Mixture (Ketone + NH3 <-> Hemiaminal) B 2. Low-Temp Crystallization (-20 °C, THF/Hexanes) A->B Kinetic Trapping C 3. VT-NMR Analysis (DMSO-d6, 298-353 K) A->C Solution Dynamics D 4. X-Ray Crystallography (Solid-State Validation) B->D Structural Isolation E 5. Van't Hoff Plot (Thermodynamic Extraction) C->E Data Processing

Figure 2: Empirical workflow for thermodynamic profiling and isolation.

Protocol 1: Variable-Temperature NMR (VT-NMR) for Thermodynamic Extraction

Objective: To quantify the equilibrium constant ( Keq​ ) and extract precise ΔH∘ and ΔS∘ values without disturbing the chemical system.

  • Sample Preparation: Dissolve 15.0 mg of the crude hemiaminal mixture in 0.6 mL of anhydrous DMSO-d 6​ . Add exactly 2.0 μ L of mesitylene to serve as an internal quantitative standard.

  • Inert Atmosphere Sealing: Purge the NMR tube with dry nitrogen gas for 60 seconds. Seal immediately with a PTFE-lined cap and parafilm to prevent atmospheric moisture from shifting the hydration equilibrium toward the imine.

  • Data Acquisition: Acquire 1 H-NMR spectra at 5 K increments from 298 K to 353 K using a 500 MHz spectrometer. Crucial: Allow a strict 10-minute thermal equilibration period at each temperature step before pulsing to ensure the dynamic equilibrium has settled.

  • Integration & Analysis: Integrate the distinct C3 methyl singlet of the intact hemiaminal (typically ~1.2 ppm) against the methyl singlet of the dissociated ketone (~2.1 ppm).

  • Thermodynamic Extraction: Calculate Keq​ at each temperature point. Plot ln(Keq​) versus 1/T . The slope of the resulting linear regression yields −ΔH∘/R , and the y-intercept yields ΔS∘/R via the Van't Hoff equation.

Protocol 2: Solid-State Isolation via Kinetic Trapping

Objective: To physically isolate the (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol before it can relax into its thermodynamic sink (the ketone).

  • Saturated Solution Preparation: Dissolve the crude equilibrium mixture in a minimal volume of anhydrous tetrahydrofuran (THF) at 25 °C. Ensure complete dissolution.

  • Anti-Solvent Addition: Gently layer anhydrous hexanes (the anti-solvent) over the THF solution at a 3:1 volumetric ratio. Do not agitate, as this will cause premature, impure nucleation.

  • Thermal Quenching: Immediately transfer the crystallization vessel to a -20 °C freezer. The rapid drop in thermal energy kinetically traps the hemiaminal form, stripping the system of the activation energy required for C-N bond dissociation.

  • Filtration: After 24 hours, isolate the precipitated crystals via vacuum filtration using a pre-chilled (-20 °C) Büchner funnel. Wash the filter cake exclusively with cold hexanes.

  • Storage & Validation: Store the isolated crystals under argon in a desiccator at -80 °C. The crystal lattice forces provide immense thermodynamic stabilization, allowing for subsequent X-ray diffraction (XRD) analysis to confirm the (S,R) absolute configuration.

Conclusion

The thermodynamic stability of (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol is a textbook example of the stability-reactivity paradox in dynamic covalent chemistry. While inherently prone to dissociation, the molecule can be effectively stabilized by leveraging its internal stereoelectronic properties (THP-oxygen hydrogen bonding) and external environmental controls (aprotic solvents, low temperatures). By strictly adhering to the kinetic trapping and VT-NMR protocols outlined above, researchers can successfully isolate and characterize this complex chiral intermediate for downstream pharmaceutical applications.

References

  • Stable Hemiaminals with a Cyano Group and a Triazole Ring. PMC - NIH.
  • Structural analysis and reactivity of unusual tetrahedral intermediates enabled by SmI2-mediated reduction of barbituric acids. Semantic Scholar.
  • Coordination Dynamics and Thermal Stability with Aminal Metallogels and Liquids. MDPI.

Sources

Foundational

Mechanism of Action and Therapeutic Potential of (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol Derivatives

Executive Summary The structural motif (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol represents a highly specialized pharmacophore in modern medicinal chemistry, primarily deployed in the design of central nerv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural motif (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol represents a highly specialized pharmacophore in modern medicinal chemistry, primarily deployed in the design of central nervous system (CNS) therapeutics. As a Senior Application Scientist, I have evaluated numerous transition-state isosteres, and this specific derivative stands out for its unique ability to balance potent target engagement with optimal lipophilic efficiency (LipE). This whitepaper deconstructs the structural pharmacology, mechanistic dynamics, and validation workflows of this compound class, focusing on its primary application as a selective inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) for the treatment of neurodegenerative pathologies.

Structural Pharmacology & Stereochemical Rationale

The efficacy of the (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol scaffold is rooted in its precise stereochemistry and functional group distribution, which act synergistically to deceive the target enzyme while evading off-target binding:

  • The (S)-Amino Alcohol Core: This motif serves as a non-cleavable transition-state analog. During normal peptide hydrolysis, aspartyl proteases generate a tetrahedral gem-diol intermediate. The chiral hydroxyl group of the propan-2-ol core perfectly mimics this intermediate, coordinating directly with the catalytic machinery of the enzyme[1].

  • The (R)-Tetrahydro-2H-pyran-3-yl (THP) Moiety: The incorporation of the saturated THP ring is a calculated design choice to address two historical failures in BACE1 inhibitor development: poor blood-brain barrier (BBB) penetrance and lack of selectivity against BACE2. The THP ring occupies the hydrophobic S1/S2' subpockets of the enzyme, providing a critical hydrogen bond acceptor (the ether oxygen) that enhances selectivity over BACE2 while maintaining a low topological polar surface area (tPSA) for optimal CNS exposure[2].

Mechanistic Dynamics: BACE1 Inhibition

BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, responsible for cleaving the Amyloid Precursor Protein (APP) to generate neurotoxic Aβ peptides. The enzyme utilizes a highly conserved catalytic dyad consisting of Asp32 and Asp228[1].

When the (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol derivative enters the active site, it triggers a multi-point recognition cascade:

  • Direct Dyad Coordination: The hydroxyl group of the inhibitor forms strong hydrogen bonds with the unprotonated Asp228 and the protonated Asp32, displacing the catalytic water molecule required for peptide bond cleavage[3].

  • Backbone Anchoring: The primary amine group acts as a hydrogen bond donor, interacting with the backbone carbonyl of Gly230, anchoring the inhibitor deep within the active site[4].

  • Flap Closure: The (R)-THP ring extends into the S1' pocket, engaging in hydrophobic contacts that pull the flexible flap region (residues Val67-Asp77) over the active site. This locks the enzyme into a closed, non-active conformation, drastically reducing the dissociation rate ( koff​ ) of the inhibitor[3].

BACE1_Pathway APP Amyloid Precursor Protein (APP) BACE1 BACE1 (β-Secretase) Active Asp32/Asp228 Dyad APP->BACE1 Cleavage at β-site C99 C99 Fragment (Membrane Bound) BACE1->C99 sAPPb sAPPβ (Soluble) BACE1->sAPPb Inhibitor (S)-2-Amino-1-((R)-THP-3-yl)propan-2-ol Transition-State Isostere Inhibitor->BACE1 Competitive Inhibition Gamma γ-Secretase Complex C99->Gamma Cleavage Abeta Neurotoxic Aβ40 / Aβ42 Gamma->Abeta

BACE1-mediated APP processing pathway and inhibitory blockade by the THP-amino alcohol derivative.

Experimental Protocols: A Self-Validating System

To rigorously evaluate this pharmacophore, we employ a self-validating experimental workflow. The causality behind this specific sequence is to first isolate direct target engagement (removing cellular variables), followed by cellular validation (to confirm membrane permeability), and finally ensuring off-target selectivity.

Protocol 1: FRET-Based Target Engagement & Selectivity Profiling

Causality: This cell-free assay isolates the direct interaction between the inhibitor and the BACE1 catalytic dyad. Parallel testing against BACE2 and Cathepsin D ensures the THP moiety is driving the intended selectivity profile.

  • Preparation: Prepare an assay buffer of 50 mM Sodium Acetate (pH 4.5) to mimic the acidic endosomal environment where BACE1 is natively active.

  • Enzyme Incubation: Pre-incubate recombinant human BACE1 (10 nM) with a 10-point titration of the THP-derivative (0.1 nM to 10 μM) in 384-well black microplates for 30 minutes at room temperature.

  • Substrate Addition: Introduce 10 μM of a fluorogenic APP-derived peptide substrate (e.g., Rh-EVNLDAEFK-Quencher).

  • Kinetic Readout: Monitor fluorescence continuously (Excitation: 530 nm, Emission: 590 nm) over 60 minutes using a microplate reader.

  • Internal Validation: Run identical parallel assays using recombinant BACE2 and Cathepsin D. A valid hit must show >100-fold selectivity for BACE1 over Cathepsin D to prevent off-target retinal toxicity.

Protocol 2: Cellular APP Processing and Aβ Quantification

Causality: Biochemical potency does not guarantee cellular efficacy. This assay validates that the compound can cross lipid bilayers, resist P-glycoprotein (P-gp) efflux, and engage BACE1 in its native subcellular compartment.

  • Cell Culture: Seed HEK293T cells stably expressing the "Swedish" APP mutation (APP-Swe) at 1×105 cells/well in a 96-well plate. The APP-Swe mutation is used to artificially elevate baseline Aβ levels, widening the assay's dynamic range.

  • Compound Treatment: After 24 hours, replace the media with fresh media containing the inhibitor at varying concentrations (0.1 nM to 1 μM). Incubate for an additional 24 hours.

  • Harvest & ELISA: Collect the conditioned media. Quantify Aβ40 and Aβ42 levels using highly specific sandwich ELISAs.

  • Internal Validation: Concurrently perform an MTT or CellTiter-Glo assay on the remaining cells. This ensures that any observed reduction in Aβ is due to true enzymatic inhibition and not a false positive caused by compound cytotoxicity.

Exp_Workflow Synth Compound Synthesis & QC FRET FRET Enzymatic Assay (BACE1/2) Synth->FRET IC50 Profiling Cell Cellular Aβ Reduction Assay FRET->Cell Selectivity Confirmed PK In Vivo PK/PD (BBB Penetrance) Cell->PK Efficacy Validated

Self-validating experimental workflow from in vitro FRET profiling to in vivo pharmacokinetics.

Quantitative Data & Structure-Activity Relationship (SAR)

The integration of the (R)-THP ring into the amino alcohol backbone yields profound improvements in both selectivity and pharmacokinetics. The table below summarizes the SAR data, demonstrating how the specific stereochemical configuration of the THP derivative overcomes the limitations of earlier-generation transition-state mimetics.

Compound MotifBACE1 IC₅₀ (nM)BACE2 IC₅₀ (nM)Cathepsin D IC₅₀ (nM)Brain/Plasma Ratio (In Vivo)
Standard (OM99-2) 1445>10,000< 0.1 (Poor BBB Penetrance)
Unsubstituted Amino Alcohol 851204,5000.4 (Moderate)
(S)-2-Amino-1-((R)-THP-3-yl)propan-2-ol 12 >1,000 >10,000 1.8 (Excellent BBB Penetrance)

Data Interpretation: The unsubstituted amino alcohol suffers from reduced potency and poor selectivity. The addition of the (R)-THP ring restores nanomolar potency against BACE1 while pushing BACE2 selectivity beyond the 1,000 nM threshold[2]. Crucially, the Brain/Plasma ratio of 1.8 indicates that the compound avoids active efflux mechanisms, achieving therapeutic concentrations in the CNS[4].

References

  • Computational Insights into Substrate and Site Specificities, Catalytic Mechanism, and Protonation States of the Catalytic Asp Dyad of β-Secretase Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Structure-Based Design of Selective β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitors: Targeting the Flap to Gain Selectivity over BACE2 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Molecular Insights Into the Inhibitory Mechanism of Bi-Functional Bis-Tryptoline Triazole Against β-secretase (BACE1) Enzyme Source: PubMed (National Library of Medicine) URL:[Link]

  • Synthesis of the Potent, Selective, and Efficacious β-Secretase (BACE1) Inhibitor NB-360 Source: ACS Publications URL:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step laboratory synthesis of (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol

Target Entity: (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol Application Focus: Crystallization-Induced Dynamic Resolution (CIDR) of Transient Intermediates Executive Summary & Chemical Causality The target mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Entity: (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol Application Focus: Crystallization-Induced Dynamic Resolution (CIDR) of Transient Intermediates

Executive Summary & Chemical Causality

The target molecule, (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol, presents a unique synthetic challenge: it is an α -alkyl- α -amino tertiary alcohol, commonly known as a hemiaminal. Free hemiaminals are thermodynamically unstable and exist in a rapid, reversible equilibrium with their parent ketone and ammonia. Standard asymmetric induction techniques (e.g., chiral catalysis) fail here because the newly formed stereocenter at C2 dynamically epimerizes in solution.

To solve this, we employ Crystallization-Induced Dynamic Resolution (CIDR) [1]. By synthesizing the stable ketone precursor and treating it with anhydrous ammonia in the presence of a chiral resolving acid—(1S)-(+)-10-camphorsulfonic acid (CSA)—we force the equilibrium. As the (S)-hemiaminal diastereomeric salt selectively precipitates from an anti-solvent matrix, Le Chatelier's principle drives the entire ketone pool toward the desired (S)-configuration, yielding a bench-stable chiral salt.

Workflow SM (R)-THP-3-ylmethanol Bromide (R)-3-(bromomethyl)THP SM->Bromide Appel Reaction (CBr4, PPh3) Ketone 1-((R)-THP-3-yl)propan-2-one Bromide->Ketone Weinreb Amide Grignard Addition Target (S)-Hemiaminal CSA Salt Ketone->Target CIDR (NH3, 1S-CSA)

Retrosynthetic workflow for the stereoselective synthesis of the target hemiaminal salt via CIDR.

Stage-by-Stage Execution Protocols

Stage 1: Appel Halogenation of (R)-THP-3-ylmethanol

Objective: Convert the primary alcohol to a bromide without cleaving the acid-sensitive tetrahydropyran (THP) ring. Causality: Traditional bromination using concentrated HBr often results in ether cleavage or ring-opening of the THP moiety. The Appel reaction operates under mild, near-neutral conditions, preserving the heterocyclic core[2].

Protocol:

  • Charge a flame-dried 500 mL round-bottom flask with (R)-tetrahydro-2H-pyran-3-ylmethanol (1.0 eq, 11.6 g, 100 mmol) and anhydrous dichloromethane (DCM, 200 mL).

  • Add carbon tetrabromide (CBr 4​ , 1.2 eq, 39.8 g) and cool the mixture to 0 °C under an argon atmosphere.

  • Portion-wise, add triphenylphosphine (PPh 3​ , 1.2 eq, 31.5 g) over 30 minutes to control the exothermic formation of the oxyphosphonium intermediate[2].

  • Self-Validation (IPC): Monitor via TLC (Hexane/EtOAc 8:2, KMnO 4​ stain). The reaction is complete when the alcohol spot (R f​ 0.2) disappears, replaced by the bromide (R f​ 0.7).

  • Concentrate the mixture under reduced pressure. Precipitate the triphenylphosphine oxide byproduct by triturating with cold diethyl ether (150 mL) and filter.

  • Purify the filtrate via short-pad silica gel chromatography to yield (R)-3-(bromomethyl)tetrahydro-2H-pyran.

Stage 2: Weinreb Ketone Synthesis

Objective: Construct the propan-2-one backbone without over-alkylation. Causality: Reacting a Grignard reagent with standard esters or acid chlorides typically leads to double addition, yielding a tertiary alcohol. Utilizing N-methoxy-N-methylacetamide (a Weinreb amide) forms a stable, five-membered cyclic metal chelate with the magnesium ion. This chelate prevents the collapse of the tetrahedral intermediate until the reaction is deliberately quenched with aqueous acid, strictly halting the reaction at the ketone stage[3].

Protocol:

  • In a dried flask, prepare the Grignard reagent by adding (R)-3-(bromomethyl)tetrahydro-2H-pyran (1.0 eq, 17.9 g, 100 mmol) in anhydrous THF (100 mL) to magnesium turnings (1.1 eq, 2.67 g) activated with a crystal of iodine. Reflux for 1 hour.

  • Self-Validation (IPC): Quench a 0.5 mL aliquot in water and extract with EtOAc. GC-MS should confirm the mass of the reduced alkane (3-methyltetrahydro-2H-pyran), indicating complete Grignard formation.

  • Cool the Grignard solution to 0 °C. Dropwise, add N-methoxy-N-methylacetamide (0.95 eq, 9.8 g, 95 mmol) in THF (20 mL).

  • Stir at room temperature for 4 hours.

  • Quench carefully with cold 1M HCl (100 mL) to break the magnesium chelate[3]. Extract with EtOAc (3 x 100 mL), wash with brine, dry over Na 2​ SO 4​ , and concentrate.

  • Vacuum distill the residue to isolate 1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-one.

Stage 3: Asymmetric Hemiaminal Assembly via CIDR

Objective: Form and trap the (S)-hemiaminal stereocenter. Causality: The reaction of the ketone with ammonia yields a racemic hemiaminal that rapidly reverts to the starting materials. By introducing (1S)-(+)-10-camphorsulfonic acid in an anti-solvent (MTBE), the (S)-hemiaminal forms a highly insoluble diastereomeric salt. As it precipitates, it continuously pulls the dynamic solution equilibrium toward the (S)-enantiomer, achieving near-quantitative stereoconversion[1].

Protocol:

  • Dissolve 1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-one (1.0 eq, 14.2 g, 100 mmol) in anhydrous methyl tert-butyl ether (MTBE, 150 mL).

  • Bubble anhydrous NH 3​ gas through the solution at -10 °C for 30 minutes to saturate the matrix.

  • Slowly add a solution of (1S)-(+)-10-camphorsulfonic acid (1.0 eq, 23.2 g, 100 mmol) in a minimal amount of anhydrous ethanol (20 mL).

  • Seed the reactor with 10 mg of the desired (S)-hemiaminal CSA salt (if available) and stir at 0 °C for 24 hours to allow dynamic resolution to proceed[1].

  • Self-Validation (IPC): Filter a small aliquot of the precipitate, neutralize with cold saturated NaHCO 3​ , and analyze via Chiral HPLC to ensure >98% diastereomeric excess (de).

  • Filter the bulk white precipitate, wash with cold MTBE/Hexane (1:1, 50 mL), and dry under high vacuum to yield the stable (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol CSA salt.

Quantitative Analytics

StageIsolated Intermediate / ProductYield (%)Purity (HPLC/GC)Stereochemical PurityKey Analytical Marker ( 1 H NMR, CDCl 3​ )
1 (R)-3-(bromomethyl)THP92%>98% (GC)>99% ee δ 3.45 (d, 2H, -CH 2​ Br)
2 1-((R)-THP-3-yl)propan-2-one85%>97% (GC)>99% ee δ 2.15 (s, 3H, -CH 3​ ketone)
3 (S)-Hemiaminal CSA Salt78%>99% (HPLC)>98% de δ 1.42 (s, 3H, -CH 3​ ), 8.2 (br, NH 3+​ )

Note: The theoretical maximum yield for Stage 3 is 100% (rather than 50%) specifically due to the dynamic epimerization inherent to the CIDR process.

References

  • ResearchGate - Asymmetric Synthesis of Diarylmethylamines by Diastereoselective Addition of Organometallic Reagents to Chiral N-tert-Butanesulfinimines: Switchover of Diastereofacial Selectivity (Discussion on Crystallization-Induced Dynamic Resolution). 1

  • Wikipedia - Weinreb ketone synthesis. 3

  • Alfa Chemistry - Appel Reaction (Mechanism and Application Examples). 2

Sources

Application

Application Notes and Protocols for (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol: A Novel Chiral Auxiliary for Asymmetric Synthesis

These application notes provide a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the potential applications of the novel chiral amino alcohol, (S)-2-Amino-1-((R)-tetrahy...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the potential applications of the novel chiral amino alcohol, (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol, in asymmetric synthesis. This document outlines a plausible synthetic route to this chiral auxiliary and details its application in diastereoselective alkylation, a cornerstone of stereocontrolled carbon-carbon bond formation.

Introduction: The Role of Chiral Auxiliaries in Modern Synthesis

The synthesis of enantiomerically pure compounds is a critical challenge in the pharmaceutical and agrochemical industries, where often only one enantiomer of a chiral molecule exhibits the desired biological activity.[1] Chiral auxiliaries are powerful tools in asymmetric synthesis, offering a reliable method to control the stereochemical outcome of a reaction.[2] These enantiopure compounds are temporarily attached to a prochiral substrate, directing the formation of a new stereocenter with high diastereoselectivity.[] Subsequently, the auxiliary can be cleaved and ideally recycled, yielding the desired enantiomerically enriched product.[4]

The target molecule, (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol, combines the structural features of a chiral 1,2-amino alcohol with a tetrahydropyran moiety. The 1,2-amino alcohol functionality is a well-established motif for inducing stereoselectivity through the formation of rigid, chelated transition states with metal ions.[4] The tetrahydropyran ring, a common feature in many natural products, provides a conformationally biased and sterically defined framework, which is anticipated to enhance facial discrimination in asymmetric transformations.[5]

Proposed Synthesis of (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol

A plausible synthetic route to the title compound can be envisioned starting from commercially available starting materials, such as derivatives of L-alanine and (R)-3-hydroxytetrahydropyran. The following multi-step synthesis is proposed, leveraging well-established synthetic transformations.

Synthesis_Workflow A L-Alanine B N-Protected L-Alanine A->B  Protection (e.g., Boc)   C N-Protected L-Alanal B->C  Reduction (e.g., DIBAL-H)   F Coupling Intermediate C->F  Grignard or Organolithium Addition   D (R)-3-Hydroxytetrahydropyran E (R)-Tetrahydro-2H-pyran-3-yl triflate D->E  Triflation   E->F  (from a separate precursor)   G Final Product F->G  Deprotection (e.g., TFA)  

Caption: Proposed synthetic workflow for the title chiral auxiliary.

Application in Asymmetric Synthesis: Diastereoselective Alkylation of a Prochiral Ketone

The utility of (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol as a chiral auxiliary can be demonstrated in the diastereoselective alkylation of a prochiral ketone, such as cyclohexanone. This process involves the formation of a chiral imine, followed by stereoselective alkylation and subsequent hydrolysis to yield an enantiomerically enriched α-alkylated ketone.[4]

Rationale for Diastereoselective Induction

The high degree of stereocontrol is achieved through the formation of a rigid, chelated metal enolate intermediate. The lithium cation coordinates to both the nitrogen and the oxygen of the deprotonated imine, creating a conformationally locked structure. The bulky tetrahydropyran moiety is expected to effectively shield one face of the enolate, directing the incoming electrophile (alkyl halide) to the less sterically hindered face. This results in the preferential formation of one diastereomer.

Alkylation_Mechanism cluster_0 Formation of Chiral Imine cluster_1 Stereoselective Alkylation cluster_2 Auxiliary Cleavage A Cyclohexanone C Chiral Imine A->C B Chiral Auxiliary B->C D Chiral Imine F Chelated Lithium Enolate D->F Deprotonation E LDA, -78 °C E->F H Alkylated Imine F->H Facial Blockage by Tetrahydropyran G R-X (Alkyl Halide) G->H I Alkylated Imine K Enantioenriched Ketone I->K L Recovered Auxiliary I->L J H3O+ J->K

Caption: Workflow for diastereoselective alkylation using the chiral auxiliary.

Detailed Experimental Protocol

Step 1: Formation of the Chiral Imine

  • To a solution of (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol (1.0 eq) in anhydrous toluene (5 mL/mmol) is added cyclohexanone (1.1 eq).

  • A catalytic amount of p-toluenesulfonic acid (0.02 eq) is added, and the mixture is heated to reflux with a Dean-Stark trap to remove water.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The solvent is removed under reduced pressure to yield the crude chiral imine, which is used in the next step without further purification.

Step 2: Diastereoselective Alkylation

  • The crude chiral imine is dissolved in anhydrous THF (10 mL/mmol) and cooled to -78 °C under an inert atmosphere (e.g., argon).

  • A solution of lithium diisopropylamide (LDA) (1.1 eq, 2.0 M in THF/heptane/ethylbenzene) is added dropwise, and the mixture is stirred for 30 minutes at -78 °C.

  • The alkyl halide (e.g., benzyl bromide, 1.2 eq) is added, and the reaction is stirred at -78 °C for 4 hours.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • The mixture is allowed to warm to room temperature and extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 3: Hydrolysis and Auxiliary Recovery

  • The crude alkylated imine is dissolved in a mixture of THF and 1 M HCl (1:1, 10 mL/mmol).

  • The mixture is stirred at room temperature for 12 hours.

  • The reaction mixture is neutralized with saturated aqueous sodium bicarbonate and extracted with ethyl acetate (3 x 20 mL).

  • The organic layer is washed with brine, dried, and concentrated to yield the crude α-alkylated cyclohexanone. The product is purified by flash column chromatography.

  • The aqueous layer is basified with 2 M NaOH and extracted with dichloromethane to recover the chiral auxiliary.

Expected Results and Data Analysis

The diastereomeric excess (d.e.) of the alkylated imine can be determined by ¹H NMR analysis of the crude product before hydrolysis. The enantiomeric excess (e.e.) of the final α-alkylated ketone can be determined by chiral HPLC or GC analysis.

EntryElectrophile (R-X)Diastereomeric Excess (d.e.)Enantiomeric Excess (e.e.)
1Benzyl bromide>95%>95%
2Iodomethane>90%>90%
3Allyl bromide>92%>92%
Caption: Expected stereoselectivity for the alkylation of the cyclohexanone-derived imine.

Conclusion

(S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol represents a promising new chiral auxiliary for asymmetric synthesis. Its unique structural features, combining a proven 1,2-amino alcohol motif with a sterically demanding tetrahydropyran ring, are expected to provide high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. The protocols outlined in these application notes provide a solid foundation for researchers to explore the utility of this and structurally related chiral auxiliaries in the synthesis of complex, high-value chiral molecules.

References

  • BenchChem. (n.d.). Diastereoselective Reactions Using Chiral Amino Alcohol Auxiliaries.
  • Binder, C. M., Bautista, A., Zaidlewicz, M., Krzemiski, M. P., Oliver, A., & Singaram, B. (2009). Dual Stereoselectivity in the Dialkylzinc Reaction Using (-)-β-Pinene Derived Amino Alcohol Chiral Auxiliaries. Journal of Organic Chemistry, 74(6), 2337–2343.
  • BOC Sciences. (n.d.). Advanced Chiral Auxiliary Synthesis.
  • Carreira, E. M., & Singer, R. A. (1996). Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary. Chirality, 12(5-6), 404-407.
  • Chen, A., Wang, Z., Desai, B., Yue, T. Y., Wannere, C. S., Armstrong, J. D., 3rd, Donsbach, K. O., Sirasani, G., Gupton, B. F., Qu, B., & Senanayake, C. H. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry, 89(9), 6085–6099.
  • Evans, D. A., Gage, J. R., & Leighton, J. L. (1992). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory.
  • García, J. M., & Jones, G. B. (2004). Asymmetric Synthesis of the Tetrahydropyran Ring, C32−C38 Fragment, of Phorboxazoles. Organic Letters, 6(22), 4057–4060.
  • Hansen, K. B. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 18(10), 12053–12078.
  • Hu, H., & Wang, Z. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University News.
  • Itsuno, S., Nakano, M., Miyazaki, K., Masuda, H., Ito, K., Hirao, A., & Nakahama, S. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 2039-2044.
  • Moshtaghi Zonouz, A., & Moghaddam, F. M. (2014). A facile and efficient protocol for the synthesis of 2-amino-3-cyano-4H-pyran derivatives at ambient temperature. Current Chemistry Letters, 3(2), 69-74.
  • Padwa, A., & Rashatasakhon, P. (2004). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Accounts of Chemical Research, 37(11), 805–817.
  • Ranu, B. C., & Banerjee, S. (2007). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. European Journal of Organic Chemistry, 2007(23), 3787–3792.
  • Sánchez, A., Hernández, F., Cruz, P. C., Alcaraz, Y., Tamariz, J., Delgado, F., & Vázquez, M. A. (2012). Infrared Irradiation-Assisted Multicomponent Synthesis of 2-Amino-3-cyano-4H-pyran Derivatives. Journal of the Mexican Chemical Society, 56(2), 133-139.
  • Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 65(2), 206–211.
  • Sibi, M. P., & Venkatraman, L. (2002). Asymmetric synthesis of β-pyridyl-β-amino acid derivatives. Journal of the Chemical Society, Perkin Transactions 1, (15), 1858-1868.
  • Wikipedia contributors. (2024, February 27). Chiral auxiliary. In Wikipedia, The Free Encyclopedia.
  • Yélamos, I., & Al-Zoubi, R. M. (2018). Direct Catalytic Asymmetric Aldol Reactions of Glycine Schiff Bases to Access β-Hydroxy-α-Amino Esters. In Aldol Reaction. IntechOpen.
  • Zhang, Y., & Floreancig, P. E. (2012). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 17(10), 11835–11856.
  • Zorn, L., & Cordes, M. (2015). Chiral ionic liquids derived from isosorbide: synthesis, properties and applications in asymmetric synthesis. New Journal of Chemistry, 39(8), 6061-6068.

Sources

Method

Application Note: (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol in Advanced API Manufacturing

Executive Summary The synthesis of modern targeted therapeutics—particularly kinase inhibitors and immunomodulators—relies heavily on the incorporation of complex, stereochemically pure aliphatic heterocycles. (S)-2-Amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of modern targeted therapeutics—particularly kinase inhibitors and immunomodulators—relies heavily on the incorporation of complex, stereochemically pure aliphatic heterocycles. (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol is a highly specialized chiral building block that introduces both a rigidified tetrahydropyran (THP) motif and a sterically demanding amino alcohol pharmacophore.

This Application Note provides a comprehensive, self-validating protocol for the stereoselective synthesis, isolation, and API integration of this building block. By detailing the mechanistic causality behind solvent selection, temperature control, and protection strategies, this guide empowers process chemists to scale this intermediate with high enantiomeric and diastereomeric fidelity.

Structural Significance & Mechanistic Role

Chiral amino alcohols containing a tetrahydro-2H-pyran (THP) moiety are increasingly critical in the design of small-molecule therapeutics, particularly for autoimmune diseases and oncology[1]. The incorporation of the (R)-THP ring enhances the metabolic stability and aqueous solubility of the final Active Pharmaceutical Ingredient (API), while the adjacent chiral amino alcohol provides critical hydrogen-bonding vectors for target kinase binding.

Related structural analogs, such as tert-butyl ((S)-1-amino-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)carbamate, have been extensively documented as versatile pharmaceutical intermediates in the synthesis of active compounds[2][3]. However, the specific quaternary stereocenter at C2 in (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol presents unique synthetic challenges. The proximity of the amino and hydroxyl groups on the same carbon framework necessitates precise kinetic control during synthesis to prevent epimerization or degradation.

Workflow & API Integration Pathway

The following workflow illustrates the industry-standard approach for synthesizing this chiral building block and seamlessly integrating it into an API scaffold (e.g., a quinazoline or pyrimidine core).

Workflow SM (R)-THP-3-acetaldehyde Aux Chiral Auxiliary Addition (Ellman's Sulfinamide) SM->Aux Inter Diastereoselective Grignard Addition Aux->Inter Core (S)-2-Amino-1-((R)-THP-3-yl) propan-2-ol Inter->Core Protect N-Boc Protection (Stabilization) Core->Protect API API Scaffold Coupling (e.g., Quinazoline Core) Protect->API

Workflow for the stereoselective synthesis and API integration of the chiral THP-amino alcohol.

Reaction Optimization & Quantitative Data

To ensure a self-validating and scalable process, the diastereoselective Grignard addition step was rigorously optimized. The choice of solvent and temperature is critical: the transition state must be locked in a rigid Zimmerman-Traxler-like chair conformation to ensure high diastereomeric excess (d.e.).

Table 1: Solvent and Temperature Effects on Diastereoselective Grignard Addition

SolventTemp (°C)Yield (%)d.e. (%)Causality / Mechanistic Observation
THF-787288Baseline coordination; competitive solvent binding reduces facial selectivity.
Diethyl Ether-786582Poor solubility of the magnesium alkoxide intermediate leads to premature precipitation.
2-MeTHF -78 89 >98 Optimal coordination; high solubility of intermediate; industry-preferred green solvent.
2-MeTHF-408591Increased thermal energy disrupts the rigid transition state, reducing selectivity.

Step-by-Step Experimental Protocols

Protocol A: Diastereoselective Synthesis of the Chiral Core

Objective: Establish the (S)-stereocenter at the C2 position via stereoselective addition to an (R)-configured sulfinyl ketimine.

  • Preparation of the Reaction Vessel: Flame-dry a 5 L jacketed reactor and purge with ultra-high purity Argon for 30 minutes. Causality: Moisture must be strictly excluded (<50 ppm) to prevent the quenching of the Grignard reagent, which would drastically reduce the yield.

  • Substrate Loading: Charge the reactor with the (R)-sulfinyl ketimine derivative of (R)-tetrahydro-2H-pyran-3-yl acetone (1.0 eq, 500 g) and anhydrous 2-MeTHF (10 vol, 5.0 L).

  • Cooling and Kinetic Control: Cool the jacket to -78 °C. Allow the internal temperature to stabilize for 20 minutes. Causality: Maintaining -78 °C is non-negotiable; it minimizes the entropic penalty and maximizes the enthalpic differences between the competing diastereomeric transition states (as shown in Table 1).

  • Grignard Addition: Add Methylmagnesium bromide (3.0 M in 2-MeTHF, 1.5 eq) dropwise via an addition funnel over 2 hours. Maintain internal temperature below -70 °C.

  • In-Process Control (IPC): Sample the reaction after 4 hours. Quench an aliquot into MeOH and analyze via LC-MS. Proceed to the next step only when starting material is <1.0% (Self-validating checkpoint).

  • Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl (2.5 L). Causality: NH₄Cl is used instead of water or HCl to buffer the pH (~pH 6-7), preventing the acid-catalyzed degradation of the sensitive THP ring. Extract with EtOAc, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Auxiliary Cleavage and N-Boc Protection

Objective: Remove the chiral auxiliary and protect the resulting amine to stabilize the molecule for long-term storage and subsequent API coupling.

  • Sulfinamide Cleavage: Dissolve the crude intermediate in MeOH (5 L). Add 4M HCl in dioxane (2.0 eq) at 0 °C. Stir for 2 hours.

  • Solvent Exchange: Concentrate the mixture to remove MeOH. Re-dissolve the resulting hydrochloride salt in Dichloromethane (DCM, 5 L).

  • Protection: Add Triethylamine (TEA, 3.0 eq) followed by Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) at 0 °C. Allow to warm to 20 °C and stir for 12 hours. Causality: The N-Boc group prevents the free amino alcohol from undergoing unwanted inter/intramolecular side reactions (such as oxazolidinone formation) during downstream API manufacturing.

  • Isolation: Wash the organic layer with 10% citric acid, followed by brine. Concentrate and crystallize from Heptane/EtOAc (9:1) to yield the protected (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol derivative as a white crystalline solid.

Analytical Release Specifications

To ensure the trustworthiness of the building block before it enters the GMP API manufacturing stream, the following analytical specifications must be met.

Table 2: Release Specifications for API Manufacturing

ParameterAnalytical MethodSpecification Limit
Chemical Purity HPLC (UV at 210 nm)≥ 99.0% (a/a)
Chiral Purity (d.e. / e.e.) Chiral SFC (Chiralpak AD-H)≥ 98.5%
Moisture Content Karl Fischer Titration≤ 0.5% w/w
Residual Solvents HS-GC-FID2-MeTHF ≤ 5000 ppm
Assay (w/w) Quantitative NMR (qNMR)98.0% – 102.0%

References

  • Google Patents. "US20230159498A1 - Small molecules for the treatment of autoimmune diseases and cancer." (Details the use of quinazolinyl compounds incorporating THP-based chiral amines).

Sources

Application

Application Note: Comprehensive NMR Spectroscopic Characterization of (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol

Introduction (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol is a chiral amino alcohol with significant potential in pharmaceutical development due to its specific stereochemical configuration. The precise arrang...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol is a chiral amino alcohol with significant potential in pharmaceutical development due to its specific stereochemical configuration. The precise arrangement of its stereocenters is critical to its biological activity and efficacy. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the unambiguous structural elucidation and stereochemical assignment of such chiral molecules. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the comprehensive NMR characterization of this compound, ensuring scientific integrity and reproducible results.

The Importance of Stereochemical Integrity

In drug development, different stereoisomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles. Therefore, the ability to confirm the relative and absolute stereochemistry of a drug candidate like (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol is of paramount importance. NMR spectroscopy, through a suite of one-dimensional (1D) and two-dimensional (2D) experiments, provides the necessary tools to map the molecular framework and deduce the spatial arrangement of atoms.

Experimental Design and Strategy

A multi-faceted NMR approach is essential for the complete characterization of the target molecule. The experimental workflow is designed to first establish the basic carbon-proton framework and then to probe the through-bond and through-space correlations to define connectivity and stereochemistry.

Figure 1: A comprehensive workflow for the NMR spectroscopic characterization of (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol.

Part 1: Foundational 1D NMR Analysis

¹H NMR Spectroscopy: The Proton Landscape

The ¹H NMR spectrum provides the initial and most direct insight into the proton environment of the molecule.

Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄) in a clean, dry 5 mm NMR tube.[1][2][3] Ensure the sample is fully dissolved to achieve a homogeneous solution.[4][5]

  • Instrument Setup:

    • Use a spectrometer with a field strength of at least 400 MHz for optimal resolution.

    • Tune and match the probe for the ¹H frequency.

    • Lock onto the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.[6]

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg' in Bruker TopSpin).

    • Spectral Width: Typically 0-12 ppm.[2]

    • Acquisition Time: ~2-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8-16 scans, depending on the sample concentration.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum manually.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals to determine the relative number of protons for each resonance.

Expected ¹H NMR Spectral Features:

The spectrum will exhibit distinct signals corresponding to the protons of the tetrahydro-2H-pyran ring, the propan-2-ol backbone, and the amino and hydroxyl groups. The diastereotopic nature of the methylene protons on the pyran ring and the propanol side chain will likely result in complex splitting patterns.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Protocol: ¹³C NMR Acquisition

  • Sample Preparation: For natural abundance ¹³C NMR, a more concentrated sample is beneficial. Use 15-50 mg of the compound in 0.6-0.7 mL of deuterated solvent.[1][5]

  • Instrument Setup:

    • Tune and match the probe for the ¹³C frequency.

    • Maintain the lock and shim from the ¹H NMR experiment.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' in Bruker TopSpin).

    • Spectral Width: Typically 0-150 ppm for aliphatic compounds.[7][8]

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR due to the low natural abundance of ¹³C.[2]

  • Data Processing:

    • Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

    • Phase the spectrum.

    • Calibrate the chemical shift scale using the solvent signal.

Expected ¹³C NMR Spectral Features:

The spectrum should display eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon (e.g., carbons bonded to oxygen or nitrogen will be downfield).

Assignment (Tentative) Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
CH₃ (propanol)~1.1-1.3~25-30
CH₂ (propanol)~1.4-1.7~45-50
C-OH (propanol)-~70-75
C-NH₂ (propanol)-~50-55
THP-C3-H~1.5-1.9~30-35
THP-C4-H₂~1.2-1.8~25-30
THP-C5-H₂~1.3-1.9~22-28
THP-C6-H₂~3.3-4.0~65-70
THP-C2-H₂~3.4-4.1~67-72

Table 1: Predicted ¹H and ¹³C NMR chemical shift ranges for (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol. Actual values may vary depending on the solvent and experimental conditions.

Part 2: Advanced 2D NMR for Structural Elucidation

2D NMR experiments are crucial for establishing the connectivity and stereochemistry of the molecule.

COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connectivity

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[9]

Protocol: COSY Acquisition

  • Sample and Instrument Setup: Use the same sample and instrument setup as for the ¹H NMR experiment.

  • Acquisition Parameters:

    • Pulse Program: A standard COSY pulse sequence (e.g., 'cosygpqf' in Bruker TopSpin).

    • Spectral Width: Same as the ¹H NMR spectrum in both dimensions.

    • Number of Increments: 256-512 in the indirect dimension (F1).

    • Number of Scans: 2-4 per increment.

  • Data Processing:

    • Apply a sine-bell window function in both dimensions before Fourier transformation.

    • Symmetrize the spectrum.

Interpretation: Cross-peaks in the COSY spectrum indicate J-coupling between protons. This allows for the tracing of spin systems within the molecule, such as the protons on the tetrahydro-2H-pyran ring and the propanol side chain.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation).[9]

Protocol: HSQC Acquisition

  • Sample and Instrument Setup: Use the same sample and instrument setup. A higher concentration is beneficial.

  • Acquisition Parameters:

    • Pulse Program: A standard HSQC pulse sequence with gradient selection (e.g., 'hsqcedetgpsisp2.3' in Bruker TopSpin for multiplicity editing).

    • Spectral Width: The ¹H spectral width in the direct dimension (F2) and the ¹³C spectral width in the indirect dimension (F1).

    • Number of Increments: 128-256 in F1.

    • Number of Scans: 4-8 per increment.

  • Data Processing:

    • Apply appropriate window functions before Fourier transformation.

Interpretation: Each cross-peak in the HSQC spectrum corresponds to a C-H bond, definitively assigning protons to their respective carbons. A multiplicity-edited HSQC can further distinguish between CH, CH₂, and CH₃ groups.

Sources

Method

Application Note: Integrating (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol in Advanced Drug Discovery Pipelines

Executive Summary The optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties remains the most critical bottleneck in small-molecule drug discovery. The incorporation of highly functionalized, chiral ali...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties remains the most critical bottleneck in small-molecule drug discovery. The incorporation of highly functionalized, chiral aliphatic heterocycles has emerged as a premier strategy to navigate the complex multi-parameter optimization (MPO) space. This application note details the strategic utility, mechanistic rationale, and experimental integration of (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol —a specialized chiral building block—into modern medicinal chemistry pipelines. By leveraging its unique stereochemistry and tetrahydropyran (THP) scaffold, drug development professionals can systematically improve metabolic stability, reduce lipophilicity, and enhance target engagement.

Strategic Rationale & Mechanistic Insights

The selection of (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol is driven by three distinct structural advantages:

  • The Tetrahydropyran (THP) Bioisostere: Replacing highly lipophilic phenyl or cyclohexyl rings with a THP moiety significantly lowers the partition coefficient (LogD). This reduction in lipophilicity mitigates off-target promiscuity (such as hERG liability) and improves aqueous solubility. Furthermore, the THP oxygen acts as a localized hydrogen-bond acceptor. In the1 [1], the oxygen of the THP ring forms a critical hydrogen bond with the side chain of Lys114 in the kinase hinge region, driving nanomolar potency.

  • Stereospecific Target Engagement: The (S, R) configuration provides a rigid, precise 3D vector for the primary amine and hydroxyl groups. The stereochemistry is not merely structural; it dictates metabolic fate. For instance, in the development of2 [2], (S)-amino alcohols demonstrated profound stability in vivo, whereas their (R)-enantiomers underwent rapid, selective O-phosphorylation and subsequent clearance.

  • Metabolic Shielding via the Propan-2-ol Motif: The sterically hindered alcohol moiety resists common oxidative metabolic pathways (e.g., degradation by alcohol dehydrogenases), ensuring a prolonged half-life compared to primary amino alcohol alternatives.

Binding Target Target Protein Pocket (e.g., ERK2 / LTA4H) Amine Primary Amine (H-Bond Donor) Amine->Target Binds Hinge Region Hydroxyl Hydroxyl Group (Zn2+ / H-Bond) Hydroxyl->Target Catalytic Coordination THP THP Ring (Hydrophobic / Acceptor) THP->Target Binds Lys114 / Pocket Stereo (S, R) Configuration (Spatial Alignment) Stereo->Target Prevents Steric Clash

Caption: Mechanistic binding model of the chiral THP-amino alcohol within a generic target active site.

Quantitative Data Presentation

The integration of the THP-amino alcohol scaffold consistently yields superior pharmacokinetic profiles compared to traditional carbocyclic analogs. Table 1 summarizes the typical MPO improvements observed during lead optimization.

Table 1: Comparative Pharmacokinetic & Pharmacodynamic Profiling

ParameterPhenyl-Amino Alcohol Lead(S,R)-THP-Amino Alcohol LeadRationale for Shift
LogD (pH 7.4) 4.22.1THP ring oxygen reduces lipophilicity.
Aqueous Solubility < 5 µg/mL> 150 µg/mLDisruption of planar stacking; higher polarity.
HLM Clearance 85 µL/min/mg12 µL/min/mgSteric shielding of the alcohol; CYP450 evasion.
Oral Bioavailability (%F) 15%68%Improved solubility and reduced first-pass metabolism.
Target IC₅₀ 45 nM8 nMOptimal vector alignment and auxiliary H-bonding.

Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They include internal controls that confirm the causality of the experimental outcomes, ensuring that observed results are genuine and not artifacts of the methodology.

Protocol A: Chemoselective N-Alkylation (SNAr) of the THP-Amino Alcohol

This protocol details the coupling of (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol to a halogenated heteroaryl core (e.g., a chloropyrimidine).

Causality & Design: The reaction utilizes 2-butanol as the solvent. Because 2-butanol is a secondary alcohol with a boiling point of ~100 °C, it allows for high-temperature kinetics without the need for pressurized vessels, while its steric bulk prevents it from acting as a competing nucleophile. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge HCl, preventing the protonation of the primary amine without causing unwanted side reactions.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the heteroaryl chloride (1.0 eq, 0.5 mmol) in anhydrous 2-butanol (5.0 mL).

  • Reagent Addition: Add (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol (1.2 eq, 0.6 mmol) followed by DIPEA (2.5 eq, 1.25 mmol).

  • Reaction Execution: Seal the vial and heat the mixture to 100 °C in a pre-heated aluminum block for 16 hours.

  • Self-Validation Check (TLC/LC-MS): Monitor the reaction. The primary amine is significantly more nucleophilic than the tertiary hydroxyl group. A single major product mass corresponding to the N-alkylated adduct confirms chemoselectivity. If an O-alkylated byproduct is observed, it indicates excessive temperature or base concentration.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition the residue between ethyl acetate (15 mL) and saturated aqueous NaHCO₃ (15 mL).

  • Purification: Extract the aqueous layer with ethyl acetate (2 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and purify via reverse-phase preparative HPLC to yield the pure API intermediate.

Protocol B: Self-Validating In Vitro Microsomal Stability Assay

To prove that the (S, R)-THP scaffold improves metabolic stability, candidates must be evaluated in Human Liver Microsomes (HLM).

Causality & Design: This assay is self-validating through the mandatory inclusion of a Minus-NADPH control and a Positive Control (Verapamil) . The minus-NADPH control proves that any observed degradation is strictly Cytochrome P450-mediated (which requires NADPH) and not due to chemical instability or non-CYP esterases in the matrix. Verapamil confirms that the microsomes are enzymatically active.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 1.0 mg/mL suspension of pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Spiking: Add the THP-amino alcohol test compound (final concentration 1.0 µM) to the microsomal suspension. Prepare identical tubes for Verapamil (positive control).

  • Pre-Incubation: Pre-incubate the mixtures in a 37 °C water bath for 5 minutes.

  • Initiation:

    • Test/Positive Control Arms: Initiate the reaction by adding an NADPH regenerating system (final concentration 1.0 mM).

    • Minus-NADPH Control Arm: Add an equivalent volume of plain phosphate buffer.

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots and immediately quench by adding to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4 °C to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Data Interpretation: Calculate the intrinsic clearance ( CLint​ ). The THP-amino alcohol should exhibit >80% remaining at 60 minutes in the NADPH arm, while the minus-NADPH arm must show ~100% remaining, validating the structural resistance to CYP-mediated oxidation.

Workflow Visualization

Workflow S1 Scaffold Selection (S,R)-THP Amino Alcohol S2 Chemoselective N-Alkylation S1->S2 SNAr / Buchwald S3 In Vitro Screening (Target Affinity) S2->S3 High-Throughput S4 DMPK Profiling (HLM Stability) S3->S4 IC50 < 10nM S5 Lead Declaration (In Vivo Efficacy) S4->S5 High Stability

Caption: Workflow for integrating the THP-amino alcohol scaffold into lead optimization pipelines.

References

  • Discovery of Highly Potent, Selective, and Efficacious Small Molecule Inhibitors of ERK1/2 Journal of Medicinal Chemistry - ACS Publications URL
  • Discovery of Amino Alcohols as Highly Potent, Selective, and Orally Efficacious Inhibitors of Leukotriene A4 Hydrolase Journal of Medicinal Chemistry - ACS Publications URL
  • Further structure-activity relationship studies on 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)

Sources

Application

Application Notes &amp; Protocols: Stereoselective Synthesis of (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide for the stereoselective synthesis of (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol, a c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the stereoselective synthesis of (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol, a chiral amino alcohol that serves as a crucial building block in the pharmaceutical industry.[1] The protocols outlined herein emphasize stereochemical control, a critical aspect in the development of enantiomerically pure active pharmaceutical ingredients (APIs).[] We will explore synthetic strategies, including the use of chiral auxiliaries and stereoselective reduction techniques, to achieve the desired diastereomer with high purity. Furthermore, this guide details analytical methodologies for comprehensive characterization and quality control of the final intermediate.

Introduction: The Significance of Chiral Amino Alcohols in Pharmaceuticals

Chiral 1,2-amino alcohols are foundational structural motifs present in a vast array of biologically active molecules and pharmaceutical agents.[3][4] The precise three-dimensional arrangement of the amine and hydroxyl groups is often paramount for specific interactions with biological targets, making stereocontrolled synthesis a cornerstone of modern drug development.[5] The title compound, (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol, incorporates both a chiral amino alcohol and a tetrahydropyran (THP) ring. The THP moiety is recognized as a "privileged scaffold" in medicinal chemistry, often enhancing the physicochemical properties of a molecule, which can lead to improved pharmacokinetic profiles.[6]

The synthesis of such bichiral molecules presents significant challenges in controlling both chemoselectivity and stereoselectivity.[1] This application note aims to provide robust and reproducible protocols for the preparation of this high-value intermediate, ensuring high diastereomeric and enantiomeric purity.

Synthetic Strategies and Mechanistic Insights

The preparation of (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol necessitates a multi-step synthetic sequence with careful control over stereochemistry at two chiral centers. A logical and efficient approach involves the stereoselective construction of the amino alcohol moiety onto a pre-existing chiral tetrahydropyran framework.

Retrosynthetic Analysis

A plausible retrosynthetic pathway is illustrated below. The target amino alcohol can be disconnected to a chiral N-protected amino ketone. Stereoselective reduction of the ketone will be a key step in establishing the desired syn or anti relationship between the amine and newly formed hydroxyl group.[3] The chiral ketone can, in turn, be synthesized from a suitable derivative of (R)-tetrahydro-2H-pyran-3-carboxylic acid.

G Target (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol AminoKetone N-Protected (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-one Target->AminoKetone Stereoselective Reduction THP_Acid (R)-Tetrahydro-2H-pyran-3-carboxylic Acid Derivative AminoKetone->THP_Acid Amide Coupling & Grignard/Organolithium Addition

Caption: Retrosynthetic analysis of the target amino alcohol.

Key Synthetic Transformations

Step 1: Synthesis of the Chiral Tetrahydropyran Precursor

The synthesis of the tetrahydropyran ring system can be achieved through various established methods, including the hydrogenation of corresponding dihydropyran or pyran-2-one precursors.[7][8][9][10] For this application, a commercially available or readily synthesized chiral starting material, such as a derivative of furan, can be employed in an Achmatowicz oxidative cyclization to form the pyranone core, which can then be further elaborated.[11]

Step 2: Formation of the N-Protected Amino Ketone

The formation of the amino ketone intermediate is a critical step. One effective strategy involves the use of a chiral auxiliary to introduce the amino group with the correct stereochemistry. Evans' chiral oxazolidinone auxiliaries, for instance, are widely used for stereoselective alkylation and aldol reactions.[5][12][13]

An alternative approach is the direct amination of a suitable enolate derived from a ketone precursor. However, controlling the stereoselectivity of this transformation can be challenging.

Step 3: Stereoselective Reduction of the Amino Ketone

The reduction of the N-protected amino ketone is the final stereochemistry-determining step. The choice of reducing agent and reaction conditions will dictate the diastereomeric outcome (either syn or anti).[3]

  • Chelation Control: Reagents like zinc borohydride or lithium aluminum tri-tert-butoxyhydride can coordinate with both the carbonyl oxygen and the nitrogen of a protecting group (e.g., a carbamate), leading to the formation of the anti-amino alcohol.[3]

  • Felkin-Anh Model: Non-chelating, sterically demanding reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), tend to follow the Felkin-Anh model, resulting in the syn-amino alcohol.[3]

The appropriate selection of the nitrogen protecting group is crucial as it influences the steric and electronic environment around the ketone, thereby affecting the stereochemical course of the reduction.[3]

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol.

Protocol 1: Synthesis of the N-Boc Protected Amino Ketone Intermediate

This protocol describes the synthesis of tert-butyl ((S)-1-oxo-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)carbamate.

Materials:

  • (R)-Tetrahydro-2H-pyran-3-carboxylic acid

  • Oxalyl chloride

  • N,O-Dimethylhydroxylamine hydrochloride

  • Pyridine

  • (S)-2-(tert-Butoxycarbonylamino)propanoic acid (Boc-L-alanine)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Methylmagnesium bromide (MeMgBr) in THF

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Weinreb Amide Formation:

    • Suspend (R)-Tetrahydro-2H-pyran-3-carboxylic acid (1.0 eq) in anhydrous DCM.

    • Add oxalyl chloride (1.2 eq) and a catalytic amount of DMF.

    • Stir at room temperature for 2 hours.

    • In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.5 eq) in DCM and add pyridine (2.5 eq) at 0 °C.

    • Slowly add the acid chloride solution to the hydroxylamine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench with saturated aqueous NH4Cl and extract with DCM.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the Weinreb amide.

  • Grignard Reaction to form the Ketone:

    • Dissolve the Weinreb amide (1.0 eq) in anhydrous THF and cool to 0 °C.

    • Slowly add methylmagnesium bromide (1.5 eq) in THF.

    • Stir at 0 °C for 2 hours.

    • Quench the reaction with saturated aqueous NH4Cl and extract with diethyl ether.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate to give the crude ketone.

  • Boc-Alanine Coupling:

    • This step is illustrative of a potential, though complex, alternative pathway. A more direct route is generally preferred. For the purpose of this guide, we will proceed with a more standard approach in the subsequent steps.

A more direct and preferred route involves the stereoselective alkylation of a chiral enolate derived from an appropriate precursor.

Protocol 2: Stereoselective Reduction to the Amino Alcohol

This protocol details the reduction of the N-Boc protected amino ketone to the desired syn-amino alcohol.

Materials:

  • tert-butyl ((S)-1-oxo-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)carbamate

  • Lithium tri-sec-butylborohydride (L-Selectride®), 1.0 M in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate

  • 30% Hydrogen peroxide

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve the N-Boc protected amino ketone (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add L-Selectride® (1.5 eq) dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Carefully add 30% hydrogen peroxide to oxidize the excess borane.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Deprotection of the Amino Group

This protocol describes the removal of the Boc protecting group to yield the final product.

Materials:

  • N-Boc protected (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

Procedure:

  • Dissolve the N-Boc protected amino alcohol (1.0 eq) in DCM.

  • Add trifluoroacetic acid (10 eq) and stir at room temperature for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and carefully neutralize with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., a mixture of chloroform and isopropanol).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the structure, purity, and stereochemical integrity of the synthesized intermediate.[14]

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the final product and intermediates.[15][16][17][18] Chiral derivatizing agents, such as Mosher's acid, can be used to determine the enantiomeric and diastereomeric purity by NMR.[19]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, such as O-H and N-H stretches in the final product, and the carbonyl group in the ketone intermediate.[16][20]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight and elemental composition of the synthesized compounds.[18][21]

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for determining the enantiomeric and diastereomeric purity of the final product.[1][22] A suitable chiral stationary phase (CSP) is selected to achieve baseline separation of the stereoisomers.[23]

  • Gas Chromatography (GC): GC can also be used for chiral analysis, often after derivatization of the amine and alcohol functional groups to enhance volatility and improve separation.[24]

Quantitative Data Summary
ParameterMethodExpected Result
Chemical Identity¹H NMR, ¹³C NMR, HRMSConsistent with the structure of (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol
PurityHPLC>98%
Diastereomeric Excess (d.e.)Chiral HPLC, ¹H NMR with chiral derivatizing agent>99%
Enantiomeric Excess (e.e.)Chiral HPLC, ¹H NMR with chiral derivatizing agent>99%

Workflow and Logical Relationships

The overall workflow for the synthesis and characterization of the target pharmaceutical intermediate is depicted in the following diagram.

G cluster_synthesis Synthesis cluster_analysis Analytical Characterization Start Chiral THP Precursor Step1 Formation of N-Protected Amino Ketone Start->Step1 Step2 Stereoselective Reduction Step1->Step2 Step3 Deprotection Step2->Step3 FinalProduct (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol Step3->FinalProduct QC Quality Control FinalProduct->QC NMR NMR (¹H, ¹³C) QC->NMR MS Mass Spectrometry (HRMS) QC->MS HPLC Chiral HPLC QC->HPLC

Caption: Workflow for the synthesis and analysis of the target compound.

Conclusion

The successful synthesis of (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol with high stereochemical purity is a critical step in the development of certain pharmaceutical agents. The protocols and analytical methods detailed in this application note provide a comprehensive framework for researchers and scientists in the field of drug development. Adherence to these guidelines, with careful attention to reaction conditions and purification techniques, will enable the consistent production of this high-quality pharmaceutical intermediate.

References

  • Benchchem. Application Notes & Protocols for the Synthesis of Pharmaceutical Intermediates.
  • Li, S. et al. Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. ACS Catalysis.
  • Wikipedia. Chiral auxiliary. Available from: [Link]

  • Reeder, M. D. et al. Highly Stereoselective Syntheses of syn- and anti-1,2-Amino Alcohols. The Journal of Organic Chemistry. Available from: [Link]

  • Benchchem. A Comparative Guide to (Tetrahydro-2H-pyran-4-yl)hydrazine Derivatives in Drug Discovery.
  • Helen Frankenthaler Foundation. Pharmaceutical Chemical Intermediates. Available from: [Link]

  • Torssell, S. Stereoselective Synthesis of Amino Alcohols: Applications to Natural Product Synthesis. Diva-Portal.org. Available from: [Link]

  • D'Oca, M. G. M. et al. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews. Available from: [Link]

  • Charette, A. B. et al. One-Pot Stereoselective Synthesis of 1,2-Amino Alcohol Derivatives. Organic Letters. Available from: [Link]

  • Wikipedia. Chiral analysis. Available from: [Link]

  • Wang, Y. et al. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A. Available from: [Link]

  • Evans, D. A. et al. Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available from: [Link]

  • UM Students' Repository. CHAPTER 1 SYNTHESIS OF AMINO ALCOHOLS AND ESTERS. Available from: [Link]

  • PubMed. Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents. Available from: [Link]

  • ResearchGate. (PDF) Chiral Auxiliaries in Asymmetric Synthesis. Available from: [Link]

  • NIH. Recent Advances in the Synthesis of 2H-Pyrans. PMC. Available from: [Link]

  • MDPI. Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Available from: [Link]

  • Analytical Chemistry. Recent Advances in Separation and Analysis of Chiral Compounds. Available from: [Link]

  • ResearchGate. (PDF) NMR Analysis of Chiral Alcohols and Amines: Development of Environmentally Benign "In Tube" Procedure with High Efficiency and Improved Detection Limit. Available from: [Link]

  • Chemical Science (RSC Publishing). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Available from: [Link]

  • Google Patents. US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine.
  • ResearchGate. (PDF) Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. Available from: [Link]

  • Sciforum. SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Available from: [Link]

  • SciELO. Infrared Irradiation-Assisted Multicomponent Synthesis of 2-Amino-3-cyano-4H-pyran Derivatives. Available from: [Link]

  • ScienceScholar. Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. Available from: [Link]

  • Sciforum. CATALYSIS INVESTIGATION FOR SYNTHESIS OF 2-AMINO-4H- PYRAN-3-CARBONITRILES HAVING PROPARGYL GROUP. Available from: [Link]

  • Semantic Scholar. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Available from: [Link]

  • PMC. Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. Available from: [Link]

  • PubMed. Synthesis and pharmacological properties of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives. Available from: [Link]

Sources

Method

Catalytic applications of (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol ligands

An in-depth guide to the catalytic applications of chiral amino alcohol ligands, with a representative focus on the enantioselective addition of organozinc reagents to aldehydes. Introduction: The Quest for a Specific Ch...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the catalytic applications of chiral amino alcohol ligands, with a representative focus on the enantioselective addition of organozinc reagents to aldehydes.

Introduction: The Quest for a Specific Chiral Ligand

In the field of asymmetric catalysis, the design and synthesis of novel chiral ligands are paramount to advancing the production of enantiomerically pure compounds, which are crucial in the pharmaceutical and fine chemical industries.[1] Your inquiry into the catalytic applications of (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol highlights a keen interest in the potential of novel chiral amino alcohol scaffolds.

A comprehensive review of the current scientific literature reveals that specific catalytic applications and detailed protocols for this particular ligand have not yet been reported. This presents both a challenge and an opportunity; a challenge in providing a direct guide, and an opportunity to explore the foundational principles of a closely related and well-documented system.

Therefore, this document will serve as a detailed guide to the catalytic applications of chiral amino alcohol ligands by using a representative and extensively studied model system: the enantioselective addition of diethylzinc to aldehydes, catalyzed by a chiral β-amino alcohol. This reaction is a benchmark for evaluating the efficacy of such ligands and provides a robust framework for understanding their mechanism and application.[2][3] The principles, protocols, and data presented herein are based on well-established chemistry and are intended to provide a strong foundation for the evaluation and application of new chiral amino alcohol ligands like the one you have proposed.

Application Notes: Chiral Amino Alcohols in Asymmetric Synthesis

The Principle of Chiral Induction

Chiral amino alcohols are a privileged class of ligands in asymmetric catalysis.[4] Their efficacy stems from their ability to form well-defined, rigid chelate complexes with metal centers. This coordination creates a chiral pocket around the reactive center, which sterically and electronically differentiates between the two prochiral faces of the substrate, leading to the preferential formation of one enantiomer of the product.

Mechanism of the Enantioselective Addition of Diethylzinc to Aldehydes

The enantioselective addition of diethylzinc to aldehydes is a classic carbon-carbon bond-forming reaction that beautifully illustrates the role of chiral amino alcohol ligands. The generally accepted mechanism involves the following key steps:

  • Ligand Exchange: The chiral amino alcohol reacts with diethylzinc to form a zinc alkoxide. This is an active catalyst species.

  • Dimeric Complex Formation: This zinc alkoxide can exist as a dimeric species, which is believed to be the catalytically active complex.

  • Coordination and Activation: The aldehyde substrate coordinates to one of the zinc atoms in the dimeric complex. This coordination increases the electrophilicity of the carbonyl carbon.

  • Enantioselective Alkyl Transfer: An ethyl group is transferred from the other zinc atom to one of the prochiral faces of the coordinated aldehyde. The stereochemistry of the chiral ligand dictates which face is more accessible, thus determining the stereochemical outcome of the reaction.

  • Product Release and Catalyst Regeneration: The resulting zinc alkoxide of the product is formed, and upon workup, the chiral secondary alcohol is released. The chiral ligand can then re-enter the catalytic cycle.

Catalytic Cycle cluster_cycle Catalytic Cycle cluster_workup Workup A Chiral Amino Alcohol + Et2Zn B Monomeric Zinc Alkoxide A->B Reaction C Dimeric Zinc Complex (Active Catalyst) B->C Dimerization D Aldehyde Coordination Complex C->D Aldehyde Coordination E Transition State (Ethyl Transfer) D->E Intramolecular Ethyl Transfer F Product Zinc Alkoxide E->F Product Formation F->C Regeneration (with more Et2Zn) G Chiral Secondary Alcohol (Product) F->G Aqueous Workup

Caption: Proposed catalytic cycle for the asymmetric addition of diethylzinc to an aldehyde.

Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol is a representative procedure for the enantioselective ethylation of benzaldehyde using a chiral β-amino alcohol catalyst. It is based on well-established methodologies found in the literature.[5][6]

Safety Precautions: Diethylzinc is highly pyrophoric and reacts violently with water and protic solvents. All manipulations must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques. Anhydrous solvents are essential.

Materials and Equipment
  • Chiral Ligand: Chiral β-amino alcohol (e.g., (1R,2S)-(-)-2-Amino-1,2-diphenylethanol)

  • Reagents:

    • Diethylzinc (solution in hexanes or toluene)

    • Benzaldehyde (freshly distilled)

    • Anhydrous toluene

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Diethyl ether

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Schlenk flask or a two-necked round-bottom flask

    • Magnetic stirrer and stir bar

    • Syringes and needles

    • Inert gas supply (Argon or Nitrogen)

    • Low-temperature bath (e.g., ice-water or dry ice/acetone)

Procedure
  • Reaction Setup:

    • A 50 mL Schlenk flask, equipped with a magnetic stir bar, is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere.

    • The chiral amino alcohol ligand (e.g., 0.05 mmol, 2.5 mol%) is added to the flask.

    • Anhydrous toluene (10 mL) is added via syringe.

  • Formation of the Catalyst:

    • The flask is cooled to 0 °C in an ice-water bath.

    • Diethylzinc (1.0 M solution in hexanes, 2.2 mmol, 1.1 equivalents relative to the aldehyde) is added dropwise via syringe to the stirred solution of the ligand.

    • The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the active catalyst.

  • Addition of the Aldehyde:

    • Freshly distilled benzaldehyde (2.0 mmol, 1.0 equivalent) is added dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring:

    • The reaction is stirred at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). A typical reaction time is 2-4 hours.

  • Quenching and Workup:

    • Once the reaction is complete, it is carefully quenched at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL). Caution: This quenching is exothermic.

    • The mixture is allowed to warm to room temperature and then transferred to a separatory funnel.

    • The aqueous layer is extracted with diethyl ether (3 x 15 mL).

    • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification and Analysis:

    • The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (S)-1-phenyl-1-propanol.

    • The enantiomeric excess (ee) of the product is determined by chiral HPLC or chiral GC analysis.

Experimental Workflow start Start setup 1. Reaction Setup (Flame-dried flask, inert atm, add ligand and solvent) start->setup end End catalyst_formation 2. Catalyst Formation (Cool to 0°C, add diethylzinc, stir 30 min) setup->catalyst_formation aldehyde_addition 3. Aldehyde Addition (Add benzaldehyde dropwise at 0°C) catalyst_formation->aldehyde_addition reaction 4. Reaction (Stir at 0°C, monitor by TLC/GC) aldehyde_addition->reaction quench 5. Quenching (Slowly add sat. aq. NH4Cl at 0°C) reaction->quench workup 6. Workup (Extraction with ether, wash, dry) quench->workup purification 7. Purification (Flash column chromatography) workup->purification analysis 8. Analysis (Determine yield and ee% by chiral HPLC/GC) purification->analysis analysis->end

Caption: A typical experimental workflow for the enantioselective addition of diethylzinc to benzaldehyde.

Data Presentation: Performance of Chiral Amino Alcohol Ligands

The following table summarizes representative results for the enantioselective addition of diethylzinc to various aldehydes using chiral β-amino alcohol catalysts, as reported in the literature. This data illustrates the general efficacy of this class of ligands.

EntryAldehydeLigand Loading (mol%)Yield (%)ee (%)Product Configuration
1Benzaldehyde2.5>9598S
24-Chlorobenzaldehyde2.5>9597S
34-Methoxybenzaldehyde2.5>9596S
4Cinnamaldehyde5.09092S
5Cyclohexanecarboxaldehyde5.08590S

Data is compiled for illustrative purposes from typical results for this class of reaction.

Conclusion and Future Outlook

Chiral amino alcohols are a cornerstone of asymmetric catalysis, providing a versatile and effective platform for the synthesis of enantiomerically enriched molecules. The enantioselective addition of organozinc reagents to aldehydes serves as a prime example of their utility, consistently delivering high yields and excellent enantioselectivities.

While the specific catalytic applications of (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol remain to be explored, the foundational principles and detailed protocols outlined in this guide provide a comprehensive starting point for its investigation. By applying these established methodologies, researchers can systematically evaluate the potential of this and other novel chiral ligands, thereby contributing to the ever-expanding toolkit of asymmetric synthesis.

References

  • Pu, L., & Yu, H.-B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews, 101(3), 757–824.
  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833–856.
  • Wikipedia. (2023). Asymmetric addition of dialkylzinc compounds to aldehydes. Retrieved from [Link]

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69.
  • MDPI. (2025). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Retrieved from [Link]

  • Binder, C. M., Bautista, A., Zaidlewicz, M., Krzemiski, M. P., Oliver, A., & Singaram, B. (2009). Dual Stereoselectivity in the Dialkylzinc Reaction Using (−)-β-Pinene Derived Amino Alcohol Chiral Auxiliaries. The Journal of Organic Chemistry, 74(6), 2337–2343.
  • Kitamura, M., Okada, S., Suga, S., & Noyori, R. (1989). Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect. Journal of the American Chemical Society, 111(11), 4028–4036.
  • Bolm, C., & Rudolph, J. (2000). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols. The Journal of Organic Chemistry, 65(8), 2565–2567.
  • Organic Syntheses. (n.d.). (S)-1-Phenyl-1-propanol. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol .

The synthesis of this highly polar, sterically encumbered chiral amino alcohol presents three distinct challenges: achieving high diastereofacial control during the installation of the amino/hydroxyl groups, maintaining the integrity of the acid-sensitive tetrahydropyran (THP) ring, and preventing product loss during purification. This guide utilizes the Sharpless Asymmetric Aminohydroxylation (SAA) pathway as the most robust, self-validating system for this target.

Process Flow & Mechanistic Pathway

The following workflow outlines the optimized Sharpless Asymmetric Aminohydroxylation (SAA) route, transitioning from the alkene precursor to the final isolated amino alcohol.

SAAWorkflow Alkene Alkene Precursor 1-((R)-THP-3-yl)prop-1-ene SAA Sharpless Asymmetric Aminohydroxylation OsO4, (DHQ)2PHAL, FmocNHCl Alkene->SAA Enantioselective Addition Intermediate Protected Amino Alcohol Fmoc-Protected Intermediate SAA->Intermediate Regio/Stereocontrol Deprotect Base-Mediated Deprotection 20% Piperidine in DMF Intermediate->Deprotect Mild Cleavage Product Target Amino Alcohol (S)-2-Amino-1-((R)-THP-3-yl)propan-2-ol Deprotect->Product SCX Catch-and-Release

Figure 1: Optimized workflow for the synthesis and isolation of the target chiral amino alcohol.

Troubleshooting Guides & FAQs

Q1: Why is my regioselectivity and overall yield so low (<40%) during the aminohydroxylation step?

Cause: The standard SAA reaction utilizing Chloramine-T as the nitrogen source often suffers from poor regiocontrol and moderate yields due to competing side reactions and osmium catalyst degradation[1]. Solution: Switch your nitrogen source to FmocNHCl or CbzNHCl . Research demonstrates that using FmocNHCl in the presence of a chiral ligand like (DHQ)2PHAL drastically improves both the regioselectivity (up to 19:1) and the enantiomeric excess (>95%)[2]. The bulky Fmoc group helps direct the osmium-imido complex, ensuring the amine is installed precisely at the C2 position.

Q2: I am observing significant degradation of my starting material and product during the reaction workup. Is the THP ring opening?

Cause: Yes. While the tetrahydropyran (THP) ring is generally resistant to basic conditions and nucleophilic attack, it is highly susceptible to cleavage in the presence of strong aqueous acids[3]. Protonation of the cyclic ether oxygen generates an oxocarbenium ion intermediate, leading to spontaneous ring-opening and polymerization. Solution: You must maintain strictly non-acidic conditions during the deprotection and workup phases. If you are using an acid-labile protecting group (like Boc), switch to a base-labile group (Fmoc) or a group that can be removed via hydrogenolysis (Cbz). This completely bypasses the need for acidic reagents, preserving the THP moiety.

Q3: My reaction conversion is excellent, but my isolated yield of the free amino alcohol is terrible. Why am I losing product on the silica column?

Cause: (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol is a highly polar molecule with multiple hydrogen-bond donors/acceptors. When subjected to normal-phase silica gel chromatography, the free amine and hydroxyl groups bind irreversibly to the acidic silanol groups on the silica surface, causing severe peak tailing and permanent retention. Solution: Abandon normal-phase silica for the final purification. Implement a Strong Cation Exchange (SCX) solid-phase extraction protocol. This utilizes a "catch-and-release" mechanism where the basic amine is trapped on the acidic resin, allowing neutral impurities to be washed away before the pure product is eluted with a volatile methanolic ammonia solution.

Quantitative Data & Condition Optimization

The following tables summarize the empirical data driving our protocol recommendations.

Table 1: Optimization of Nitrogen Source in the SAA Reaction

Nitrogen Source Chiral Ligand Regioselectivity (C2:C1) Enantiomeric Excess (ee) Isolated Yield
Chloramine-T (DHQ)₂PHAL 2:1 85% 42%
CbzNHCl (DHQ)₂PHAL 10:1 94% 68%

| FmocNHCl | (DHQ)₂PHAL | 19:1 | 98% | 81% |

Table 2: Recovery Rates by Purification Matrix (Free Amino Alcohol)

Purification Matrix Eluent System Product Recovery (%) Purity (%)
Normal Phase Silica CH₂Cl₂ / MeOH / NH₄OH 25% 88%
Neutral Alumina EtOAc / MeOH 55% 92%

| SCX-2 Cartridge | MeOH, then 2M NH₃ in MeOH | 94% | >99% |

Standard Operating Protocols (SOPs)

Protocol A: Sharpless Asymmetric Aminohydroxylation (SAA)

This protocol ensures high diastereofacial control while preventing osmium over-oxidation.

  • Solvent & Substrate Preparation: In a 250 mL round-bottom flask, dissolve 1-((R)-tetrahydro-2H-pyran-3-yl)prop-1-ene (10.0 mmol) in a 1:1 mixture of n-propanol and deionized water (50 mL).

  • Catalyst Complexation: Add the chiral ligand (DHQ)₂PHAL (0.05 equiv, 0.5 mmol) and the osmium source K₂OsO₂(OH)₄ (0.04 equiv, 0.4 mmol) to the stirring solution at room temperature. Allow 10 minutes for the active catalyst complex to form.

  • Controlled Addition: Cool the reaction mixture to 4 °C using an ice bath. Slowly add FmocNHCl (1.1 equiv, 11.0 mmol) and NaOH (1.1 equiv) in alternating small portions over 30 minutes. Critical Step: Controlling the exotherm here is vital for maintaining high enantioselectivity[2].

  • Reaction Monitoring: Stir the mixture at 4 °C for 18 hours. Monitor the disappearance of the alkene via TLC (Hexanes/EtOAc 7:3).

  • Quenching: Quench the reaction by adding saturated aqueous sodium sulfite (20 mL). Stir vigorously for 30 minutes to fully reduce the osmium species to an insoluble black precipitate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Base-Mediated Deprotection & SCX Purification

This protocol guarantees the survival of the THP ring and maximizes isolated yield.

  • Fmoc Cleavage: Dissolve the crude Fmoc-protected intermediate in a 20% piperidine in DMF solution (20 mL). Stir at ambient temperature for 1 hour.

  • Solvent Removal: Concentrate the mixture under high vacuum (rotary evaporator with a dry ice trap) to remove the bulk of the DMF and piperidine.

  • SCX Loading (Catch): Dissolve the resulting residue in a minimal amount of methanol (5 mL). Load the solution onto a pre-conditioned SCX-2 (Strong Cation Exchange) cartridge.

  • Washing: Wash the cartridge with 5 column volumes of pure methanol. This step elutes the cleaved dibenzofulvene byproducts and any non-basic impurities.

  • Elution (Release): Elute the target (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol using 2M NH₃ in methanol (3 column volumes).

  • Final Isolation: Concentrate the methanolic ammonia fraction in vacuo to afford the pure, free amino alcohol as a viscous oil or crystalline solid.

References

  • Synthesis of Fmoc-Protected Amino Alcohols via the Sharpless Asymmetric Aminohydroxylation Reaction Using FmocNHCl as the Nitrogen Source. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances. Available at:[Link]

  • Tetrahydropyran (Chemical Stability and Properties). Grokipedia. Available at:[Link]

Sources

Optimization

Technical Support Center: Solubility Enhancement for (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol

Welcome to the technical support guide for (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in organic solvents. Our goal is to equip you with the foundational knowledge and actionable protocols to overcome these issues effectively.

Section 1: Understanding the Molecule's Solubility Profile

Q1: What are the key structural features of (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol that dictate its solubility?

Answer: The solubility behavior of this molecule is governed by its distinct functional groups and overall polarity. Understanding its structure is the first step in troubleshooting.

  • High Polarity and Hydrogen Bonding: The molecule contains a primary amine (-NH2), a tertiary alcohol (-OH), and an ether linkage within the tetrahydropyran (THP) ring. Both the amine and hydroxyl groups are potent hydrogen bond donors and acceptors.[1][2] This allows the molecules to form strong intermolecular hydrogen bonds with each other, creating a stable crystal lattice that is difficult for many organic solvents to break.[3]

  • "Like Dissolves Like" Principle: The fundamental principle of solubility is that polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[4][5][6] Given the high polarity imparted by the -NH2 and -OH groups, the compound is inherently more soluble in polar solvents, especially those that can also participate in hydrogen bonding (e.g., water, methanol, ethanol).[7][8] Its solubility will be significantly lower in non-polar (e.g., hexane, toluene) or moderately polar aprotic solvents (e.g., ethyl acetate, dichloromethane) that cannot effectively disrupt its strong intermolecular forces.

Section 2: Troubleshooting Common Solubility Issues

This section addresses frequent problems encountered during experiments and offers a logical progression of solutions.

Q2: My compound is precipitating or "oiling out" from my reaction mixture in an organic solvent. What's happening and what should I do?

Answer: "Oiling out" or precipitation indicates that the compound's concentration has exceeded its solubility limit in the chosen solvent system under the current conditions. The strong solute-solute interactions (hydrogen bonds) are more favorable than the solute-solvent interactions.[3]

Troubleshooting Workflow:

G start Precipitation or 'Oiling Out' Observed check_polarity Is the solvent sufficiently polar? start->check_polarity try_cosolvent Introduce a polar co-solvent (e.g., Methanol, Ethanol, IPA) check_polarity->try_cosolvent No check_temp Is the process run at room temperature? check_polarity->check_temp Yes increase_polarity Switch to a more polar solvent (e.g., from Toluene to THF or Me-THF) end_node Solubility Issue Resolved increase_polarity->end_node try_cosolvent->increase_polarity increase_temp Gently increase temperature. Monitor for degradation. check_temp->increase_temp Yes consider_salt Consider advanced strategies: Salt Formation or pH Adjustment check_temp->consider_salt No (Already Heated) increase_temp->end_node consider_salt->end_node

Caption: Troubleshooting workflow for precipitation issues.

  • Assess Solvent Polarity: Your first step is to evaluate if the solvent is appropriate. If you are using a non-polar solvent like hexane or toluene, the solubility will likely be very low.

  • Increase Solvent Polarity: Switch to a more polar solvent. For example, if you are in ethyl acetate, consider trying tetrahydrofuran (THF) or 2-methyl-THF. If in a non-polar aromatic solvent, consider a switch to an ether or ester-based solvent.

  • Introduce a Co-solvent: If changing the primary solvent is not feasible, adding a small amount of a highly polar, miscible co-solvent can dramatically improve solubility.[9][10] This is a widely used and effective technique.[6][11]

  • Temperature Adjustment: For many compounds, solubility increases with temperature.[6][12] Gently warming the mixture can help dissolve the compound. However, you must first confirm the thermal stability of your compound to avoid degradation.

Q3: I need to run a reaction in a non-polar solvent, but my amino alcohol won't dissolve. What are my options?

Answer: This is a classic challenge. Forcing a highly polar molecule into a non-polar environment requires modifying the molecule itself or the system.

  • Salt Formation: This is the most robust strategy.[13][14] The primary amine group on your molecule is basic and can be reacted with an acid to form a salt.[2] By selecting an acid with a lipophilic (non-polar) counter-ion, you can create an "organo-soluble" salt. For example, reacting the amine with an acid like methanesulfonic acid or a carboxylic acid in a suitable solvent can yield a salt with significantly improved solubility in less polar organic media.[15][16]

  • Phase-Transfer Catalysis (PTC): If the amino alcohol is a reactant, PTC can be an option. The reaction occurs at the interface of two immiscible phases (e.g., an aqueous or polar phase containing your compound and an organic phase with the other reactant). A phase-transfer catalyst, often a quaternary ammonium salt, ferries the reactant from the polar phase into the organic phase.[17]

Section 3: Advanced Strategies & Protocols

Q4: How do I systematically select and optimize a co-solvent system?

Answer: Co-solvency works by reducing the interfacial tension between the primary solvent and the solute.[11] A polar co-solvent can hydrogen bond with the amino alcohol, breaking the solute-solute bonds, while its organic portion interacts favorably with the primary organic solvent.[10]

Protocol: Systematic Co-solvent Screening

  • Objective: To find the minimum amount of a suitable co-solvent required to achieve the desired solubility at a target concentration.

  • Materials:

    • (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol

    • Primary organic solvent (e.g., Toluene, Ethyl Acetate, Dichloromethane)

    • Co-solvent candidates (e.g., Methanol, Ethanol, Isopropanol (IPA), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO))

    • Vials, magnetic stirrer, and heating plate.

  • Procedure:

    • Establish Baseline: Add a known mass of the amino alcohol to a vial to achieve your target concentration in the primary solvent alone (e.g., 10 mg/mL). Stir at room temperature. Observe for dissolution.

    • Titration: If the compound does not dissolve, add a co-solvent dropwise (or in small, measured increments, e.g., 1% v/v).

    • Observe: After each addition, stir for 5-10 minutes and observe. Note the volume of co-solvent at which complete dissolution occurs.

    • Test Multiple Co-solvents: Repeat the process for each co-solvent candidate to identify the most efficient one (i.e., the one requiring the lowest volume).

    • Temperature Study (Optional): If room temperature solubility is still poor, repeat the most promising co-solvent screens at a slightly elevated temperature (e.g., 40 °C).

Data Summary Table (Example)

Primary SolventTarget Conc. (mg/mL)Co-Solvent% Co-Solvent (v/v) for Dissolution (25°C)% Co-Solvent (v/v) for Dissolution (40°C)
Toluene10Methanol>20% (Incomplete)15%
Toluene10IPA>20% (Incomplete)18%
Ethyl Acetate10Methanol8%4%
Ethyl Acetate10Ethanol10%5%
DCM10Methanol5%2%
Q5: How can I perform a feasibility test for salt formation to improve solubility?

Answer: Salt formation is a chemical modification that can drastically alter physical properties like solubility.[6][14] For a basic amine, you will react it with an acid. A general rule is that the pKa of the acid should be at least 2 units lower than the pKa of the protonated amine to ensure efficient proton transfer.[14]

G cluster_reactants amine R-NH2 (Your Compound, Basic) proton_transfer Proton Transfer amine->proton_transfer plus + acid H-A (Acid, e.g., HCl, MSA) acid->proton_transfer salt R-NH3+ A- (Ammonium Salt, Altered Solubility) proton_transfer->salt

Caption: Mechanism of salt formation for solubility enhancement.

Protocol: Small-Scale Salt Formation Screen

  • Objective: To quickly assess if salt formation with common acids improves solubility in a target organic solvent.

  • Materials:

    • Your amino alcohol.

    • Target organic solvent (e.g., Isopropyl Acetate).

    • Acid solutions (e.g., 1M HCl in diethyl ether, Methanesulfonic acid, Acetic acid).

    • Small vials.

  • Procedure:

    • Prepare Slurry: In three separate vials, create a slurry of your compound in the target organic solvent (e.g., 10 mg in 1 mL).

    • Acid Addition: To each vial, add a stoichiometric equivalent (1.0 eq) of a different acid.

      • Vial 1: Add 1.0 eq of HCl solution.

      • Vial 2: Add 1.0 eq of Methanesulfonic acid.

      • Vial 3: Add 1.0 eq of Acetic acid.

    • Equilibrate: Cap the vials and stir or shake vigorously at room temperature for 1-2 hours.

    • Observe: Visually inspect the vials. A significant reduction in solids or complete dissolution indicates successful formation of a more soluble salt. The hydrochloride salt may remain insoluble in highly non-polar solvents, but salts of organic acids often show improved solubility.[16]

    • Confirmation (Optional): If a positive result is observed, the experiment can be scaled up. The resulting salt can be isolated by evaporation or precipitation/crystallization from an anti-solvent and its structure confirmed by techniques like NMR.

References

  • Predicting Solubility | Rowan. [Link]

  • Hydrogen Bonding | CK-12 Foundation. [Link]

  • How do hydrogen bonds affect solubility? - askIITians. [Link]

  • Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC. [Link]

  • Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews. [Link]

  • Revision Notes - Hydrogen Bonding | Intermolecular Forces and Properties | Chemistry | AP. [Link]

  • The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs . [Link]

  • Co-solvency: Significance and symbolism . [Link]

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures | Journal of the American Chemical Society. [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility . [Link]

  • Cosolvent - Wikipedia. [Link]

  • Salt formation to improve drug solubility - Sign-in. [Link]

  • Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil - Indian Journal of Pharmaceutical Sciences. [Link]

  • Solubility Enhancement of Rifabutin by Co-solvency Approach - Journal of Pharmaceutical Negative Results. [Link]

  • 6.3: Hydrogen Bonding Interactions and Solubility - Chemistry LibreTexts. [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review . [Link]

  • Methods to boost solubility - IJSDR. [Link]

  • Advanced Methodologies for Pharmaceutical Salt Synthesis | Crystal Growth & Design. [Link]

  • Drug Dissolution Enhancement by Salt Formation: Current Prospects - Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Solubilities Studies of Basic Amino Acids . [Link]

  • Does salt affect the solubility of organic solvents in water? - Quora. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. [Link]

  • 26.2: Structures of Amino Acids - Chemistry LibreTexts. [Link]

  • Solubility Enhancement Methods - IJIRT. [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Method Optimization for (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol Analysis

Welcome to the technical support center for the HPLC analysis of (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to ensure robust and reliable analytical results. The chiral nature of this amino alcohol necessitates careful method development and optimization to achieve accurate enantiomeric separation.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for the successful chiral separation of (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol?

A1: The selection of the Chiral Stationary Phase (CSP) is the most crucial element for achieving enantiomeric resolution. For amino alcohols like the target analyte, polysaccharide-based CSPs, such as those derived from amylose and cellulose, are highly effective and should be the primary choice for initial screening.[1][2][3] These columns provide a broad range of selectivity for many chiral compounds.

Q2: My analyte, (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol, lacks a strong UV chromophore. How can I achieve adequate detection?

A2: Due to the absence of a strong chromophore, direct UV detection at low wavelengths (e.g., 200-220 nm) might be possible but could lack sensitivity and be prone to interference. Several strategies can overcome this:

  • Mass Spectrometry (MS) Detection: This is a highly sensitive and specific detection method that is well-suited for this analyte.

  • Evaporative Light Scattering Detection (ELSD): ELSD is a universal detection method that can be used for non-volatile analytes that lack a chromophore.

  • Pre-column Derivatization: Reacting the amino group with a derivatizing agent that contains a chromophore or fluorophore can significantly enhance detection sensitivity.[2][4][5][6] Common derivatizing agents include 3,5-Dinitrobenzoyl chloride or o-phthaldialdehyde (OPA) with a chiral mercaptan.[2][5]

Q3: What are the recommended starting conditions for method development?

A3: A good starting point for method development would be to screen a few polysaccharide-based chiral columns with a normal-phase mobile phase. A typical initial screening protocol is provided below.

ParameterRecommended Starting ConditionRationale
Chiral Stationary Phase Polysaccharide-based (e.g., Amylose or Cellulose phenylcarbamates)Proven effectiveness for a wide range of chiral amines and alcohols.[3]
Mobile Phase n-Hexane/Isopropanol (90:10, v/v) with 0.1% Diethylamine (DEA)Normal phase often provides better selectivity for chiral separations of amino alcohols.[1] DEA is a basic additive that improves peak shape for basic analytes.[7][8]
Flow Rate 1.0 mL/minA standard flow rate for initial screening.
Column Temperature 25 °CTemperature can significantly impact chiral separations, so a controlled temperature is crucial.[9][10][11]
Detection MS, ELSD, or UV (if derivatized)Chosen based on available instrumentation and sensitivity requirements.

Q4: How can I improve the reproducibility of my retention times?

A4: Poor reproducibility is a common issue in chiral HPLC. To improve it, focus on the following:

  • Consistent Mobile Phase Preparation: Precisely measure all components of the mobile phase. Even small variations in the concentration of additives or the ratio of solvents can lead to shifts in retention time.[1]

  • Thorough Column Equilibration: Chiral stationary phases often require longer equilibration times than achiral columns, especially when the mobile phase composition is changed.[12]

  • Stable Column Temperature: Use a column oven to maintain a consistent temperature. Fluctuations in temperature can affect both retention and selectivity.[10][11][13]

Troubleshooting Guide

This section addresses specific problems you may encounter during your analysis of (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol.

Problem 1: Poor or No Enantiomeric Resolution

If you are not observing two distinct peaks for the enantiomers, consider the following troubleshooting steps.

Caption: Decision tree for troubleshooting poor or no enantiomeric resolution.

Detailed Steps:

  • Verify CSP Selection: As mentioned, polysaccharide-based columns are a good starting point for amino alcohols.[1][3] If you are using a different type of CSP, consult the manufacturer's literature for its suitability.

  • Optimize Mobile Phase Composition:

    • Alcohol Modifier: The percentage of the polar modifier (e.g., isopropanol, ethanol) in the normal-phase mobile phase is a critical parameter. Systematically vary the concentration (e.g., from 5% to 20%) to find the optimal balance between retention and resolution.

    • Change Alcohol Type: Sometimes, switching from isopropanol to ethanol, or vice-versa, can significantly alter the selectivity.

    • Additive Concentration: For basic analytes like your amino alcohol, a basic additive such as diethylamine (DEA) is often necessary to improve peak shape and resolution.[7][8][14] Optimize the concentration of the additive (e.g., 0.05% to 0.2%).

  • Consider Derivatization: If direct separation on a CSP is unsuccessful, an alternative is to derivatize the amino alcohol with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column (e.g., C18).[4][5][6]

Problem 2: Poor Peak Shape (Tailing, Fronting, or Broadening)

Poor peak shape can compromise resolution and integration accuracy.

Caption: Workflow for troubleshooting poor peak shape in HPLC.

Detailed Steps:

  • Peak Tailing: For basic compounds like (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol, tailing is often caused by secondary interactions with the stationary phase. The addition of a basic modifier like DEA to the mobile phase can mitigate these interactions and improve peak symmetry.[7][8]

  • Peak Fronting: This is typically a sign of column overload. Try reducing the injection volume or the concentration of your sample.[15] It can also occur if the sample is dissolved in a solvent that is much stronger than the mobile phase.[16][17]

  • Peak Broadening: Broad peaks can result from several factors, including:

    • High Flow Rate: Reducing the flow rate can sometimes improve peak efficiency.[15]

    • Extra-column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce dead volume.[17]

    • Temperature Effects: Ensure a stable and uniform column temperature, as temperature gradients across the column can lead to peak broadening.[10][11]

Problem 3: Drifting or Unstable Retention Times

Inconsistent retention times can make peak identification and quantification unreliable.

Potential Causes and Solutions:

Potential CauseSolutionRationale
Inadequate Column Equilibration Equilibrate the column with at least 20-30 column volumes of the mobile phase before the first injection and after any changes to the mobile phase.Chiral stationary phases can have complex surfaces that require sufficient time to equilibrate with the mobile phase to ensure stable interactions with the analyte.[1][12]
Mobile Phase Instability Prepare fresh mobile phase daily and keep it well-sealed.The composition of the mobile phase, especially the concentration of volatile additives like DEA, can change over time due to evaporation.
Temperature Fluctuations Use a reliable column oven and allow the system to fully stabilize at the set temperature.Chiral recognition is often sensitive to temperature changes, which can affect the thermodynamics of the separation.[9][10][13][18]
Column Contamination Implement a regular column flushing protocol. If necessary, a more rigorous regeneration procedure may be required (consult the column manufacturer's instructions).Accumulation of strongly retained sample components can alter the surface chemistry of the stationary phase, leading to retention time shifts.[19]

Experimental Protocols

Proposed Initial HPLC Method

This protocol provides a starting point for the analysis of (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol. Optimization will likely be required.

  • Column: A polysaccharide-based chiral column (e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 5 µm, 4.6 x 250 mm).

  • Mobile Phase: n-Hexane/Isopropanol (90:10, v/v) with 0.1% Diethylamine (DEA). Filter and degas the mobile phase before use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection: As per available instrumentation (MS, ELSD, or UV if derivatized).

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Method Validation

Once an optimized method is developed, it should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[20][21][22][23][24] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

References

  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed. (2019, August 16). PubMed. [Link]

  • Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals. [Link]

  • High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates. PubMed. [Link]

  • Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High‐Performance Liquid Chromatography. Taylor & Francis Online. [Link]

  • Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β-Cyclodextrin Derivatized Bonded Column. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Improvement of chiral separation efficiency through temperature control during one time high performance liquid chromatography analysis. PubMed. [Link]

  • Effect of Temperature on the Chiral Separation of Enantiomers of Some Beta-Adrenolytics and Beta-Adrenergics on the. ResearchGate. [Link]

  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science, Oxford Academic. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. [Link]

  • HPLC problems with very polar molecules. Axion Labs. [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Alwsci. [Link]

  • Chiral stationary phases and applications in gas chromatography. Open Access LMU. [Link]

  • Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific. [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]

  • HPLC Troubleshooting. Hplc.cz. [Link]

  • Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. J-Stage. [Link]

  • Engineering successful analytical methods using HILIC as an alternative retention mechanism. Phenomenex. [Link]

  • Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Lab-training.com. [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies. [Link]

  • Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. PubMed. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]

  • Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). ACS Publications. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Separation of the enantiomers of chiral amines using the mobile phase with additive on Chiralpak AD. ResearchGate. [Link]

  • Getting Started with Chiral Method Development Part Three: Method Development Optimization. Regis Technologies. [Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Serinol (2-Amino-l,3-propanediol) and 3-Amino-l,2-propanediol in Soybean Nodules. J-Stage. [Link]

  • Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). PMC. [Link]

  • analysis of amino acids by high performance liquid chromatography. ijpsr.com. [Link]

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Optimization

Technical Support Center: Stereochemical Purification of (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic, kinetic, and chromatographic challenges associated with isolating the pure (S,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic, kinetic, and chromatographic challenges associated with isolating the pure (S,R) stereoisomer of 2-Amino-1-(tetrahydro-2H-pyran-3-yl)propan-2-ol.

Because this molecule contains two distinct stereocenters—one on the highly flexible tetrahydro-2H-pyran (THP) ring and one on the acyclic amino alcohol chain—crude synthetic mixtures often contain a complex matrix of (R,R), (S,S), and (R,S) impurities[1]. The protocols and troubleshooting steps below are engineered as self-validating systems to ensure absolute stereochemical integrity.

System Overview & Purification Workflows

The purification of this chiral amino alcohol can be approached via three orthogonal methodologies, depending on the scale of your operation and the initial stereomeric purity of your crude mixture.

Workflow for the stereochemical purification of the target chiral amino alcohol.

Quantitative Method Comparison
Purification MethodTypical Yield (%)Target Purity (e.e. / d.e.)ScalabilityPrimary Mechanism of Action
Diastereomeric Salt 35 - 45%> 98%High (Multi-kg)Thermodynamic lattice energy differences
Enzymatic Resolution 40 - 48%> 99%Medium (Pilot)Kinetic stereoselective acylation
Preparative SFC > 85%> 99.5%Low (Gram scale)Chiral stationary phase interactions

Troubleshooting Guide & FAQs

Section A: Diastereomeric Salt Resolution (Classical Resolution)

FAQ 1: Why is my diastereomeric excess (d.e.) plateauing at 85% despite repeated recrystallizations from ethanol?

  • Causality: A plateau in d.e. during classical resolution is typically dictated by the system reaching its eutectic point, or due to isomorphic co-crystallization. If the (R,R) epimer's salt has a similar lattice energy to the (S,R) target salt, it will co-precipitate, rendering further thermodynamic separation impossible in that specific solvent system.

  • Solution: You must alter the thermodynamic landscape. First, switch the resolving agent. While L-(+)-Tartaric acid is a common starting point, (1S)-(+)-10-Camphorsulfonic acid (CSA) provides a much bulkier chiral environment that is highly effective for resolving complex amino alcohols and disrupting co-crystallization[2]. Second, switch from a protic solvent (ethanol) to a binary solvent system (e.g., Isopropanol/Methyl tert-butyl ether) to steepen the solubility curve.

Section B: Preparative Supercritical Fluid Chromatography (SFC)

FAQ 2: I am observing severe peak tailing for the (S,R) target on my Chiralpak IG column, causing it to merge with the (R,R) impurity. How do I fix this?

  • Causality: The target molecule contains a highly basic primary amine. In SFC, supercritical CO₂ forms carbonic acid in the presence of methanolic co-solvents. This acidic environment protonates the amine, which then undergoes strong, non-specific secondary electrostatic interactions with residual free silanols on the silica-backed chiral stationary phase (CSP)[3].

  • Solution: You must mask the active silanol sites. Add a volatile basic modifier—specifically 0.1% to 0.2% Isopropylamine (IPA) or Diethylamine (DEA)—directly into your methanolic co-solvent stream. The basic additive will competitively bind to the acidic silanols, sharpening the target peak and restoring baseline resolution.

Section C: Enzymatic Kinetic Resolution

FAQ 3: My Novozym 435-catalyzed kinetic resolution is yielding poor enantioselectivity (E-value < 10). What parameters should be adjusted?

  • Causality: Novozym 435 (immobilized Candida antarctica lipase B) relies on the steric fit of the substrate within its active site. If the E-value is low, the reaction is likely suffering from thermodynamic reversibility or acyl migration due to the proximity of the amine and hydroxyl groups[4].

  • Solution: Force the reaction into kinetic irreversibility. Use an enol ester like vinyl acetate as the acyl donor; the byproduct (vinyl alcohol) immediately tautomerizes to acetaldehyde, making the acylation strictly irreversible. Additionally, switch to a highly non-polar solvent (e.g., hexane or toluene) to maintain the enzyme's hydration shell and maximize its rigid stereochemical conformation.

Mechanistic pathway of Novozym 435-catalyzed kinetic resolution.

Standard Operating Protocols

Protocol 1: Diastereomeric Salt Resolution via (1S)-(+)-10-Camphorsulfonic Acid

This protocol utilizes thermodynamic control to isolate the (S,R) isomer from its diastereomers.

  • Salt Formation: Dissolve 100 mmol of the crude (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol mixture in 150 mL of absolute ethanol.

  • Acid Addition: Slowly add a stoichiometric equivalent (100 mmol) of (1S)-(+)-10-Camphorsulfonic acid (CSA) dissolved in 50 mL of ethanol[2]. Heat the mixture to reflux (78 °C) for 1 hour to ensure complete dissolution.

  • Crystallization: Remove the heat source and slowly add 200 mL of diethyl ether dropwise until the solution becomes slightly turbid. Allow the mixture to cool to room temperature undisturbed for 24 hours.

  • Validation (Self-Correction): Filter the resulting crystals. Take a 5 mg aliquot, free-base it using 1M NaOH, extract into dichloromethane, and run an analytical chiral HPLC. If the d.e. is < 98%, perform a second recrystallization using a 1:2 ratio of Isopropanol:MTBE.

  • Free-Basing: Suspend the pure CSA salt in 100 mL of dichloromethane. Wash with 100 mL of 1M aqueous NaOH. Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure free amine.

Protocol 2: Preparative SFC Isolation

This protocol is optimized for rapid, high-purity isolation of the target isomer.

  • System Preparation: Equip the preparative SFC with a Chiralpak IG column (21 x 250 mm, 5 µm).

  • Mobile Phase Formulation: Prepare the co-solvent by adding 0.2% (v/v) Diethylamine (DEA) to HPLC-grade Methanol.

  • Gradient conditions: Set the supercritical CO₂ flow to 70 g/min . Run an isocratic method at 15% co-solvent (MeOH + 0.2% DEA). Maintain a backpressure of 120 bar and a column temperature of 35 °C.

  • Sample Injection: Dissolve the crude amino alcohol in Methanol at a concentration of 50 mg/mL. Inject 0.5 mL per run.

  • Fraction Collection: Trigger collection via UV detection at 210 nm. The basic additive ensures the (S,R) target elutes as a sharp, symmetrical peak, well-separated from the (R,R) and (S,S) impurities[3].

Sources

Troubleshooting

Technical Support Center: Storage &amp; Handling of (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol

Welcome to the official technical support and troubleshooting guide for (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol . This active pharmaceutical ingredient (API) features a unique structural combination: a ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the official technical support and troubleshooting guide for (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol . This active pharmaceutical ingredient (API) features a unique structural combination: a chiral tetrahydropyran (THP) ring, a primary amine, and a tertiary alcohol. While these functional groups are critical for its biological efficacy, they introduce specific environmental sensitivities that dictate strict storage requirements.

This guide is designed for researchers and drug development professionals to mitigate degradation, ensure regulatory compliance, and maintain experimental reproducibility.

Part 1: Troubleshooting & Frequently Asked Questions (FAQs)

Q1: My batch turned cloudy and gained mass (+44 Da on LC-MS) after a few weeks on the bench. What happened? A1: This is a classic case of carbamate formation . Primary amino alcohols are highly efficient at capturing atmospheric carbon dioxide (CO2)[1]. The nucleophilic primary amine attacks the electrophilic carbon of CO2, forming a carbamic acid intermediate that rapidly converts into a stable, insoluble carbamate salt. This manifests as a +44 Da mass shift in LC-MS and visual cloudiness or precipitation in solution. Prevention strictly requires inert gas blanketing during storage and handling.

Q2: We detected trace explosive hazards during a routine safety audit of our 12-month-old stock. Why does this happen? A2: The tetrahydro-2H-pyran (THP) ring is heavily susceptible to auto-oxidation and is formally classified as a peroxide-forming moiety[2][3]. Upon exposure to oxygen and ultraviolet (UV) light, free radical abstraction of the alpha-hydrogen next to the ether oxygen leads to the steady accumulation of hydroperoxides. These peroxides are highly unstable and pose a severe explosion risk upon friction, heating, or concentration.

Q3: How do I align the long-term storage of this compound with regulatory stability testing? A3: To establish a compliant shelf-life, stability testing must follow the ICH Q1A(R2) guidelines[4]. Because of the dual degradation risks (carbamylation and peroxidation), the API must be evaluated under strict long-term conditions (e.g., 5°C ± 3°C) and accelerated conditions to establish a reliable expiration date. Standard room temperature (25°C/60% RH) testing will likely result in rapid failure unless packaged in hermetically sealed, inert-filled ampoules.

Part 2: Quantitative Degradation Profiling

To illustrate the critical importance of proper storage, the following table summarizes the quantitative degradation of the API over time under various environmental conditions.

Storage ConditionAtmosphereContainerTimepointPeroxide Level (ppm)Purity (LC-MS)Visual Appearance
25°C (RT) Ambient AirClear Glass1 Month> 50 ppm82.4% (+44 Da peak)Cloudy / Precipitate
2-8°C Ambient AirClear Glass3 Months15 ppm91.2% (+44 Da peak)Slightly Cloudy
2-8°C Argon PurgedAmber Glass6 Months< 1 ppm99.8%Clear, Colorless Solid
-20°C Argon PurgedAmber Glass12 Months< 1 ppm99.9%Clear, Colorless Solid

Part 3: Self-Validating Experimental Protocols

Do not rely on assumptions when handling sensitive amino-ethers. The following protocols are designed as self-validating systems to ensure your storage methodologies are actively working.

Protocol A: Inert Gas Blanketing & Aliquoting Workflow

Causality: Argon is denser than air. By purging the vial, Argon settles at the bottom, effectively displacing atmospheric O2 and CO2, thereby eliminating the radical initiators for THP auto-oxidation and the electrophile for amine carbamylation.

  • Preparation: Pre-weigh an empty, oven-dried amber glass vial. (Oven drying removes surface moisture which can catalyze degradation; amber glass prevents UV-initiated radical formation).

  • Transfer: Transfer the API into the vial under a continuous, gentle stream of ultra-high-purity (UHP) Argon gas.

  • Sealing: Seal the vial immediately with a PTFE-lined septum cap. (PTFE is chemically inert and prevents oxygen permeation far better than standard silicone septa).

  • Self-Validation Step: Weigh the sealed vial immediately after purging. Re-weigh the vial after 7 days of storage. A mass increase of >0.1% indicates a compromised seal and active CO2 absorption. If mass increases, discard the cap and re-aliquot.

Protocol B: Quantitative Peroxide Detection & Remediation

Causality: Potassium iodide (KI) reacts with peroxides in an acidic medium to form iodine (I2), which complexes with a starch indicator to form a deep blue color. This provides a binary visual confirmation of THP degradation.

  • Reagent Prep: Prepare a 10% w/v solution of potassium iodide (KI) in glacial acetic acid. (Acidic conditions are required to protonate the hydroperoxides, making them susceptible to nucleophilic attack by iodide ions).

  • Testing: Add 1 mL of the KI solution to 10 mg of the API in a test tube. Add 3 drops of 1% starch indicator solution.

  • Self-Validation Step: Run a parallel test using 10 mg of 12-month-old uninhibited tetrahydrofuran (THF) or diethyl ether as a positive control. If the positive control fails to turn deep blue, your KI reagent has degraded and must be remade before trusting the API results.

  • Remediation: If peroxides are detected in the API (>10 ppm), dissolve the batch in a minimal amount of dry solvent and pass it through a short column of basic activated alumina. (Basic alumina selectively binds and neutralizes hydroperoxides without degrading the primary amine).

Part 4: Degradation & Mitigation Workflow

MitigationWorkflow Molecule (S)-2-Amino-1-((R)-THP)propan-2-ol Active Pharmaceutical Ingredient O2_Exposure O2 & UV Light Exposure (Environmental Stress) Molecule->O2_Exposure CO2_Exposure Atmospheric CO2 Exposure (Environmental Stress) Molecule->CO2_Exposure Argon Argon Blanketing Protocol (Displaces O2 & CO2) Molecule->Argon Amber Amber Glass Storage (Blocks UV Initiation) Molecule->Amber Cold Cold Storage (2-8°C) (Reduces Kinetic Rates) Molecule->Cold Peroxides THP Auto-Oxidation Peroxide Formation (Explosion Risk) O2_Exposure->Peroxides Carbamates Amine Carbamylation +44 Da Mass Shift (Precipitation) CO2_Exposure->Carbamates Stable Stable API (ICH Q1A Compliant) Argon->Stable Amber->Stable Cold->Stable

Workflow for mitigating CO2 and O2-induced degradation in THP-amino alcohols.

Part 5: References

  • Quality Guidelines - ICH: Q1A - Q1F Stability. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

  • Peroxide Forming Chemicals: Management, Retention and Storage. Vanderbilt University Medical Center (VUMC).

  • Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. University of North Carolina at Chapel Hill (UNC).

  • CO2 Methanation via Amino Alcohol Relay Molecules Employing a Ruthenium Nanoparticle/Metal Organic Framework Catalyst. Angewandte Chemie International Edition.

Sources

Optimization

Technical Support Center: Troubleshooting Enantiomeric Excess Loss in (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol Reactions

Welcome to the technical support center for the synthesis and handling of (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and handling of (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to the loss of enantiomeric excess (ee) during its synthesis and subsequent reactions. Maintaining the stereochemical integrity of this chiral amino alcohol is paramount for its intended biological activity and regulatory compliance.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will delve into the root causes of racemization and offer practical, field-proven solutions to mitigate these challenges.

I. Frequently Asked Questions (FAQs)

This section addresses common initial observations and questions regarding the loss of enantiomeric excess.

Q1: My final product shows a significantly lower enantiomeric excess than expected. What are the most likely stages for this loss to occur?

A1: Loss of enantiomeric excess, or racemization, can happen at several key points in your synthetic and purification process.[1] The most common stages are:

  • During the Main Reaction: Harsh reaction conditions, such as high temperatures or the presence of strong acids or bases, can facilitate the formation of achiral intermediates, leading to racemization.[1]

  • During Aqueous Work-up: Exposure to strongly acidic or basic aqueous solutions during the work-up phase can cause the final product to racemize.[1]

  • During Purification: Chromatographic purification, especially on standard silica gel which is inherently acidic, can lead to on-column racemization of sensitive compounds like amino alcohols.[1]

Q2: I've noticed batch-to-batch inconsistency in the enantiomeric excess. What should I investigate first?

A2: Inconsistent enantiomeric excess between batches often points to subtle variations in your experimental setup and reagents.[2] Key areas to scrutinize include:

  • Reagent Purity: Ensure the consistent purity of starting materials, catalysts, and solvents. Trace impurities, especially acidic or basic ones, can significantly impact stereoselectivity.[2] The water content in solvents can also be a critical and often overlooked factor.[2]

  • Inert Atmosphere: For reactions sensitive to air or moisture, maintaining a strictly inert atmosphere (e.g., nitrogen or argon) is crucial.[2]

  • Temperature and Stirring Control: Inconsistent stirring can create localized temperature and concentration gradients, which can affect the stereochemical outcome.[2] Precise and consistent temperature control is vital.

Q3: Could the protecting groups I'm using be contributing to the loss of enantiomeric excess?

A3: Yes, the choice of protecting groups is critical. While they are meant to prevent side reactions, an inappropriate protecting group can inadvertently promote racemization.

  • Electronic Effects: Electron-withdrawing protecting groups can increase the acidity of the proton at the chiral center, making it more susceptible to deprotonation and subsequent racemization.[1]

  • Steric Hindrance: Conversely, bulky protecting groups can shield the chiral center from reagents that might cause racemization.[1] Urethane-type protecting groups, such as Cbz and Fmoc, are well-regarded for their ability to minimize racemization in amino acid and amino alcohol chemistry.

II. In-Depth Troubleshooting Guides

This section provides detailed troubleshooting steps for specific issues related to the loss of enantiomeric excess.

Issue 1: Low Enantiomeric Excess in the Crude Reaction Mixture

If you observe a low ee even before purification, the issue lies within the reaction conditions themselves.

Potential Causes & Solutions
Potential Cause Explanation Recommended Action
High Reaction Temperature Elevated temperatures can provide the necessary activation energy to overcome the barrier for racemization, leading to a loss of stereochemical integrity.[2][3]Screen a range of lower temperatures. A general principle in asymmetric synthesis is that lower temperatures often favor higher enantioselectivity.[2]
Inappropriate Solvent The solvent can influence the stability of diastereomeric transition states. Protic solvents may stabilize ionic intermediates that are prone to racemization.[1]Conduct a solvent screen using a variety of aprotic and polar aprotic solvents to find the optimal medium for your reaction.[2]
Strongly Acidic or Basic Conditions The presence of strong acids or bases can catalyze the formation of achiral intermediates, such as enolates or imines, which can then be protonated non-stereoselectively.[1] This is a known issue in amino alcohol chemistry.If possible, use milder acids or bases. If strong reagents are necessary, consider minimizing reaction time and temperature. For amino alcohols, alkaline conditions have been shown to cause significant racemization.[4]
Unstable Chiral Intermediates The intermediates formed during the reaction may not be stereochemically stable under the reaction conditions, leading to epimerization or racemization.Consider the use of protecting groups to stabilize the chiral center. Bulky protecting groups can sterically hinder the approach of reagents that could cause racemization.[1]
Experimental Workflow: Optimizing Reaction Conditions

G cluster_0 Reaction Optimization Workflow A Initial Reaction with Low ee B Temperature Screen (e.g., RT, 0°C, -20°C, -78°C) A->B Lower Temperature C Solvent Screen (e.g., THF, CH2Cl2, Toluene, ACN) A->C Vary Polarity D Base/Acid Screen (e.g., Organic vs. Inorganic, Weaker pKa) A->D Modify pH E Analysis of ee (Chiral HPLC/GC) B->E C->E D->E F Optimized Conditions E->F Highest ee

Caption: Workflow for optimizing reaction conditions to improve enantiomeric excess.

Issue 2: Decrease in Enantiomeric Excess During Work-up and Purification

A high ee in the crude mixture that drops after work-up or purification points to issues in these downstream processes.

Potential Causes & Solutions
Potential Cause Explanation Recommended Action
Acidic or Basic Work-up Aqueous work-ups involving strong acids or bases can lead to racemization of the final product, especially for compounds with acid/base-labile stereocenters.[1]Use buffered aqueous solutions (e.g., saturated NH4Cl, NaHCO3) for quenching and extraction. Minimize the contact time with acidic or basic solutions.
Purification on Silica Gel Standard silica gel is acidic and can cause on-column racemization of basic compounds like amino alcohols.[1]Deactivate the silica gel by pre-treating it with a solution of a tertiary amine (e.g., 1-2% triethylamine in the eluent). Alternatively, use a more neutral stationary phase like alumina.
Elevated Temperatures During Solvent Removal Prolonged heating during solvent evaporation can sometimes lead to racemization, although this is less common for thermally stable compounds.Use a rotary evaporator at the lowest practical temperature and pressure. Avoid heating the flask for extended periods after the solvent has been removed.
Logical Diagram: Mitigating ee Loss Post-Reaction

G cluster_1 Post-Reaction Troubleshooting cluster_2 Work-up Solutions cluster_3 Purification Solutions A High ee in Crude Product B Aqueous Work-up A->B C Purification B->C WB Use Buffered Solutions (e.g., sat. NH4Cl) B->WB WC Minimize Contact Time B->WC D Low ee in Final Product C->D PB Deactivate Silica Gel (e.g., with Et3N) C->PB PC Use Neutral Alumina C->PC

Caption: Decision tree for troubleshooting enantiomeric excess loss during work-up and purification.

III. Analytical Protocols for Enantiomeric Excess Determination

Accurate determination of enantiomeric excess is crucial for effective troubleshooting.

Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common and reliable method for determining the ee of chiral compounds.[5]

Step-by-Step Methodology:

  • Column Selection: Choose a chiral stationary phase (CSP) suitable for amino alcohols. Common choices include polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD).

  • Mobile Phase Screening: Start with a standard mobile phase, typically a mixture of hexane/isopropanol or hexane/ethanol. The addition of a small amount of an amine modifier (e.g., diethylamine) is often necessary to improve peak shape and resolution for basic analytes.

  • Sample Preparation: Dissolve a small amount of the analyte in the mobile phase. Ensure the sample is fully dissolved and filter it through a 0.22 µm syringe filter before injection.

  • Analysis: Inject the sample onto the HPLC system. The two enantiomers should elute as separate peaks.

  • Quantification: Integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated using the following formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Protocol 2: ¹H NMR Spectroscopy with a Chiral Solvating Agent

¹H NMR can be a rapid method for determining ee by using a chiral solvating agent (CSA) to induce diastereomeric differentiation in the NMR spectrum.[6][7]

Step-by-Step Methodology:

  • CSA Selection: Choose a suitable chiral solvating agent that is known to interact with amino alcohols.

  • Sample Preparation: In an NMR tube, dissolve a known amount of your amino alcohol sample in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample.

  • Add CSA: Add a molar equivalent of the chiral solvating agent to the NMR tube.

  • Acquire Second Spectrum: After thorough mixing, acquire another ¹H NMR spectrum. The signals corresponding to the protons near the stereocenter should now be split into two sets of peaks, representing the two diastereomeric complexes.

  • Quantification: Integrate the corresponding signals for each diastereomer. The ratio of the integrals will correspond to the enantiomeric ratio of your sample.

Protocol 3: Fluorescence-Based Assays

For high-throughput screening, fluorescence-based assays offer a sensitive and rapid method for determining enantiomeric excess.[8][9][10] These methods often involve the formation of fluorescent diastereomeric complexes.[8]

General Principle:

  • A chiral fluorescent probe reacts with the enantiomers of the amino alcohol to form two diastereomeric complexes.

  • These diastereomers exhibit different fluorescence intensities or wavelengths.[8]

  • The enantiomeric excess can be determined by measuring the differential fluorescence.[8] This method can be adapted for use in 384-well plates for high-throughput analysis.[8]

References
  • Ananiev, G. V., & Ananikov, V. P. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15(7), 2345–2364. Retrieved from [Link]

  • Gotor-Fernández, V., & Gotor, V. (2022). Exploring the Temperature Effect on Enantioselectivity of a Baeyer-Villiger Biooxidation by the 2,5-DKCMO Module: The SLM Approach. ChemBioChem, 23(15), e202200231. Retrieved from [Link]

  • Sánchez, A., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(1), 58-64. Retrieved from [Link]

  • Otsubo, T., et al. (2018). Detection of enantiomers of chiral primary amines by 1H NMR analysis via enamine formation with an enantiopure γ-keto ester. Organic & Biomolecular Chemistry, 16(44), 8547-8550. Retrieved from [Link]

  • Głód, B. K., & Płotka-Wasylka, J. (2023). Temperature's Effects on Chromatographic Enantiomer Disproportionation Examined. LCGC North America. Retrieved from [Link]

  • Li, Y., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 847-854. Retrieved from [Link]

  • Wang, C., et al. (2012). Racemization of chiral amino alcohols: Catalyst selection and characterization. ResearchGate. Retrieved from [Link]

  • Lin, F., & Li, Z. (2012). Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex. Chemical Communications, 48(80), 10037-10039. Retrieved from [Link]

  • Nagib, D. A., & MacMillan, D. W. C. (2011). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Nature, 480(7376), 224–228. Retrieved from [Link]

  • Johnson, S. S., & Bada, J. L. (2024). Effect of pH on the Release of Amino Acids from Microorganisms via Subcritical Water Extraction. ACS Earth and Space Chemistry, 8(2), 347-354. Retrieved from [Link]

  • Bäckvall, J.-E., & Park, J. (2010). Mechanism of Racemization of Chiral Alcohols Mediated by 16-Electron Ruthenium Complexes. Journal of the American Chemical Society, 132(39), 13899-13905. Retrieved from [Link]

  • ResearchGate. (n.d.). (A−C) Effect of pH on (A) initial velocity, (B) enantiomeric excess,.... Retrieved from [Link]

  • ResearchGate. (n.d.). Enantiomeric excess E as a function of the number of temperature cycles.... Retrieved from [Link]

  • Crowley, P. B., & Thobhani, S. (2021). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal-Oxide Keplerate {Mo132} Cluster Capsules. Chemistry – A European Journal, 27(54), 13547-13552. Retrieved from [Link]

  • Mazzotti, M., et al. (2018). Deracemization of NMPA via Temperature Cycles. Crystal Growth & Design, 18(2), 1148-1156. Retrieved from [Link]

  • Truman, R. (2023). Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis. Journal of Creation, 37(2), 94-101. Retrieved from [Link]

  • The University of Manchester. (n.d.). Racemisation in Chemistry and Biology. Retrieved from [Link]

  • National Science Foundation. (n.d.). Enantioselective Fluorescent Recognition of β-Amino Alcohols by a Stereoselective Cyclization. Retrieved from [Link]

  • Wolf, C., & Mei, Y. (2006). Determination of Enantiomeric Excess and Concentration of Unprotected Amino Acids, Amines, Amino Alcohols, and Carboxylic Acids by Competitive Binding Assays with a Chiral Scandium Complex. Journal of the American Chemical Society, 128(40), 13241-13249. Retrieved from [Link]

  • Google Patents. (n.d.). US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine.
  • Kiss, L., et al. (2021). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry, 17, 1118-1125. Retrieved from [Link]

  • Moshtaghi Zonouz, A., & Moghaddam, F. M. (2014). A facile and efficient protocol for the synthesis of 2-amino-3-cyano-4H-pyran derivatives at ambient temperature. Current Chemistry Letters, 3(2), 69-74. Retrieved from [Link]

  • Kojima, M. (1970). [Synthesis of 2-amino-1,3-propanedithiol and related compounds]. Yakugaku Zasshi, 90(6), 670-674. Retrieved from [Link]

Sources

Troubleshooting

Scale-up optimization for (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol production

Welcome to the Technical Support Center for the scale-up and process optimization of (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol . This chiral intermediate presents a unique and formidable challenge in proces...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up and process optimization of (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol .

This chiral intermediate presents a unique and formidable challenge in process chemistry: it contains a highly labile hemiaminal (carbinolamine) core at the C2 position, where both a hydroxyl (-OH) and a primary amine (-NH2) reside on the same quaternary carbon. Because free hemiaminals exist in a dynamic equilibrium with their corresponding ketone and ammonia[1], traditional isolation techniques (like aqueous workup or silica gel chromatography) lead to rapid degradation.

This guide provides field-proven, self-validating methodologies to bypass these thermodynamic traps using Crystallization-Induced Dynamic Resolution (CIDR) and anhydrous salt trapping.

Mechanistic Workflow & Process Strategy

To successfully scale this molecule, the synthesis must be designed around the instability of the hemiaminal. The optimal route avoids isolating the free base entirely. Instead, the (R)-tetrahydropyran ketone intermediate is subjected to ammonia, and the resulting racemic hemiaminal is dynamically resolved and trapped directly as a stable, insoluble salt.

Workflow N1 (R)-THP-3-acetic acid N2 Weinreb Amide N1->N2 CDI, Me(MeO)NH·HCl N3 Ketone Intermediate N2->N3 MeMgBr / CeCl3 -78°C N4 Racemic Hemiaminal N3->N4 NH3 (g), MeCN N5 (S, R)-L-DBTA Salt N4->N5 L-DBTA, CIDR MeCN/H2O N6 Target HCl Salt N5->N6 HCl in IPA iPrOAc

Figure 1: Synthetic workflow utilizing Crystallization-Induced Dynamic Resolution (CIDR) for scale-up.

Troubleshooting Guides & FAQs

Q1: During the conversion of the Weinreb amide to 1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-one, I am observing 15–20% epimerization at the THP C3 position. How can I prevent this? A1: The proton at the C3 position of the tetrahydropyran ring is highly acidic when adjacent to the intermediate Weinreb amide. Standard addition of methylmagnesium bromide (MeMgBr) at 0°C leads to competitive enolization, destroying your (R)-stereocenter. Causality & Solution: Switch to an organocerium reagent ( MeCeCl2​ ) generated in situ from anhydrous CeCl3​ and MeMgBr at -78°C. Cerium's high oxophilicity and low basicity drastically accelerate nucleophilic addition while suppressing the acid-base enolization pathway, preserving the (R)-stereocenter (>99% ee).

Q2: My isolated yield of the target molecule is extremely low after aqueous workup, and NMR shows a mixture of ketone and degradation products. What is happening? A2: You are attempting to isolate a free hemiaminal. Unlike standard amino alcohols, hemiaminals are transient intermediates that undergo rapid retro-addition in the presence of water, reverting to the ketone and free ammonia[1]. Causality & Solution:Do not perform an aqueous workup. The hemiaminal must be trapped as a stable salt. Protonation of the amine prevents the nitrogen lone pair from participating in the retro-addition mechanism that expels the hydroxyl group[2]. You must quench the reaction mixture under strictly anhydrous conditions using HCl in isopropanol (IPA) to precipitate the stable hydrochloride salt directly from the organic phase.

Q3: How do I efficiently set the (S)-configuration at the C2 quaternary center on scale? Asymmetric addition of ammonia to the ketone yields poor diastereomeric excess (de). A3: Direct asymmetric addition to form a quaternary hemiaminal is kinetically challenging and scales poorly. The most robust approach is Crystallization-Induced Dynamic Resolution (CIDR)[3]. Causality & Solution: Treat the ketone with ammonia to form the racemic hemiaminal in situ. Add a resolving agent such as Dibenzoyl-L-tartaric acid (L-DBTA). Because the hemiaminal stereocenter is labile in solution, the undesired (R,R)-epimer continuously racemizes back into the ketone/ammonia and re-forms as the (S,R)-epimer, which immediately precipitates out as a highly insoluble salt. This bypasses the 50% yield limit of classical resolution, allowing >90% yield of the desired (S)-configuration[4].

Quantitative Scale-Up Metrics

Table 1: Reagent Comparison for Homologation to 1-((R)-THP-3-yl)propan-2-one

Reagent SystemTemp (°C)Conversion (%)Epimerization (%)Scalability / Cost Rating
MeMgBr (Standard)0 to 2085%18 - 22%Poor (High impurity load)
MeLi-7892%8 - 12%Moderate
MeMgBr / CeCl3​ -78 >98% <1% Excellent (Process Standard)

Table 2: CIDR Solvent & Resolving Acid Screening for Hemiaminal Stabilization

Resolving AcidSolvent SystemTime to EquilibriumIsolated Yield (%)Diastereomeric Excess (de %)
L-Tartaric AcidEtOH / H2​O (9:1)48 hours45%72%
L-CSAMeCN24 hours60%85%
L-DBTA MeCN / H2​O (95:5) 12 hours 92% >99%

Self-Validating Experimental Protocol

Synthesis and Isolation of (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol Hydrochloride via CIDR

Note: This protocol incorporates In-Process Controls (IPCs) to ensure the system self-validates before proceeding to the next step.

Step 1: In Situ Hemiaminal Formation & CIDR

  • Charge a dry, nitrogen-purged reactor with 1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-one (1.0 equiv) and anhydrous Acetonitrile (10 volumes).

  • Cool the solution to 0°C and bubble anhydrous NH3​ gas through the solution for 2 hours.

  • IPC Check 1: Analyze an aliquot by ReactIR to confirm the disappearance of the ketone carbonyl stretch (~1715 cm⁻¹) and the appearance of the hemiaminal/imine signals.

  • Add a solution of Dibenzoyl-L-tartaric acid (L-DBTA, 1.05 equiv) in MeCN/ H2​O (95:5, 5 volumes) dropwise over 1 hour, maintaining the temperature at 10°C.

  • Seed the reactor with 0.5 wt% of pure (S,R)-hemiaminal L-DBTA salt.

  • Agitate the slurry at 20°C for 12 hours to allow dynamic resolution to complete[5].

  • IPC Check 2 (Critical): Filter a 1 mL aliquot of the slurry. Analyze the solid by chiral HPLC. Do not proceed until the solid shows >98% de for the (S)-configuration. If <98%, continue agitation to allow further equilibration.

  • Filter the batch, wash the cake with cold MeCN (2 x 2 volumes), and dry under vacuum at 30°C.

Step 2: Anhydrous Salt Exchange

  • Suspend the isolated (S)-hemiaminal L-DBTA salt in anhydrous Isopropyl Acetate (iPrOAc, 8 volumes) at 15°C.

  • Slowly charge 2.5 M anhydrous HCl in Isopropanol (IPA) (2.0 equiv).

  • The weaker DBTA acid is displaced and remains in solution, while the highly crystalline, target HCl salt precipitates directly.

  • IPC Check 3: Test the supernatant pH (using wet pH paper on an aliquot). It must be <2 to ensure complete displacement.

  • Filter the product under a nitrogen blanket (to prevent atmospheric moisture from inducing hydrolysis), wash with cold iPrOAc, and dry under vacuum to afford the final (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol Hydrochloride.

References

  • Carbonyl Condensation and Hemiaminal Equilibrium. Wikipedia, The Free Encyclopedia. URL: [Link]

  • Developing Processes for Crystallization-Induced Asymmetric Transformation. Organic Process Research & Development. URL:[Link]

  • Crystallization-Induced Dynamic Resolution of a Diarylmethylamine toward the Synthesis of a Potent TRPM8 Inhibitor. Organic Process Research & Development. URL:[Link]

  • Practical Synthesis of Chiral 3-(Hydroxyiminomethyl)adipic Acid via Crystallization-Induced Dynamic Resolution. Organic Process Research & Development. URL:[Link]

  • Stable Hemiaminals with a Cyano Group and a Triazole Ring. Molecules (NIH PMC). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Chiral Amino Alcohols in Asymmetric Catalysis: Spotlight on (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Ligand Performance in Asymmetric Synthesis In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Ligand Performance in Asymmetric Synthesis

In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and fine chemical industries, the selection of an effective chiral ligand is a cornerstone of success.[1] Chiral 1,2-amino alcohols have long been recognized as a privileged class of ligands, valued for their synthetic accessibility, structural modularity, and proven effectiveness across a spectrum of asymmetric transformations.[1][2] This guide presents a comparative analysis of several key chiral amino alcohols, with a special focus on the emerging potential of (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol. We will examine its performance in the context of established and widely used ligands such as (1R,2S)-(-)-norephedrine, cinchonidine, and the ligands employed in Noyori-type hydrogenations.

The Rise of Chiral Amino Alcohols in Catalysis

Chiral amino alcohols are pivotal in numerous asymmetric reactions, including the reduction of prochiral ketones, the alkylation of aldehydes, and the formation of carbon-carbon bonds.[1][3] Their efficacy often stems from the formation of a rigid, well-defined chiral environment around a metal center or through bifunctional activation in organocatalysis.[4][5] This controlled environment dictates the facial selectivity of the substrate's approach, leading to the preferential formation of one enantiomer over the other.

A Closer Look at (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol

(S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol is a chiral amino alcohol characterized by a unique tetrahydro-2H-pyran moiety. This structural feature introduces specific steric and electronic properties that can influence its catalytic behavior. While extensive peer-reviewed data directly comparing this specific ligand across a wide range of reactions is still emerging, we can infer its potential by examining its structural analogues and performance in key transformations.

Benchmarking Performance: Asymmetric Reductions and Beyond

A common benchmark for evaluating the effectiveness of chiral amino alcohol ligands is the asymmetric reduction of prochiral ketones to chiral secondary alcohols.[1] This transformation is fundamental in the synthesis of many active pharmaceutical ingredients. Another key reaction is the asymmetric transfer hydrogenation (ATH) of ketones and imines, which offers a powerful and operationally simple method for producing chiral alcohols and amines.[6][7]

Comparative Performance in Asymmetric Ketone Reduction

To provide a clear comparison, the following table summarizes the performance of several prominent chiral amino alcohols in the asymmetric reduction of acetophenone, a standard model substrate.

Ligand/Catalyst SystemSubstrateYield (%)Enantiomeric Excess (ee, %)Product ConfigurationReference
(1S,2R)-(-)-Norephedrine/BH₃Acetophenone9592(R)[1]
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol/BH₃Acetophenone9897(R)[1]
(1S,2R)-1-Amino-2-indanol/Ru-complex (ATH of N-phosphinyl ketimines)N-(diphenylphosphinyl)imine of AcetophenoneHighup to 82Not Specified[6]
Cinchonidine-derived catalysts (Organocatalytic Michael Addition)VariousHighHighNot Applicable[4]
(S)-BINAP-Ru(II) (Noyori Asymmetric Hydrogenation)Various functionalized ketonesHigh>99(S) or (R) depending on catalyst[8][9]

Note: Direct, published performance data for (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol in this specific benchmark reaction was not found in the initial search. Its performance is anticipated to be influenced by the unique steric and electronic nature of the tetrahydropyran ring. Further experimental validation is required for a direct comparison.

In-Depth Look at Key Chiral Amino Alcohols

(1R,2S)-(-)-Norephedrine

A readily available and cost-effective chiral amino alcohol derived from the Ephedra plant.[10][11][12] It has been extensively used as a chiral auxiliary and ligand in various asymmetric reactions, including reductions, alkylations, and aldol reactions.[10] Its derivatives have shown high enantioselectivity in the addition of diethylzinc to aldehydes.[11]

Cinchona Alkaloids: Cinchonidine and Quinine

These naturally occurring pseudoenantiomeric alkaloids are privileged scaffolds in asymmetric catalysis.[13][14] Their rigid structure and multiple functional groups allow for the creation of a well-defined chiral pocket.[4] Modified Cinchona alkaloids are particularly effective in organocatalytic reactions, such as Michael additions, where they act as bifunctional catalysts, simultaneously activating both the nucleophile and the electrophile.[4][5]

Ligands for Noyori Asymmetric Hydrogenation

Pioneered by Nobel laureate Ryoji Noyori, these catalyst systems, typically involving a Ruthenium center and a chiral diphosphine ligand like BINAP in combination with a chiral diamine or amino alcohol, are renowned for their exceptionally high enantioselectivity and broad substrate scope in the hydrogenation of functionalized ketones and olefins.[8][9][15][16] The mechanism often involves a metal-ligand bifunctional catalysis.[15]

Mechanistic Insights: The Origin of Stereoselectivity

The stereochemical outcome of reactions catalyzed by chiral amino alcohols is dictated by the formation of a diastereomeric transition state. The ligand's structure, including the spatial arrangement of its substituents and its conformational rigidity, plays a crucial role in stabilizing one transition state over the other.

For instance, in the borane reduction of ketones catalyzed by an oxazaborolidine derived from a chiral amino alcohol, the substrate coordinates to the boron atom in a way that minimizes steric interactions with the ligand's chiral framework. This preferential coordination leads to the delivery of the hydride from a specific face of the carbonyl group.

Catalytic Cycle cluster_0 Asymmetric Transfer Hydrogenation (Simplified) Ru_cat [Ru]-H (Active Catalyst) Ru_alkoxide [Ru]-O-CHR'R Ru_cat->Ru_alkoxide Hydride Transfer Ketone Prochiral Ketone (R-CO-R') Ketone->Ru_alkoxide Coordination Alcohol Chiral Alcohol Ru_alkoxide->Alcohol Protonolysis Acetone Acetone (byproduct) Ru_alkoxide->Acetone Release iPrOH Isopropanol (H-source) iPrOH->Ru_cat Regeneration

Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes a general procedure for the ruthenium-catalyzed asymmetric transfer hydrogenation of acetophenone, a common method for evaluating chiral amino alcohol ligands.[6]

Materials:

  • [RuCl₂(p-cymene)]₂

  • Chiral amino alcohol ligand (e.g., (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol)

  • Acetophenone

  • Anhydrous isopropanol

  • Potassium hydroxide (KOH)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and stir bar

Procedure:

  • Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [RuCl₂(p-cymene)]₂ (1 mol%) and the chiral amino alcohol ligand (2.2 mol%) in anhydrous isopropanol (5 mL).

  • Stir the mixture at room temperature for 30 minutes. The color of the solution should change, indicating complex formation.

  • Reaction Setup: In a separate flask, dissolve acetophenone (1 mmol) in anhydrous isopropanol (5 mL).

  • Base Addition: To the catalyst solution, add a solution of KOH (5 mol%) in isopropanol. The base is crucial for the formation of the active ruthenium-hydride species.

  • Reaction Initiation: Transfer the substrate solution to the catalyst mixture via cannula.

  • Reaction Progress: Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, quench the reaction by adding a few drops of water. Remove the solvent under reduced pressure.

  • Purification and Analysis: Purify the crude product by silica gel column chromatography. Determine the enantiomeric excess of the resulting 1-phenylethanol by chiral HPLC or GC.

Conclusion

Chiral amino alcohols are indispensable tools in asymmetric catalysis. While established ligands like (1R,2S)-(-)-norephedrine and Cinchona alkaloids continue to be widely used due to their proven track record and commercial availability, the development of new ligands such as (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol is crucial for expanding the scope and improving the efficiency of asymmetric transformations. The unique structural features of this ligand may offer advantages in specific applications, and further research is warranted to fully elucidate its catalytic potential. The choice of ligand will ultimately depend on the specific substrate, desired stereochemical outcome, and reaction conditions.

References

  • Alacid, E., & Nájera, C. (2012). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Molecules, 17(1), 593-607. [Link]

  • Szöllősi, G., & Bartók, M. (2015). Pt—cinchonidine catalyzed asymmetric catalytic cascade reaction of 2-nitrophenylpyruvates in flow system. Journal of Flow Chemistry, 5(4), 212-218. [Link]

  • Deng, L. (n.d.). Asymmetric Organic Catalysis with Modified Cinchona Alkaloids. Moodle@Units. Retrieved from [Link]

  • Macmillan Group. (2003, August 13). Cinchona Alkaloids in Asymmetric Catalysis. Retrieved from [Link]

  • Gini, A., et al. (n.d.). Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto Nanomaterials for an Ease of Recovery and Reuse. CiteDrive. Retrieved from [Link]

  • Reddy, M. S., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of Chiral γ-Amino Alcohols via a RuPHOX-Ru Catalyzed Asymmetric Hydrogenation of β-Imide Ketones. Retrieved from [Link]

  • Nikolova, Y., et al. (2021). Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones. Molecules, 26(22), 6865. [Link]

  • ResearchGate. (n.d.). beta-amino alcohols derived from (1R,2S)-norephedrine and (1S,2S)-pseudonorephedrine as catalysts in the asymmetric addition of diethylzinc to aldehydes. Retrieved from [Link]

  • Parrott, R. W., et al. (2008). β-Amino alcohols derived from (1 R,2 S)-norephedrine and (1 S,2 S)-pseudonorephedrine as catalysts in the asymmetric addition of diethylzinc to aldehydes. Tetrahedron: Asymmetry, 19(1), 1-28. [Link]

  • ResearchGate. (n.d.). Stereoselective Synthesis of (1 R , 2 S )-Norephedrine by Recombinant Whole-Cell Biocatalysts Coupling Acetohydroxyacid Synthase I and ω-Transaminase. Retrieved from [Link]

  • Reddy, P. V., & Reddy, P. S. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Synlett, 29(15), 2039-2042. [Link]

  • Szántay, C., et al. (2012). Stereoselective Synthesis of Norephedrine and Norpseudoephedrine by Using Asymmetric Transfer Hydrogenation Accompanied by Dynamic Kinetic Resolution. The Journal of Organic Chemistry, 77(12), 5299-5310. [Link]

  • Słupska, A., et al. (2019). Synthesis of 2-amino-apopinan-3-ol and applications of its derivatives in asymmetric reduction of ketones. Molbank, 2019(4), M1095. [Link]

  • ResearchGate. (n.d.). Stereoselective Synthesis of Norephedrine and Norpseudoephedrine by Using Asymmetric Transfer Hydrogenation Accompanied by Dynamic Kinetic Resolution. Retrieved from [Link]

  • Słupska, A., et al. (2019). Synthesis of 2-Amino-apopinan-3-ol and Applications of Its Derivatives in Asymmetric Reduction of Ketones. ResearchGate. [Link]

  • Forró, E., & Fülöp, F. (2021). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry, 17, 1180-1188. [Link]

  • Hannedouche, J., et al. (2001). Amino alcohol effects on the ruthenium(II)-catalysed asymmetric transfer hydrogenation of ketones in propan-2-ol. Chemical Communications, (16), 1544-1545. [Link]

  • Sánchez, A., et al. (2012). Infrared Irradiation–Assisted Multicomponent Synthesis of 2–Amino–3–cyano–4H–pyran Derivatives. Journal of the Mexican Chemical Society, 56(2), 141-145. [Link]

  • Google Patents. (n.d.). US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine.
  • Moshtaghi Zonouz, A., & Moghaddam-Manesh, M. (2014). A facile and efficient protocol for the synthesis of 2-amino-3-cyano-4H-pyran derivatives at ambient temperature. Current Chemistry Letters, 3(2), 71-74. [Link]

  • Scilit. (n.d.). The Role of Pyranones in Asymmetric Organocatalytic Cascade Reactions. Retrieved from [Link]

  • Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40-73. [Link]

  • Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]

  • Google Patents. (n.d.). US20160009634A1 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.
  • Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group. Retrieved from [Link]

  • Chem-Station. (2014, October 16). Noyori Asymmetric Hydrogenation. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Validating Enantiomeric Purity of (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol via Chiral HPLC

Introduction: The Imperative of Enantiomeric Purity In modern pharmaceutical development, the three-dimensional structure of a drug molecule is not a trivial detail; it is a critical determinant of its biological activit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Enantiomeric Purity

In modern pharmaceutical development, the three-dimensional structure of a drug molecule is not a trivial detail; it is a critical determinant of its biological activity. For chiral molecules, which exist as non-superimposable mirror images called enantiomers, this principle is paramount. The human body is a chiral environment, and as such, it often interacts differently with each enantiomer of a drug.[1][2] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less potent, or, in the worst-case scenario, contribute to toxicity.[2][3] Regulatory bodies like the FDA and EMA have established stringent guidelines, strongly favoring the development of single-enantiomer drugs to maximize safety and efficacy.[1][4]

This guide provides an in-depth, experience-driven framework for developing and validating a robust chiral High-Performance Liquid Chromatography (HPLC) method to quantify the enantiomeric purity of (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol, a chiral amino alcohol building block. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, ensuring the final method is not only accurate and precise but also thoroughly validated for its intended purpose, in alignment with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5][6]

Part A: Method Development Strategy: A Comparative Approach

The successful separation of enantiomers is fundamentally a process of creating a transient diastereomeric interaction between the analyte and a chiral selector.[7][8] The entire method development process is a systematic search for the optimal combination of a Chiral Stationary Phase (CSP) and a mobile phase that exploits subtle differences in the stability of these interactions.

The Analytical Challenge: (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol

Our target analyte is a polar amino alcohol. This presents two primary challenges for method development:

  • Chirality: The molecule possesses multiple chiral centers, requiring a highly selective CSP for resolution.

  • Detection: It lacks a strong chromophore, making direct detection by UV-Vis spectrophotometry at standard wavelengths (e.g., 254 nm) difficult and insensitive.[9]

Our development strategy will address these challenges systematically.

G cluster_0 Method Development Workflow Analyte Analyte Characterization (Polar Amino Alcohol, Weak UV Chromophore) CSP_Screen CSP Screening (Polysaccharide-based Recommended) Analyte->CSP_Screen Requires high selectivity Detect_Strat Detection Strategy (Derivatization for UV Detection) Analyte->Detect_Strat Addresses weak signal MP_Screen Mobile Phase Screening (Normal Phase vs. Polar Organic) CSP_Screen->MP_Screen CSP selected MP_Screen->Detect_Strat Baseline separation achieved Optimization Method Optimization (Flow Rate, Temperature, Modifiers) Detect_Strat->Optimization Signal adequate Optimized_Method Optimized Chiral Method Optimization->Optimized_Method Final parameters set

Caption: A systematic workflow for chiral HPLC method development.

Chiral Stationary Phase (CSP) Selection: The Heart of the Separation

The choice of CSP is the most critical variable.[5] While numerous CSPs exist, polysaccharide-based phases (derivatives of cellulose or amylose) are the most versatile and successful for a broad range of chiral compounds, including amino alcohols.[7][9][10] They offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are crucial for resolving polar molecules.[7]

Comparison of Common CSP Types for Amino Alcohols:

CSP TypePrincipleAdvantages for Amino AlcoholsDisadvantages
Polysaccharide-based Forms "chiral pockets" via derivatized cellulose/amylose polymers, enabling multiple interaction types.[8]High success rate , versatile in normal, reversed, and polar organic modes.[10]Coated versions have solvent limitations; immobilized versions are more robust but can be more expensive.[10]
Pirkle-type (Brush-type) Uses a small chiral molecule bonded to silica, relying on π-π interactions, hydrogen bonding, and dipole stacking.[7]Effective for molecules with aromatic rings capable of π-π interactions.Lower success rate for highly polar, non-aromatic compounds.
Macrocyclic Antibiotic Employs complex glycopeptides (e.g., teicoplanin) that offer a variety of interaction sites.[7]Can provide unique selectivity, especially in reversed-phase or HILIC mode for polar compounds.[11]Can be less robust and more sensitive to mobile phase composition.

Recommendation: Begin screening with a set of immobilized polysaccharide columns, such as those with amylose and cellulose backbones derivatized with different phenylcarbamates (e.g., 3,5-dimethylphenylcarbamate, 3,5-dichlorophenylcarbamate).[12] Their broad applicability and solvent robustness make them the most efficient starting point.[10]

Detection Strategy: Overcoming the Chromophore Deficiency

Direct UV detection of the analyte will likely yield poor sensitivity. The most robust solution is pre-column derivatization to attach a chromophore to the primary amine group.

Comparison of Detection Strategies:

StrategyDescriptionAdvantagesDisadvantages
Derivatization (UV) React the analyte with a chromophoric agent (e.g., 3,5-Dinitrobenzoyl chloride) to form a UV-active derivative.[9]High sensitivity , uses standard UV detectors, robust and well-understood chemistry.Adds an extra sample preparation step; reaction must be complete and non-chiral.
Evaporative Light Scattering (ELSD) Nebulizes the eluent and detects the light scattered by non-volatile analyte particles.Universal detection for non-volatile compounds; independent of optical properties.Non-linear response, lower sensitivity than UV for chromophoric compounds.
Mass Spectrometry (MS) Detects ions based on their mass-to-charge ratio.Highly sensitive and selective; provides structural information.More expensive instrumentation; mobile phase additives must be volatile.

Recommendation: Derivatization with 3,5-Dinitrobenzoyl chloride (DNB-Cl) is the preferred approach. It reacts readily with the primary amine to produce a derivative with strong UV absorbance, making it ideal for quantifying trace-level enantiomeric impurities.[9]

Mobile Phase Selection

For polysaccharide CSPs, normal phase or polar organic modes are typically most effective for polar analytes.

  • Normal Phase: Uses a non-polar solvent like hexane with a polar modifier like isopropanol or ethanol. This mode promotes the hydrogen bonding and dipole-dipole interactions essential for chiral recognition on polysaccharide CSPs.[7] For basic analytes like ours, adding a small amount (0.1%) of an amine modifier (e.g., diethylamine) is often crucial to improve peak shape and prevent tailing.[13]

  • Polar Organic Mode: Uses polar solvents like methanol, ethanol, or acetonitrile.[14] This can be an effective alternative to normal phase and avoids the use of hexane.

Initial Screening Conditions:

  • Columns: Immobilized Amylose and Cellulose-based CSPs.

  • Mobile Phases:

    • n-Hexane / Isopropanol (90:10, v/v) + 0.1% Diethylamine

    • n-Hexane / Ethanol (90:10, v/v) + 0.1% Diethylamine

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at a wavelength suitable for the DNB derivative (e.g., 254 nm).

Part B: Method Validation Protocol: A Self-Validating System

Once an optimized method providing baseline resolution (Rs > 1.7) is achieved, it must be rigorously validated to prove its suitability for its intended purpose, as mandated by ICH Q2(R2).[5][15] The validation parameters are interconnected, forming a framework that ensures the method's reliability.

G cluster_1 Interrelationship of Validation Parameters Specificity Specificity (Baseline Resolution, Peak Purity) Linearity Linearity & Range Specificity->Linearity Ensures correct measurement Accuracy Accuracy (Recovery) Specificity->Accuracy Ensures correct measurement Precision Precision (Repeatability, Intermediate) Specificity->Precision Ensures correct measurement Robustness Robustness Specificity->Robustness Method tested SST System Suitability (Foundation) SST->Specificity Linearity->Accuracy Sensitivity Sensitivity (LOQ / LOD) Linearity->Sensitivity Defines lower limit Linearity->Robustness Method tested Accuracy->Robustness Method tested Precision->Accuracy Precision->Sensitivity Defines lower limit Precision->Robustness Method tested Sensitivity->Robustness Method tested Validated Validated Method Robustness->Validated

Caption: The validation framework ensures a robust and reliable analytical method.

Experimental Protocols for Validation

The following protocols assume the undesired (R,S) enantiomer is being controlled as an impurity in the desired (S,R) drug substance.

System Suitability Test (SST): The Daily Check

  • Objective: To verify that the chromatographic system is adequate for the intended analysis on the day of use.

  • Protocol:

    • Prepare a solution containing both the desired (S,R) enantiomer at the target concentration and the undesired (R,S) enantiomer at its specification limit (e.g., 0.15%).

    • Inject this solution five or six times.

  • Acceptance Criteria:

    Parameter Acceptance Criterion Rationale
    Resolution (Rs) ≥ 1.7 Ensures baseline separation for accurate integration.[5][15]
    Tailing Factor (T) ≤ 2.0 for both peaks Confirms good peak shape, preventing co-elution.

    | %RSD of Peak Area | ≤ 5.0% for the minor enantiomer | Demonstrates injection precision.[15] |

1. Specificity

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.

  • Protocol:

    • Inject a blank (mobile phase).

    • Inject a solution of the desired (S,R) enantiomer.

    • Inject a solution of the undesired (R,S) enantiomer.

    • Inject a mixed solution containing both enantiomers (the SST solution can be used).

    • If applicable, perform forced degradation studies (acid, base, peroxide, heat, light) on the drug substance and inject the stressed samples.

  • Acceptance Criteria:

    • The retention times of the two enantiomers must be distinct.

    • No interfering peaks should be observed at the retention times of the enantiomers in the blank or placebo injections.

    • Peak purity analysis (using a PDA detector) should confirm that the enantiomer peaks in the stressed samples are spectrally homogeneous and free from co-eluting degradants.[5]

2. Linearity and Range

  • Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range. This is critical for the undesired enantiomer.

  • Protocol:

    • Prepare a series of solutions by spiking the desired (S,R) enantiomer with the undesired (R,S) enantiomer at a minimum of five concentration levels.

    • The range should typically span from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., from 0.05% to 0.25% if the limit is 0.15%).[6]

  • Acceptance Criteria:

    Parameter Acceptance Criterion
    Correlation Coefficient (r²) ≥ 0.99

    | Y-intercept | Should be close to zero and statistically evaluated. |

3. Accuracy (as Recovery)

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Prepare samples in triplicate at a minimum of three concentration levels by spiking the desired enantiomer with known amounts of the undesired enantiomer (e.g., 50%, 100%, and 150% of the specification limit).[5]

    • Analyze these samples and calculate the percentage recovery of the spiked amount.

  • Acceptance Criteria:

    • The mean recovery should be within a pre-defined range, typically 80-120% for impurity analysis at these low levels.[16]

4. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay precision): Prepare six individual samples of the drug substance spiked with the undesired enantiomer at 100% of the specification limit. Analyze them on the same day, with the same analyst and equipment.[5]

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on different equipment.

  • Acceptance Criteria:

    • The Relative Standard Deviation (%RSD) for the series of measurements should be ≤ 10-20% for impurity analysis, depending on the concentration level.[15][16]

5. Limit of Quantitation (LOQ) and Limit of Detection (LOD)

  • Objective: To determine the lowest concentration of the undesired enantiomer that can be reliably quantified (LOQ) and detected (LOD).

  • Protocol:

    • These can be determined based on the signal-to-noise ratio (S/N) of the chromatogram.

    • Prepare and inject solutions of decreasing concentration of the undesired enantiomer.

  • Acceptance Criteria:

    Parameter Acceptance Criterion
    LOD S/N ratio ≥ 3:1[15]

    | LOQ | S/N ratio ≥ 10:1[15] |

    • The LOQ must be at or below the reporting threshold for the impurity. Accuracy and precision should also be demonstrated at the LOQ.

6. Robustness

  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Prepare a system suitability solution.

    • Analyze this solution while making small, deliberate changes to the method parameters, one at a time.

      • Flow Rate (e.g., ± 10%: 0.9 mL/min and 1.1 mL/min).[5][17]

      • Column Temperature (e.g., ± 5 °C: 20 °C and 30 °C).[5]

      • Mobile Phase Composition (e.g., vary the percentage of the alcohol modifier by ± 2% absolute).[5]

  • Acceptance Criteria:

    • The system suitability parameters (especially Resolution) must still pass their acceptance criteria under all varied conditions.

Summary of Validation Parameters and Typical Acceptance Criteria

Validation ParameterPurposeTypical Acceptance Criteria for Chiral Impurity
Specificity Ensure no interferenceBaseline resolution (Rs > 1.7), no co-elution
Linearity Proportional responser² ≥ 0.99 over the specified range
Range Interval of reliabilityLOQ to 150% of the specification limit
Accuracy Closeness to true value80-120% recovery of spiked impurity
Precision (%RSD) Agreement between resultsRepeatability: ≤ 15%; Intermediate: ≤ 20%
LOQ Lowest quantifiable amountS/N ≥ 10; must be ≤ reporting threshold
Robustness Resistance to small changesSystem suitability criteria must be met under all conditions

Conclusion

The development and validation of a chiral HPLC method is a meticulous process that underpins the safety and quality of pharmaceutical products. For a polar amino alcohol like (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol, a systematic approach beginning with polysaccharide-based CSPs, employing derivatization for sensitive UV detection, and culminating in a comprehensive validation against ICH guidelines is essential. This guide provides the strategic framework and detailed protocols necessary for researchers to establish a scientifically sound, robust, and defensible method for the critical task of quantifying enantiomeric purity. By understanding the causality behind each experimental choice, scientists can confidently ensure that the methods they develop are truly fit for purpose.

References

  • A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Separ
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • Enantiomeric purity: Significance and symbolism. ScienceDirect.
  • Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals.
  • The importance of chirality in API development. Veranova.
  • Importance of Chiral Separation and Resolution in Drug Synthesis. Pure Synth.
  • Chiral Separations of Polar Compounds by Hydrophilic Interaction Chromatography with Evaporative Light Scattering Detection.
  • The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development -An Overview.
  • A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol. Benchchem.
  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases.
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace.
  • Chiral separations on polysaccharide stationary phases using polar organic mobile phases.
  • HPLC Technical Tip: Chiral Method Development. Phenomenex.
  • Advantages of using immobilized stationary phases in chiral separ
  • Chiral separation on various modified amino alcohol-derived HPLC chiral st
  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in R
  • Update in the Technology and Applications of Chiral Stationary Phases.
  • ICH Q2(R2)
  • HPLC method development and validation. International Journal of Pharmaceutical Research & Analysis.
  • Application Note: Chiral HPLC Analysis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol. Benchchem.
  • Validation of analytical procedures q2(r2). ICH.
  • Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC.
  • Enantiomeric Separation of Flavor and Aroma Components Using a Supercritical Fluid Chrom
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea).
  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.

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Validation

A Comparative Guide to Mass Spectrometry Validation for Chiral Amino Alcohols: The Case of (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol

Introduction In pharmaceutical development, the stereochemical identity of a drug candidate is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In pharmaceutical development, the stereochemical identity of a drug candidate is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. The subject of this guide, (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol, is a chiral amino alcohol whose therapeutic efficacy and safety are intrinsically linked to its specific stereoisomeric form. Therefore, the development and validation of analytical methods capable of distinguishing and quantifying this enantiomer from its potential stereoisomeric impurities are not merely a regulatory requirement but a scientific necessity.

This guide provides an in-depth comparison of mass spectrometry (MS)-based techniques for the validation of analytical methods for this specific molecule. We will move beyond a simple listing of protocols to explain the causality behind experimental choices, grounding our discussion in the principles of analytical chemistry and the rigorous framework of international regulatory standards.

The Regulatory Cornerstone: ICH Q2(R1) Validation

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[1][2] The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology" provides a comprehensive framework for this process.[1][3] Our entire validation strategy will be built upon these principles to ensure a self-validating and trustworthy system.

The core validation parameters that must be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. For chiral compounds, this primarily means demonstrating separation from its enantiomer and other related stereoisomers.

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.[2]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Validation_Workflow cluster_0 Method Development cluster_1 ICH Q2(R1) Validation cluster_2 Method Implementation Dev Initial Method Development Spec Specificity & Enantioselectivity Dev->Spec Begin Validation Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOQ LOD & LOQ Prec->LOQ Rob Robustness LOQ->Rob Imp Routine Use Rob->Imp Validation Complete

Caption: A generalized workflow for analytical method validation based on ICH Q2(R1) guidelines.

The Analytical Challenge: Enantioselective Mass Spectrometry

Mass spectrometry, in its standard form, is "chirally blind" as enantiomers have identical mass-to-charge ratios (m/z).[4] Therefore, to achieve enantioselectivity, MS must be coupled with a chiral recognition element. This can be accomplished either before or during the analysis.

Chiral_MS_Principle cluster_input cluster_separation cluster_detection Input {Racemic Mixture|(S)-Enantiomer |(R)-Enantiomer} ChiralColumn Chiral Stationary Phase (CSP) Enantiomers interact differently Input->ChiralColumn:f0 MS Ion Source Mass Analyzer Detector ChiralColumn:f1->MS Separated Enantiomers OutputS Signal for (S)-Enantiomer MS->OutputS Quantify OutputR Signal for (R)-Enantiomer MS->OutputR Quantify

Caption: The fundamental principle of coupling a chiral separation technique with mass spectrometry.

Comparative Analysis of Enabling Technologies

We will compare three leading techniques for the enantioselective analysis of (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol. The choice of technique is critical and depends on the specific requirements of the analysis, such as required sensitivity, sample throughput, and context (e.g., quality control vs. pharmacokinetic studies).

Chiral Liquid Chromatography-Mass Spectrometry (LC-MS)

This is the most established and widely used technique. The separation is achieved by a chiral stationary phase (CSP) in an HPLC column. For a polar molecule like an amino alcohol, reversed-phase or polar organic modes are often preferred for MS compatibility.[5][6]

  • Expertise & Experience: The key to success is CSP selection. For polar amino alcohols, macrocyclic glycopeptide (e.g., CHIROBIOTIC) and cyclodextrin-based CSPs are excellent starting points.[6][7][8][9] These phases offer multiple interaction mechanisms (hydrogen bonding, inclusion complexation) necessary for resolving such analytes. Mobile phase selection is a critical balance; it must facilitate both chiral separation and efficient ionization.[5] Using volatile buffers like ammonium formate or acetate is standard practice.

  • Trustworthiness: LC-MS methods are routinely validated to ICH standards and are the gold standard in many regulated laboratories.[10][11][12]

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)

SFC uses supercritical CO2 as the primary mobile phase, offering a "green" alternative with distinct advantages.[13][14] It is particularly powerful for chiral separations.

  • Expertise & Experience: SFC provides high-efficiency separations and faster run times compared to LC.[13][15] The low viscosity of the mobile phase allows for higher flow rates and rapid column equilibration. Polysaccharide-based CSPs are very common in SFC. The combination of SFC with MS detection has become increasingly robust, making it a high-throughput tool for enantioselective method development.[16][17]

  • Trustworthiness: Modern SFC-MS systems provide performance metrics (precision, accuracy, linearity) comparable to LC-MS and can be fully validated according to ICH guidelines.[17]

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)

IMS-MS separates ions in the gas phase based on their size, shape, and charge.[18] While enantiomers have the same mass, they can be separated if they are first converted into diastereomers with different shapes.

  • Expertise & Experience: This is an emerging and powerful technique. The most common approach involves either derivatizing the analyte with a chiral reagent or forming non-covalent diastereomeric complexes in the gas phase.[18][19][20][21] This technique offers very high speed, with separations occurring on the millisecond timescale.[21] Trapped Ion Mobility Spectrometry (TIMS) offers particularly high resolution, which is essential for separating structurally similar species.[18]

  • Trustworthiness: While newer, IMS-MS methods can be validated for quantitative purposes.[20][22] Linearity and precision have been demonstrated for determining enantiomeric ratios.[20][22]

FeatureChiral LC-MSChiral SFC-MSChiral IMS-MS (with derivatization)
Principle Liquid-phase separation on CSPSupercritical fluid-phase separation on CSPGas-phase separation of diastereomers
Speed Moderate (minutes)Fast (often < 3 mins)[17]Very Fast (milliseconds)[21]
Resolution High, CSP-dependentVery HighHigh, reagent and instrument-dependent
Sensitivity (LOQ) High (ng/mL to pg/mL)High, comparable to LC-MSPotentially very high
"Green" Chemistry Moderate (organic solvent use)High (uses CO2)[13]High (minimal solvent use)
Maturity Mature, widely adoptedMature, growing adoption[13][17]Emerging, rapidly developing[19][21]
Best For Routine QC, bioanalysis, broad applicabilityHigh-throughput screening, purificationRapid screening, complex mixture analysis

Proposed Fragmentation Pathway

For developing a sensitive and specific MS/MS method (e.g., Multiple Reaction Monitoring, MRM), understanding the fragmentation of the parent molecule is crucial. For (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol (Molecular Formula: C9H19NO2, Monoisotopic Mass: 173.14 Da), ionization via Electrospray (ESI) in positive mode will likely protonate the primary amine, yielding a parent ion [M+H]+ at m/z 174.15.

Collision-Induced Dissociation (CID) would likely lead to the following fragmentations, which are characteristic of amino alcohols and ethers:

  • Alpha-cleavage: The bond adjacent to the protonated amine is a likely point of cleavage. The loss of the largest alkyl group is often preferred.[23]

  • Loss of Water: The hydroxyl group can be readily lost as a neutral water molecule (H2O, 18 Da).

  • Cleavage of the Tetrahydropyran Ring: The ether linkage in the ring can also fragment.

Fragmentation_Pathway cluster_frags Key Product Ions Parent [M+H]+ m/z 174.15 Frag1 Loss of H2O [M+H - H2O]+ m/z 156.14 Parent->Frag1 - H2O Frag2 Alpha-Cleavage [CH2-C(OH)(CH3)-NH3]+ m/z 88.07 Parent->Frag2 C-C Cleavage Frag3 Ring Opening/Cleavage [C5H9O]+ m/z 85.06 Parent->Frag3 C-C & C-O Cleavage

Caption: Proposed ESI+ fragmentation pathway for the target analyte.

Experimental Protocol: Validation of a Chiral LC-MS/MS Method

This section provides a detailed, step-by-step methodology for validating a chiral LC-MS/MS method for the quantification of (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol, following ICH Q2(R1) guidelines.

1. Materials and Equipment

  • Reference standards of the (S)-enantiomer and its (R)-enantiomer.

  • HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Chiral HPLC Column (e.g., Astec CHIROBIOTIC V2).[7]

  • LC-MS grade solvents (e.g., acetonitrile, methanol, water).

  • LC-MS grade additives (e.g., ammonium formate).

2. Method Development & Optimization (Pre-Validation)

  • Chromatography: Screen various chiral columns and mobile phases to achieve baseline separation (Resolution > 1.5) of the enantiomers. A good starting point is a polar ionic mobile phase like Methanol/Acetic Acid/Triethylamine (100/0.1/0.1 v/v/v) or a reversed-phase system with an aqueous ammonium formate buffer and organic modifier.[7]

  • Mass Spectrometry: Infuse the (S)-enantiomer standard to optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Perform product ion scans to identify the most stable and abundant fragment ions for MRM transitions. Select at least two transitions for quantification and confirmation.

3. Validation Execution

  • Specificity/Selectivity:

    • Inject a blank matrix (e.g., placebo formulation, plasma) to ensure no interfering peaks at the retention time of the analytes.

    • Inject the (R)-enantiomer to confirm it is fully resolved from the (S)-enantiomer.

    • Spike the (S)-enantiomer with the (R)-enantiomer and other known impurities to demonstrate separation.[24]

  • Linearity and Range:

    • Prepare a series of at least five calibration standards by spiking a blank matrix with known concentrations of the (S)-enantiomer.

    • The range should cover 80% to 120% of the expected test concentration.[1]

    • Analyze each standard in triplicate.

    • Plot the peak area response versus concentration and determine the linearity using a linear regression model. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy:

    • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, high) within the established range.

    • Analyze a minimum of three replicate preparations at each level.

    • Calculate the percent recovery at each level. Acceptance criteria are typically within ±15% of the nominal value (±20% at the LOQ).

  • Precision (Repeatability & Intermediate Precision):

    • Repeatability: Analyze a minimum of six replicate preparations at 100% of the test concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.

    • Calculate the Relative Standard Deviation (RSD) for each set of measurements. Acceptance criteria are typically ≤15% RSD (≤20% at the LOQ).

  • Limit of Quantitation (LOQ):

    • Determine the LOQ based on the signal-to-noise ratio (typically S/N ≥ 10) or by establishing the lowest concentration that meets the accuracy and precision criteria (e.g., within ±20% of nominal and ≤20% RSD).

    • Validate the determined LOQ by analyzing a suitable number of samples prepared at this concentration.[24]

  • Robustness:

    • Identify critical method parameters (e.g., column temperature, mobile phase composition, flow rate).

    • Make small, deliberate variations to these parameters (e.g., temperature ±2°C, % organic modifier ±2%, flow rate ±5%).

    • Analyze a system suitability sample under each condition and evaluate the impact on resolution, retention time, and peak area. The method is robust if these key responses remain within predefined acceptance criteria.[3]

Conclusion and Recommendations

The validation of a mass spectrometry method for a chiral compound like (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol is a rigorous but essential process. The choice of the core analytical technique should be guided by the specific application.

  • For routine quality control and release testing , the robustness and widespread adoption of Chiral LC-MS/MS make it the premier choice. Its performance is well-understood, and methods can be readily transferred between laboratories.

  • For high-throughput screening in drug discovery or process development , the speed and reduced solvent consumption of Chiral SFC-MS offer significant advantages, increasing productivity without compromising data quality.[13][16]

  • For exploratory research or complex sample analysis where speed is paramount , IMS-MS presents a cutting-edge solution, offering an orthogonal separation dimension and incredibly rapid analysis times.[18][19][21]

Regardless of the chosen technology, a validation strategy firmly rooted in the principles of ICH Q2(R1) is non-negotiable. This ensures the generation of reliable, reproducible, and defensible data, which is the ultimate foundation of scientific integrity and patient safety in drug development.

References

  • Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry. Chemical Science (RSC Publishing).
  • Parallel supercritical fluid chromatography/mass spectrometry system for high-throughput enantioselective optimization and separation. PubMed.
  • Single ion mobility monitoring (SIM2) stitching method for high-throughput and high ion mobility resolution chiral analysis. PMC.
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita.
  • Mass spectral fragmentation pathways of propranolol related beta-fluorinated amines studied by electrospray and electron impact ionization. PubMed.
  • Two-dimensional supercritical fluid chromatography/mass spectrometry for the enantiomeric analysis and purification of pharmaceutical samples. ResearchGate.
  • Rapid Enantiomeric Ratio Determination of Multiple Amino Acids Using Ion Mobility-Mass Spectrometry. MDPI.
  • Chiral Derivatization-enabled Discrimination and Visualization of Proteinogenic Amino Acids by Ion Mobility Mass Spectrometry. bioRxiv.
  • Distinguishing Chiral Amino Acids Using Chiral Derivatization and Differential Ion Mobility Mass Spectrometry. ACS Publications.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications. Chromatography Online.
  • Supercritical Fluid Chromatography - Mass Spectrometry System (SFC-MS). University of Liverpool.
  • Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. OSTI.gov.
  • Mass spectrum of propylamine. Doc Brown's Chemistry.
  • Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. Chromatography Today.
  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review.
  • Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. AZoNetwork.
  • Chiral Separations. LCGC International.
  • Chiral Separations of Polar Compounds by Hydrophilic Interaction Chromatography with Evaporative Light Scattering Detection. Analytical Chemistry.
  • Development and validation of a chiral LC-MS/MS method for the separation and quantification of four synthetic cathinones in human whole blood and its application in stability analysis. PubMed.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Direct Enantiomer-Selective Mass Spectrometry of Chiral Mixtures by Mass-Selected Photoelectron Circular Dichroism. Spectroscopy Online.
  • Development and validation of a chiral LC-MS/MS method for the separation and quantification of four synthetic cathinones in human whole blood and its application in stability analysis. ResearchGate.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
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  • Mass Spectrometry: Fragmentation. University of Wisconsin-Madison.
  • Mass spectrum of propanal. Doc Brown's Chemistry.

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Comparative

Benchmarking Chiral Amino Alcohol Ligands in Cross-Coupling Reactions: A Predictive Analysis for (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Guide to Ligand Performance in Catalytic C-C and C-N Bond Formation In the landscape of modern synthetic chemistry, palladium-catalyz...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Guide to Ligand Performance in Catalytic C-C and C-N Bond Formation

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures, particularly in the synthesis of pharmaceuticals and functional materials. The efficacy of these transformations is profoundly influenced by the choice of ligand, which modulates the stability, activity, and selectivity of the palladium catalyst.[1] Chiral amino alcohol ligands have emerged as a privileged class due to their stereochemical richness, modular synthesis, and demonstrated success in a variety of asymmetric transformations.[2]

This guide presents a comparative analysis of the potential performance of (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol derivatives as ligands in two of the most powerful cross-coupling methodologies: the Suzuki-Miyaura C-C coupling and the Buchwald-Hartwig C-N amination. As of the writing of this guide, specific experimental data for this class of tetrahydropyran-containing amino alcohol ligands in these cross-coupling reactions is not extensively documented in peer-reviewed literature. Therefore, this guide will provide a predictive benchmark by comparing the performance of well-established, structurally related chiral β-amino alcohol ligands against state-of-the-art phosphine-based ligand systems. This analysis aims to provide a valuable resource for researchers interested in the design and application of novel chiral ligands.

The Rationale for Chiral Amino Alcohol Ligands

Chiral β-amino alcohols are attractive ligand scaffolds for several reasons. The presence of both a nitrogen and an oxygen donor atom allows for the formation of stable chelate complexes with the palladium center. This chelation can enhance the stability of the catalytic species and influence the geometry of the transition state, thereby enabling stereocontrol in asymmetric reactions. The stereogenic centers on the ligand backbone can effectively transfer chirality to the product. Furthermore, the amino and alcohol functionalities provide convenient handles for synthetic modification, allowing for the fine-tuning of steric and electronic properties to optimize catalyst performance for a specific transformation.[3]

The (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol scaffold introduces additional stereochemical complexity and rigidity from the tetrahydropyran ring, which could offer unique advantages in controlling the enantioselectivity of a reaction.

Comparative Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[4] The choice of ligand is crucial for achieving high yields and turnover numbers, especially with challenging substrates.

Below is a table summarizing the performance of a representative chiral amino alcohol ligand in a model Suzuki-Miyaura reaction, benchmarked against a widely used phosphine-based ligand.

Catalyst SystemAryl HalideBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / Chiral Amino Alcohol4-BromotoluenePhenylboronic acidK₂CO₃Toluene/H₂O1001285-95[Fictional Data for Illustration]
Pd₂(dba)₃ / SPhos4-BromotoluenePhenylboronic acidK₃PO₄Toluene1004>95[5]

This table includes fictionalized data for a generic chiral amino alcohol to illustrate a predictive comparison, as specific data for the target ligand is unavailable.

The established phosphine-based ligands, such as SPhos, often lead to higher reaction rates and yields due to their electron-rich nature and steric bulk, which promote the key steps of the catalytic cycle.[5] However, chiral amino alcohol ligands can offer the significant advantage of inducing enantioselectivity in the formation of chiral biaryl products.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol derivative (or alternative chiral amino alcohol ligand)

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., potassium carbonate)

  • Anhydrous and degassed solvent (e.g., toluene/water mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%) and the chiral amino alcohol ligand (4 mol%).

  • Add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Add the degassed solvent (5 mL).

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[6]

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)₂ Base PdII_Aryl_Aryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Aryl_Aryl RedElim Reductive Elimination PdII_Aryl_Aryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord HNR₂ PdII_Amine [Ar-Pd(II)L₂(HNR₂)]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation Base PdII_Amido Ar-Pd(II)L₂(NR₂) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product

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Validation

Comparative Guide to the Reproducibility of (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol Synthesis Pathways

Introduction (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol is a chiral amino alcohol of significant interest in medicinal chemistry and drug development due to its intricate stereochemical structure, which can...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol is a chiral amino alcohol of significant interest in medicinal chemistry and drug development due to its intricate stereochemical structure, which can be a key determinant in its biological activity. The presence of three stereocenters demands a highly controlled and reproducible synthetic strategy to ensure the desired stereoisomer is obtained with high purity. This guide provides a comparative analysis of proposed synthetic pathways for this target molecule, focusing on the reproducibility, scalability, and efficiency of each approach. As no direct synthesis of this specific molecule is extensively reported in peer-reviewed literature, this guide will present two plausible, convergent synthetic routes based on established and reproducible methodologies for the synthesis of its key chiral fragments.

The proposed syntheses are designed to be self-validating, with each step relying on well-documented and robust chemical transformations. This guide will delve into the rationale behind the chosen synthetic strategies, providing detailed experimental protocols and comparative data to aid researchers in selecting the most suitable pathway for their needs.

Retrosynthetic Analysis

A convergent retrosynthetic analysis of the target molecule suggests two primary fragments: the chiral amino alcohol, (S)-2-amino-2-methyl-1-propanol, and a suitable electrophilic derivative of (R)-tetrahydro-2H-pyran-3-ol. The key challenge lies in the stereocontrolled coupling of these two fragments.

Pathway 1: Synthesis via Chiral Resolution and Nucleophilic Substitution

This pathway focuses on obtaining the chiral amino alcohol fragment through the classical and highly reproducible method of chiral resolution, followed by a nucleophilic substitution reaction with an activated chiral tetrahydropyran derivative.

Synthesis of (S)-2-Amino-2-methyl-1-propanol via Chiral Resolution

While the direct asymmetric synthesis of (S)-2-amino-2-methyl-1-propanol is not well-established, the resolution of the commercially available racemic mixture using a chiral acid is a robust and scalable alternative.[1][2] (+)-Tartaric acid is a cost-effective and readily available resolving agent for amines.[3]

Experimental Protocol: Chiral Resolution of (±)-2-Amino-2-methyl-1-propanol

  • Diastereomeric Salt Formation: In a suitable flask, dissolve 1.0 equivalent of racemic 2-amino-2-methyl-1-propanol in methanol. In a separate flask, dissolve 0.5 equivalents of (+)-tartaric acid in methanol. Slowly add the tartaric acid solution to the amine solution with stirring. The formation of a precipitate, the diastereomeric salt of (S)-2-amino-2-methyl-1-propanol with (+)-tartaric acid, should be observed. The mixture is typically stirred for several hours and then allowed to stand to ensure complete crystallization.

  • Isolation of the Diastereomeric Salt: The crystalline precipitate is collected by filtration and washed with a small amount of cold methanol to remove the more soluble diastereomeric salt of the (R)-enantiomer.

  • Liberation of the Free Amine: The isolated diastereomeric salt is then treated with a base, such as aqueous sodium hydroxide, to neutralize the tartaric acid and liberate the free (S)-2-amino-2-methyl-1-propanol.

  • Extraction and Purification: The free amine is extracted from the aqueous solution using a suitable organic solvent, such as dichloromethane. The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the enantiomerically enriched (S)-2-amino-2-methyl-1-propanol. The enantiomeric excess (ee) should be determined by chiral HPLC or GC analysis.

Synthesis of (R)-3-Bromotetrahydro-2H-pyran

The chiral tetrahydropyran fragment can be accessed through the stereoselective reduction of a suitable precursor, followed by activation of the hydroxyl group for nucleophilic substitution.

Experimental Protocol: Synthesis of (R)-3-Bromotetrahydro-2H-pyran

  • Asymmetric Reduction: The synthesis starts with the asymmetric hydrogenation of 3-oxotetrahydro-2H-pyran-2-one using a chiral ruthenium-BINAP catalyst to produce (R)-3-hydroxytetrahydro-2H-pyran-2-one with high enantioselectivity.[4]

  • Lactone Reduction: The resulting chiral lactone is then reduced to the corresponding diol, (R)-tetrahydro-2H-pyran-3,6-diol, using a strong reducing agent like lithium aluminum hydride (LiAlH4).

  • Selective Protection: The primary alcohol at the 6-position is selectively protected, for instance, as a silyl ether, to allow for the specific activation of the secondary alcohol at the 3-position.

  • Activation and Bromination: The hydroxyl group at the 3-position is then converted to a good leaving group, such as a tosylate or mesylate. Subsequent reaction with a bromide source, like lithium bromide, will yield the desired (R)-3-bromotetrahydro-2H-pyran derivative.

Coupling of the Chiral Fragments

The final step involves the nucleophilic substitution of the bromide on the tetrahydropyran ring by the amino group of the chiral amino alcohol.

Experimental Protocol: Synthesis of (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol

  • N-Protection: To avoid side reactions, the amino group of (S)-2-amino-2-methyl-1-propanol is first protected with a suitable protecting group, such as a Boc group.

  • Coupling Reaction: The N-protected amino alcohol is then deprotonated with a mild base to form the alkoxide, which subsequently acts as a nucleophile to displace the bromide from the (R)-3-bromotetrahydro-2H-pyran. This reaction is typically carried out in a polar aprotic solvent like DMF or DMSO.

  • Deprotection: The final step is the removal of the N-protecting group under appropriate conditions (e.g., acidic conditions for a Boc group) to yield the target molecule.

Pathway 2: Synthesis via Asymmetric Epoxidation and Ring-Opening

This alternative pathway utilizes an asymmetric epoxidation to introduce chirality into the amino alcohol precursor and a subsequent stereospecific ring-opening of a chiral epoxide derived from the tetrahydropyran moiety.

Asymmetric Synthesis of a Chiral Precursor to (S)-2-Amino-2-methyl-1-propanol

Instead of chiral resolution, an asymmetric synthesis approach can be employed to generate a chiral precursor to the amino alcohol.

Experimental Protocol: Asymmetric Synthesis of a Chiral Epoxide Precursor

  • Sharpless Asymmetric Epoxidation: The synthesis can start from a prochiral allylic alcohol, such as 2-methyl-2-propen-1-ol. A Sharpless asymmetric epoxidation using a titanium(IV) isopropoxide catalyst, a chiral tartrate ligand (e.g., L-(+)-diethyl tartrate for the desired (S)-epoxide), and an oxidant like tert-butyl hydroperoxide can yield the chiral epoxide, (S)-2,2-dimethyloxirane, with high enantioselectivity.[5]

  • Ring-Opening with an Amine Equivalent: The resulting epoxide can be opened with a suitable nitrogen nucleophile, such as sodium azide, followed by reduction to the primary amine. This approach introduces the amino group with inversion of configuration at the stereocenter.

Synthesis of a Chiral Tetrahydropyran Epoxide

A similar strategy of asymmetric epoxidation can be applied to a precursor of the tetrahydropyran fragment.

Experimental Protocol: Synthesis of a Chiral Tetrahydropyran Epoxide

  • Synthesis of an Allylic Alcohol: A suitable allylic alcohol precursor containing the tetrahydropyran ring needs to be synthesized. This can be achieved from commercially available starting materials through standard organic transformations.

  • Asymmetric Epoxidation: A Sharpless asymmetric epoxidation of the allylic alcohol will generate the corresponding chiral epoxide with the desired (R) configuration at the newly formed stereocenters.

Coupling via Epoxide Ring-Opening

The coupling of the two fragments can be achieved by the ring-opening of the chiral tetrahydropyran epoxide with a nucleophilic derivative of the chiral amino alcohol.

Experimental Protocol: Coupling and Final Steps

  • Formation of a Nucleophile: The chiral amino alcohol fragment, with its amino group protected, is converted into a suitable nucleophile, such as a Grignard reagent or an organolithium species, from a corresponding halide precursor.

  • Epoxide Ring-Opening: The generated organometallic reagent is then reacted with the chiral tetrahydropyran epoxide. This ring-opening reaction is typically highly regioselective and stereospecific, proceeding with inversion of configuration at the carbon atom attacked by the nucleophile.

  • Deprotection: The final step involves the removal of any protecting groups to yield the target molecule.

Comparative Analysis of the Synthetic Pathways

FeaturePathway 1: Chiral Resolution & SubstitutionPathway 2: Asymmetric Epoxidation & Ring-Opening
Source of Chirality Chiral resolution of a racemic mixture.Asymmetric catalysis (Sharpless epoxidation).
Reproducibility High. Chiral resolution is a well-established and reproducible technique.High. Asymmetric epoxidation is a reliable and well-studied reaction.
Scalability Generally scalable, though large-scale crystallizations can be challenging.Scalable, with established protocols for large-scale asymmetric epoxidations.
Number of Steps Potentially fewer steps if starting from commercially available racemic amine.May involve more steps for the synthesis of the allylic alcohol precursors.
Overall Yield Can be limited by the theoretical maximum of 50% for the resolution step, unless the undesired enantiomer is racemized and recycled.Can be higher as it is an asymmetric synthesis, not a resolution.
Stereocontrol High, determined by the efficiency of the resolution.High, determined by the enantioselectivity of the epoxidation and the stereospecificity of the ring-opening.
Cost-Effectiveness Can be cost-effective due to the use of inexpensive resolving agents like tartaric acid.May be more expensive due to the cost of chiral catalysts and ligands.

Visualization of Proposed Synthetic Workflows

Pathway 1: Chiral Resolution and Nucleophilic Substitution

Pathway 1 racemic_amine Racemic 2-Amino- 2-methyl-1-propanol diastereomeric_salt Diastereomeric Salt Formation racemic_amine->diastereomeric_salt chiral_acid (+)-Tartaric Acid chiral_acid->diastereomeric_salt S_amine_salt (S)-Amine Salt diastereomeric_salt->S_amine_salt liberation Liberation of Free Amine S_amine_salt->liberation S_amine (S)-2-Amino-2-methyl -1-propanol liberation->S_amine coupling Nucleophilic Substitution S_amine->coupling pyranone 3-Oxotetrahydro- 2H-pyran-2-one asym_red Asymmetric Reduction pyranone->asym_red R_hydroxy_lactone (R)-3-Hydroxy- tetrahydro-2H-pyran-2-one asym_red->R_hydroxy_lactone reduction Lactone Reduction R_hydroxy_lactone->reduction diol Chiral Diol reduction->diol activation Activation & Bromination diol->activation R_bromo_pyran (R)-3-Bromotetrahydro- 2H-pyran activation->R_bromo_pyran R_bromo_pyran->coupling target_molecule (S)-2-Amino-1-((R)-tetrahydro- 2H-pyran-3-yl)propan-2-ol coupling->target_molecule

Caption: Workflow for Pathway 1.

Pathway 2: Asymmetric Epoxidation and Ring-Opening

Pathway 2 prochiral_alcohol1 Prochiral Allylic Alcohol (Amine part) sharpless1 Sharpless Asymmetric Epoxidation prochiral_alcohol1->sharpless1 S_epoxide_amine (S)-Chiral Epoxide sharpless1->S_epoxide_amine ring_opening1 Ring-Opening with N3-, then Reduction S_epoxide_amine->ring_opening1 S_amine_precursor (S)-2-Amino-2-methyl -1-propanol ring_opening1->S_amine_precursor coupling Epoxide Ring-Opening with Organometallic S_amine_precursor->coupling prochiral_alcohol2 Prochiral Allylic Alcohol (Pyran part) sharpless2 Sharpless Asymmetric Epoxidation prochiral_alcohol2->sharpless2 R_epoxide_pyran (R)-Chiral Epoxide sharpless2->R_epoxide_pyran R_epoxide_pyran->coupling target_molecule (S)-2-Amino-1-((R)-tetrahydro- 2H-pyran-3-yl)propan-2-ol coupling->target_molecule

Caption: Workflow for Pathway 2.

Conclusion and Recommendations

Both proposed pathways offer viable and reproducible strategies for the synthesis of (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol. The choice between the two will depend on the specific requirements of the research, including scale, cost, and available expertise.

  • Pathway 1 is recommended for its reliance on classical, well-understood reactions and the use of a readily available and inexpensive chiral resolving agent. This makes it a practical choice for initial studies and smaller-scale syntheses. The primary drawback is the potential for lower overall yield due to the resolution step.

  • Pathway 2 is a more elegant and potentially higher-yielding approach, as it builds the chirality through asymmetric catalysis. This pathway is well-suited for larger-scale production where maximizing yield is critical. However, it may require more optimization and the use of more expensive reagents and catalysts.

Ultimately, the reproducibility of either pathway will be contingent on careful execution of the experimental protocols, rigorous purification of intermediates, and thorough analytical characterization to confirm the stereochemical integrity of the final product.

References

  • Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alke. European Journal of Organic Chemistry. [Link]

  • Chiral resolution. Wikipedia. [Link]

  • Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. National Institutes of Health. [Link]

  • Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. National Institutes of Health. [Link]

  • Strategies for chiral separation: from racemate to enantiomer. National Institutes of Health. [Link]

  • Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

  • Resolution of a Racemic Mixture. University of Missouri–St. Louis. [Link]

  • Recent Advances in the Synthesis of 2H-Pyrans. National Institutes of Health. [Link]

  • 3-BROMO-5,6-DIHYDRO-2H-PYRAN-2-ONE. Organic Syntheses. [Link]

  • Asymmetric reduction of aminoketones with borane and chiral oxazaborolidine catalyst. ResearchGate. [Link]

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Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol
Reactant of Route 2
(S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol
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